Thiophene-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuteriothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174285 | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-39-7 | |
| Record name | Thiophene-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Thiophene-d4 and its chemical properties?
An In-depth Technical Guide to Thiophene-d4 for Researchers and Drug Development Professionals
Introduction: Beyond the Thiophene Scaffold
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of approved therapeutics, including anti-inflammatory agents like tiaprofenic acid, antipsychotics such as olanzapine, and antiplatelet drugs like clopidogrel.[3][4] While the thiophene ring itself provides a versatile and synthetically tractable core, the strategic modification of its isotopic composition opens a new dimension of utility. This guide focuses on this compound (2,3,4,5-tetradeuteriothiophene), the fully deuterated analogue of thiophene, a critical tool for modern pharmaceutical research and development.
The substitution of hydrogen with its stable, non-radioactive heavy isotope, deuterium, is far more than a subtle structural tweak.[5] This modification can profoundly impact a molecule's physicochemical properties, most notably its metabolic stability.[6] This phenomenon, known as the Kinetic Isotope Effect (KIE), is leveraged in drug development to enhance pharmacokinetic profiles, potentially leading to lower dosing frequencies, improved safety, and reduced formation of toxic metabolites.[5][7] Furthermore, deuterated compounds like this compound are indispensable as internal standards in quantitative bioanalysis, providing unparalleled accuracy in mass spectrometry-based assays.[6][8] This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of this compound for the modern researcher.
Core Chemical and Physical Properties
This compound shares the fundamental aromaticity and reactivity profile of its non-deuterated counterpart, readily undergoing electrophilic substitution.[9][10] However, its increased mass and the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond introduce key physical differences.
| Property | Thiophene (Non-labeled) | This compound (Deuterated) | Data Source(s) |
| Chemical Formula | C₄H₄S | C₄D₄S | [10][11] |
| Molecular Weight | 84.14 g/mol | 88.16 g/mol | [10][12] |
| CAS Number | 110-02-1 | 2036-39-7 | [12][13] |
| Appearance | Colorless liquid, benzene-like odor | Colorless liquid | [9][14] |
| Boiling Point | 84 °C | ~84 °C (Expected to be very similar) | [10] |
| Melting Point | -38 °C | ~-38 °C (Expected to be very similar) | [10] |
| Density | 1.051 g/mL at 25 °C | Slightly denser than 1.051 g/mL | [10] |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D | [13] |
| Storage & Stability | Store at room temperature. Flammable. | Store at room temperature. Stable under recommended conditions. Re-analyze after extended periods. | [10][11][13] |
Spectroscopic Profile: The Deuterium Signature
The complete substitution of protons with deuterons creates a distinct spectroscopic fingerprint for this compound, which is fundamental to its application and quality control.
-
¹H NMR Spectroscopy : In a ¹H NMR spectrum, this compound is characterized by the near-complete absence of signals in the aromatic region (typically ~7.0-7.4 ppm for thiophene).[15][16] The only visible signals would be from residual, non-deuterated isotopologues or the solvent itself. This "proton silence" is a direct confirmation of its identity and isotopic purity.
-
Mass Spectrometry (MS) : The mass spectrum provides the most direct evidence of deuteration. The molecular ion peak for this compound appears at m/z 88, a clear shift of +4 mass units from the m/z 84 peak of unlabeled thiophene.[12][17] This predictable mass difference is the cornerstone of its use as an internal standard.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show signals for the thiophene carbons, but instead of being split by protons (C-H coupling), they will exhibit splitting from the attached deuterium atoms (C-D coupling), often appearing as multiplets.
Synthesis Methodologies
The preparation of this compound primarily relies on hydrogen-deuterium (H/D) exchange reactions, where the protons on a pre-existing thiophene ring are swapped for deuterons from a deuterium source, typically deuterium oxide (D₂O).
Protocol: Base-Catalyzed H/D Exchange
This method leverages the acidity of the thiophene protons to facilitate exchange in the presence of a base and a deuterium source.
Objective: To synthesize this compound via base-catalyzed H/D exchange.
Materials:
-
Thiophene
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (or generated in situ from sodium metal and D₂O)
-
Pressure-rated reaction vessel (e.g., a sealed tube)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine thiophene with a solution of NaOD in D₂O. The molar excess of D₂O should be significant to drive the equilibrium towards full deuteration.
-
Heating: Securely seal the vessel and heat it to a temperature above 150 °C. The reaction is typically run for 24-48 hours to ensure complete exchange at all four positions. Causality: The elevated temperature provides the necessary activation energy to deprotonate the less acidic β-protons (C3, C4) in addition to the more acidic α-protons (C2, C5).
-
Workup: After cooling the vessel to room temperature, carefully unseal it. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the organic product from the aqueous phase using anhydrous diethyl ether (3x volumes).
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove any residual D₂O or H₂O.
-
Purification: Filter off the drying agent and carefully remove the solvent by distillation. The resulting crude this compound can be further purified by fractional distillation to yield the high-purity product.
-
Validation: Confirm the isotopic purity of the final product using Mass Spectrometry (to verify the mass shift to m/z 88) and ¹H NMR (to confirm the absence of proton signals).
Core Applications in Pharmaceutical R&D
Internal Standard for Quantitative Mass Spectrometry
The most prevalent application of this compound is as an internal standard (IS) for the quantification of thiophene-containing analytes in complex matrices like plasma or urine.[6] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.
Principle of Self-Validation: this compound fulfills this perfectly. It has virtually identical chromatographic retention times, extraction recovery, and ionization efficiency as its non-deuterated counterpart. However, its +4 Da mass difference allows the mass spectrometer to detect it on a separate channel. By adding a known amount of this compound to every sample, any sample-to-sample variation in extraction efficiency or instrument response can be normalized, ensuring highly accurate and precise quantification.[8][18]
Caption: The Kinetic Isotope Effect (KIE) slows metabolism of a deuterated thiophene.
Conclusion
This compound is a powerful and versatile chemical tool that transcends its role as a simple labeled analogue. For analytical scientists, it provides the gold standard for robust and reliable quantification of thiophene-containing compounds. For drug discovery and development professionals, it serves as a key reagent for investigating metabolic pathways and as a strategic building block for creating new chemical entities with potentially superior pharmacokinetic and safety profiles. [5][6][8]A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the modern laboratory.
References
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Muttil, P. & Singh, H. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]
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Gant, T. G. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Available at: [Link]
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
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Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]
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Heinrich, K.H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. INIS-IAEA. Available at: [Link]
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Wang, F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 2,3,4,5-Tetradeuteriothiophene (Thiophene-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Deuterium in Chemical Research
In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool. This seemingly minor alteration—the addition of a single neutron—can profoundly influence a molecule's physicochemical properties, metabolic fate, and spectroscopic signature. This guide provides a comprehensive technical overview of 2,3,4,5-tetradeuteriothiophene, also known as thiophene-d4, a deuterated heterocyclic compound with significant applications in mechanistic studies, drug discovery, and advanced analytical techniques.
Thiophene and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and functional materials.[1] The introduction of deuterium into the thiophene ring offers a unique avenue to investigate reaction mechanisms, enhance the metabolic stability of drug candidates, and provide highly accurate internal standards for quantitative analysis.[2] This guide will delve into the core specifications of this compound, its synthesis, analytical characterization, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Specifications of 2,3,4,5-Tetradeuteriothiophene
2,3,4,5-Tetradeuteriothiophene is a specialized chemical reagent, and its utility is intrinsically linked to its precise chemical and isotopic purity.
Chemical Identification:
| Identifier | Value |
| Chemical Name | 2,3,4,5-Tetradeuteriothiophene |
| Synonyms | This compound, Perdeuterated thiophene |
| CAS Number | |
| Molecular Formula | C₄D₄S |
| Molecular Weight | 88.16 g/mol |
Physicochemical Properties and Purity:
Commercially available 2,3,4,5-tetradeuteriothiophene is typically a colorless liquid. Its specifications are critical for its application, and a typical Certificate of Analysis will include the following:
| Specification | Typical Value | Method of Analysis |
| Chemical Purity | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS)[3] |
| Isotopic Enrichment | ≥98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5] |
| Appearance | Colorless liquid | Visual Inspection |
| Storage | Room temperature, under inert atmosphere | - |
Note: Specifications can vary between suppliers. It is crucial to consult the supplier-specific Certificate of Analysis for precise data.
Synthesis of 2,3,4,5-Tetradeuteriothiophene: A Methodological Overview
The preparation of fully deuterated thiophene typically involves a hydrogen-deuterium (H/D) exchange reaction, where the hydrogen atoms on the thiophene ring are replaced with deuterium atoms from a deuterium source. A prevalent and efficient method is the silver-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source.[6][7][8]
Conceptual Workflow: Silver-Catalyzed H/D Exchange
The synthesis hinges on the ability of a silver catalyst to activate the C-H bonds of the thiophene ring, facilitating their cleavage and subsequent quenching by a deuteron from D₂O. This process is repeated until all hydrogen atoms are substituted.
Caption: Workflow for the synthesis of 2,3,4,5-tetradeuteriothiophene.
Detailed Experimental Protocol: Silver-Catalyzed Deuteration
The following protocol is a representative example for the synthesis of fully deuterated thiophene derivatives and can be adapted for 2,3,4,5-tetradeuteriothiophene.[6][9]
Materials:
-
Thiophene
-
Deuterium Oxide (D₂O)
-
Silver Carbonate (Ag₂CO₃)
-
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) or similar phosphine ligand
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine thiophene (1.0 mmol), silver carbonate (0.1 mmol), and the phosphine ligand (0.1 mmol).
-
Solvent and Deuterium Source: Add the anhydrous solvent (e.g., 2 mL of dioxane) and deuterium oxide (20 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure 2,3,4,5-tetradeuteriothiophene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the phosphine ligand and other reaction components.
-
Anhydrous Solvent: While D₂O is the deuterium source, using an anhydrous co-solvent can improve the solubility of the starting materials and catalyst.
-
Silver Catalyst and Phosphine Ligand: The combination of a silver salt and a phosphine ligand forms the active catalytic species that facilitates the C-H bond activation. The choice of ligand can significantly influence the reaction efficiency.
-
Excess D₂O: A large excess of D₂O drives the equilibrium of the H/D exchange towards the fully deuterated product.
-
Elevated Temperature: Provides the necessary activation energy for the C-H bond cleavage.
Analytical Characterization: Ensuring Quality and Integrity
The utility of 2,3,4,5-tetradeuteriothiophene is critically dependent on its isotopic enrichment and chemical purity. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for determining the isotopic enrichment and confirming the position of deuterium incorporation.[10]
-
¹H NMR: In a fully deuterated sample, the proton signals should be absent or significantly diminished. The residual proton signals can be used to quantify the level of isotopic enrichment.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and can be used for quantitative analysis of isotopic abundance.[4][5]
-
¹³C NMR: The carbon spectrum will show characteristic changes in splitting patterns upon deuteration. The C-D coupling constants are smaller than C-H coupling constants, and the signals of deuterated carbons are typically triplets due to coupling with the spin-1 deuterium nucleus.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its chemical purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing the chemical purity of the volatile this compound. The mass spectrum will show a molecular ion peak at m/z 88, corresponding to C₄D₄S. The fragmentation pattern can also be compared to that of unlabeled thiophene to confirm the structure.
Logical Flow of Analysis
Caption: Analytical workflow for the quality control of 2,3,4,5-tetradeuteriothiophene.
Applications in Research and Drug Development
The unique properties of 2,3,4,5-tetradeuteriothiophene make it a valuable tool in several areas of scientific research.
Mechanistic Studies
Deuterium-labeled compounds are frequently used as tracers to elucidate reaction mechanisms.[11] By tracking the fate of the deuterium atoms, researchers can gain insights into bond-breaking and bond-forming steps, as well as the involvement of intermediates. For instance, in hydrodesulfurization (HDS) studies, deuterated thiophene can help to understand the role of C-H bond activation in the removal of sulfur from petroleum feedstocks.[11]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
The substitution of hydrogen with deuterium can significantly alter the rate of drug metabolism. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes mediated by cytochrome P450 enzymes.[2] Thiophene-containing drugs are known to undergo metabolic activation to reactive metabolites, which can lead to toxicity.[12] The use of deuterated thiophene analogues can help to:
-
Probe Metabolic Pathways: By comparing the metabolism of the deuterated and non-deuterated drug, researchers can identify the sites of metabolic oxidation.
-
Improve Metabolic Stability: Strategic deuteration of metabolically labile positions can lead to a longer half-life, reduced dosing frequency, and an improved safety profile of a drug candidate.
Internal Standards in Quantitative Analysis
In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[12] 2,3,4,5-Tetradeuteriothiophene can be used to synthesize deuterated analogues of thiophene-containing drugs. These deuterated internal standards have several advantages:
-
Similar Physicochemical Properties: They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects and Recovery: They accurately compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.
-
High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative bioassays.
Conceptual Application in Drug Metabolism
Caption: Use of deuterated thiophene analogues in drug metabolism studies.
Safety and Handling
2,3,4,5-Tetradeuteriothiophene should be handled with the same precautions as unlabeled thiophene. It is a flammable liquid and should be stored in a well-ventilated area away from ignition sources. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3,4,5-Tetradeuteriothiophene is more than just a heavy version of a common heterocycle. It is a precision tool that empowers researchers to unravel complex chemical and biological processes. From elucidating reaction mechanisms to designing safer and more effective drugs, the applications of this deuterated compound are both broad and impactful. This guide has provided a foundational understanding of its specifications, synthesis, analysis, and applications, intended to equip scientists and drug development professionals with the knowledge to effectively leverage the subtle yet significant power of deuterium in their research endeavors.
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A Technical Guide to the Physical and Chemical Divergence of Thiophene and Thiophene-d4: An Isotopic Perspective
Introduction
In the landscape of pharmaceutical and materials science research, thiophene and its derivatives are foundational building blocks for a vast array of functional molecules, from agrochemicals to conductive polymers.[1][2] The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle yet powerful modification that can profoundly alter the physicochemical properties of a molecule. This technique, known as isotopic labeling, provides an invaluable tool for elucidating reaction mechanisms, altering metabolic pathways in drug development, and serving as an internal standard in quantitative mass spectrometry.
This guide offers a detailed exploration of the core physical and chemical differences between thiophene (C₄H₄S) and its fully deuterated isotopologue, thiophene-d4 (C₄D₄S). We will move beyond a simple recitation of data to explain the quantum mechanical origins of these differences, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage isotopic labeling in their work. The narrative is grounded in the principles of causality, ensuring that every experimental choice and observed phenomenon is mechanistically justified.
Part 1: Core Physical Property Divergence
The substitution of four protium (¹H) atoms with deuterium (²H) atoms introduces a significant percentage increase in molecular mass. This fundamental change directly influences macroscopic physical properties due to the effect of mass on intermolecular forces and molecular vibrations.
Molecular Weight
The most direct consequence of deuteration is an increase in molecular weight. The atomic mass of hydrogen is approximately 1.008 amu, while deuterium is 2.014 amu. This results in a mass increase of approximately 4.024 amu for this compound.
Boiling Point, Melting Point, and Density
Isotopic substitution leads to subtle but measurable changes in bulk physical properties. Bonds involving deuterium are slightly shorter and stronger than their hydrogen counterparts, a consequence of the lower zero-point vibrational energy of the heavier C-D bond.[3] This can lead to minor alterations in crystal packing and intermolecular forces (van der Waals interactions), typically resulting in slightly higher melting points, boiling points, and density for the deuterated compound.[4] For instance, the replacement of hydrogen with deuterium in non-hydrogen-bonded systems has been shown to cause a decrease in the critical temperature, while in systems with hydrogen bonding, it leads to an increase.[4] While specific experimental values for this compound are not always widely reported, the expected trends are well-established.
Data Summary: Physical Properties
| Property | Thiophene (C₄H₄S) | This compound (C₄D₄S) | Rationale for Difference |
| Molecular Formula | C₄H₄S | C₄D₄S | Isotopic substitution of all four hydrogen atoms with deuterium. |
| Molecular Weight | 84.14 g/mol [5] | 88.16 g/mol [6][7] | Increased mass of deuterium (²H) compared to protium (¹H). |
| Melting Point | -38 °C[1] | Expected to be slightly higher | Differences in zero-point energy affect intermolecular forces and crystal lattice packing.[3] |
| Boiling Point | 84 °C[1] | Expected to be slightly higher | Increased molecular mass and altered polarizability affect London dispersion forces.[3] |
| Density | 1.051 g/mL (at 25 °C)[8] | Expected to be slightly higher | The molecule has a higher mass within a very similar molecular volume. |
Caption: Molecular structures of Thiophene and this compound.
Part 2: Chemical and Spectroscopic Divergence
The chemical differences between thiophene and this compound are primarily rooted in the mass difference between H and D, which manifests in vibrational energy levels and bond strengths. These differences are most apparent through spectroscopic analysis and kinetic studies.
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy is exceptionally sensitive to isotopic substitution. The frequency of a bond vibration is proportional to the square root of the force constant divided by the reduced mass of the system.
-
Causality: Since deuterium is roughly twice the mass of protium, the reduced mass (μ) for a C-D bond is significantly greater than for a C-H bond. This leads to a predictable decrease in the vibrational frequency for C-D stretching and bending modes. The C-H stretching vibrations in thiophene typically appear around 3100 cm⁻¹.[9] For this compound, the corresponding C-D stretching vibrations are expected to shift to a much lower frequency, approximately 2300 cm⁻¹ (a factor of ~1/√2).
-
Practical Impact: This clear spectral separation allows for easy differentiation between the two isotopologues and can be used to quantify the degree of deuteration in a sample. The "fingerprint" region of the spectrum will also be altered, as ring deformation modes coupled with C-H bending will be affected.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the most dramatic and analytically useful differences.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the aromatic protons (typically ~7.0-7.4 ppm) will be absent.[11] The only visible signal may be a residual, un-deuterated thiophene impurity. This makes ¹H NMR a powerful tool for assessing isotopic purity.
-
²H NMR: Deuterium is an NMR-active nucleus (spin I=1), though it is a quadrupolar nucleus, which results in broader signals compared to protons. A ²H NMR spectrum of this compound would show signals in the same chemical shift region as the protons in thiophene, confirming the positions of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum is also significantly affected.
-
Coupling: The large one-bond C-H coupling (~160-185 Hz) is replaced by a smaller one-bond C-D coupling. Due to the spin I=1 of deuterium, each carbon directly attached to a deuterium will appear as a triplet (1:1:1 ratio).
-
Isotope Shift: The electron-donating character of a C-D bond is slightly different from a C-H bond, leading to a small upfield shift (typically 0.1-0.5 ppm) in the ¹³C chemical shift for the deuterated carbon and its neighbors.
-
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass difference.
-
Molecular Ion: The molecular ion (M⁺) peak for thiophene appears at m/z 84.[12] For this compound, this peak will be shifted to m/z 88, providing unambiguous confirmation of the fully deuterated structure.
-
Fragmentation: The fragmentation patterns may also exhibit subtle differences. Because C-D bonds are stronger than C-H bonds, fragmentation pathways that involve the cleavage of a C-D bond may be less favored compared to the analogous C-H cleavage in thiophene. This can alter the relative intensities of fragment ions in the mass spectrum.
Chemical Reactivity: The Kinetic Isotope Effect (KIE)
The difference in zero-point energy between C-H and C-D bonds means that more energy is required to break a C-D bond.[13] This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where a reaction is slowed down when a hydrogen atom being removed in the rate-determining step is replaced by deuterium.[14]
-
Causality: Thiophene readily undergoes electrophilic substitution reactions (e.g., halogenation, nitration, acylation), which are significantly faster than for benzene.[1][15] The mechanism often involves the rate-determining cleavage of a C-H bond from the intermediate sigma complex to restore aromaticity.
-
Practical Impact: For such a reaction, the rate for this compound will be measurably slower than for thiophene. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can be substantial (typically 2-8 for primary KIEs) and serves as powerful evidence that C-H bond cleavage is indeed part of the rate-determining step.[13] This principle is exploited in drug development to slow metabolic degradation at specific sites, potentially increasing a drug's half-life.[3]
Caption: Energy profile illustrating the higher activation energy (Ea) for C-D vs. C-H bond cleavage.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems, where the expected outcomes directly confirm the principles discussed.
Protocol 1: Synthesis of this compound via H-D Exchange
This protocol describes a standard method for deuterating aromatic rings. The successful synthesis is validated by the analytical methods in Protocol 2.
Objective: To replace the four protons on the thiophene ring with deuterium atoms.
Materials:
-
Thiophene (10 mmol)
-
Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)
-
Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D, 2 mL)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiophene, deuterium oxide, and sulfuric acid-d2.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. The acidic D₂O serves as the deuterium source, and D₂SO₄ catalyzes the electrophilic substitution (H/D exchange).
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Neutralization: Combine the organic extracts and wash them carefully with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O to remove any residual acid.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium carbonate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield this compound.
-
Validation: Proceed to Protocol 2 for spectroscopic analysis to confirm isotopic incorporation and purity.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Comparative Spectroscopic Analysis
Objective: To identify and compare the spectroscopic signatures of thiophene and this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions of both thiophene and the synthesized this compound in a suitable solvent (e.g., CDCl₃ for NMR, CCl₄ for IR, methanol for MS).
-
FTIR Analysis:
-
Acquire an FTIR spectrum for each sample.
-
Expected Outcome: Observe the disappearance of the C-H stretch (~3100 cm⁻¹) and the appearance of a new C-D stretch (~2300 cm⁻¹) in the this compound spectrum.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each sample.
-
Expected Outcome: Observe the absence of aromatic signals in the this compound spectrum, confirming high isotopic purity.
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Expected Outcome: Observe that the carbon signals in the this compound spectrum appear as small triplets (due to C-D coupling) and are slightly upfield compared to the singlets in the thiophene spectrum.
-
-
Mass Spectrometry Analysis:
-
Acquire a mass spectrum for each sample using a technique like GC-MS or direct infusion.
-
Expected Outcome: The molecular ion peak for thiophene will be at m/z 84, while for this compound it will be at m/z 88.
-
Caption: Workflow for comparative spectroscopic analysis.
Conclusion
The replacement of hydrogen with deuterium in the thiophene ring creates a molecule, this compound, that is chemically similar yet possesses distinct and predictable physical and spectroscopic properties. These differences, arising from the fundamental mass disparity between the isotopes, are not mere chemical curiosities; they are powerful tools for modern research. Understanding the shifts in vibrational frequencies, the altered NMR signatures, and the kinetic isotope effect allows scientists to trace metabolic pathways, elucidate complex reaction mechanisms, and design more robust pharmaceutical compounds. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently employ and interpret the unique characteristics of deuterated thiophene in their scientific endeavors.
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Introduction: Understanding the Isotopic Distinction in Safety
An In-depth Technical Guide to the Safe Handling of Thiophene-d4 for Laboratory Professionals
This compound (C₄D₄S), the deuterated analogue of thiophene, is an indispensable tool in modern research, particularly in pharmaceutical development and metabolic studies where it serves as a stable isotope-labeled internal standard. While the substitution of hydrogen with deuterium imparts unique properties for mass spectrometry-based quantification, it does not significantly alter the chemical reactivity or the toxicological profile of the molecule. Therefore, for the purposes of laboratory safety, the Safety Data Sheet (SDS) for this compound is fundamentally based on the well-characterized hazards of its parent compound, Thiophene. This guide synthesizes the critical safety information from various authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks and the necessary protocols for the safe handling of this compound.
Section 1: Chemical Identification and Physicochemical Properties
Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety assessment. These characteristics influence its behavior in the laboratory environment, from storage requirements to the potential for vapor accumulation.
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5-tetradeuteriothiophene | [1][2] |
| Synonyms | This compound, Thiofuran-d4 | [2][3][4] |
| CAS Number | 2036-39-7 | [2][3][4] |
| Unlabeled CAS | 110-02-1 | [3][4] |
| Molecular Formula | C₄D₄S | [2][3] |
| Molecular Weight | 88.16 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Benzene-like, pungent, stench | [3][5][6] |
| Boiling Point | 84 °C (183 °F) | [1][3][6] |
| Melting Point | -38 °C (-36.4 °F) | [3][6] |
| Flash Point | -9 °C (15.8 °F) [Closed Cup] | [3][6] |
| Density | 1.065 g/cm³ | [3] |
| Vapor Density | 2.9 (Air = 1) | [3] |
| Autoignition Temp. | 395 °C (743 °F) | [3][7] |
| Solubility in Water | Approx. 3 g/L | [3] |
| Explosive Limits | LEL: 1.5% / UEL: 12.5% | [3][7] |
Section 2: GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The causality behind this classification stems from its high flammability and its acute and chronic health risks. The low flash point means that vapors can ignite at room temperature, while its toxicity profile necessitates stringent measures to prevent exposure.
GHS Classification Summary [3]:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Irritation: Category 1 / 2A (H318/H319: Causes serious eye damage/irritation)
-
Aquatic Hazard (Acute & Chronic): Category 3 (H412: Harmful to aquatic life with long lasting effects)
The following diagram visually represents the GHS pictograms and their associated hazards for this compound.
Caption: GHS Hazard Pictograms for this compound.
Section 3: Principles of Safe Handling and Storage
A proactive approach to safety is paramount. The following principles are derived from the chemical's properties and are designed to create a self-validating system of safety where risks are engineered out of the workflow.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is critical because its vapors are heavier than air and can accumulate in low-lying areas, posing both a fire and inhalation risk.[5]
-
Ignition Source Control: this compound is highly flammable with a very low flash point.[3][6] All sources of ignition—open flames, hot surfaces, sparks, and static discharge—must be strictly prohibited in handling and storage areas.[8]
-
Grounding and Bonding: Metal containers used for transferring the liquid must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][8] Use only non-sparking tools for opening and closing containers.[1][8]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place designated for flammable liquids.[1][7] The storage area should be separate from incompatible materials, particularly strong oxidizing agents and strong acids, with which it can react violently.[3][8]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling and before any breaks. Contaminated clothing should be removed promptly.[8]
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a function of a risk assessment for the specific procedure being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8]
-
Skin Protection: Handle with gloves that have been inspected for integrity before use. Dispose of contaminated gloves properly. Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with organic vapor cartridges approved by NIOSH or an equivalent European standard.[1][7]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.
First-Aid Measures
-
Inhalation: Immediately move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Consult a physician if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or Poison Control Center immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective and could spread the flammable liquid.[7][8]
-
Specific Hazards: Combustion produces poisonous gases, including toxic oxides of sulfur and carbon (CO, CO₂).[3][8] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[8] Containers may explode when heated.[6][8]
-
Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel.[8] Remove all sources of ignition.[1][8] Ensure adequate ventilation.[3] Avoid breathing vapors and prevent contact with skin and eyes.[1][3]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][8]
-
Containment and Cleanup:
-
Stop the leak if it can be done without risk.[7]
-
For small spills, absorb with an inert, non-combustible material such as dry earth, sand, or activated charcoal adsorbent.[7][8]
-
Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[1][7]
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
-
Section 6: Stability and Reactivity
Understanding chemical incompatibilities is crucial for preventing dangerous reactions.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[3]
-
Incompatible Materials: Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and nitric acid, as violent reactions can occur.[3][6][8]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and sulfur oxides.[3]
Section 7: Toxicological Profile
The toxicological information is primarily based on the parent compound, Thiophene. It is very hazardous in case of ingestion and toxic if inhaled.[3][7]
-
Acute Effects: Contact can cause severe irritation to the eyes and skin.[3][8] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, nausea, and vomiting.[6]
-
Chronic Effects: Repeated or prolonged exposure can cause damage to target organs, including the blood, kidneys, nervous system, and liver.[7] Chronic exposure may also lead to dermatitis due to the degreasing properties of the substance.
-
Carcinogenicity and Mutagenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[3] Data on mutagenic effects is not available.[3]
Section 8: Disposal Considerations
Chemical waste must be handled with the same care as the virgin material.
-
Waste Disposal Method: Disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[3] Do not mix with other waste.
-
Contaminated Packaging: Uncleaned containers should be treated as hazardous and handled in the same manner as the product itself. Do not cut, drill, or weld on or near empty containers as they may contain explosive vapors.[9]
Conclusion
This compound, while an invaluable research chemical, presents significant flammability and health hazards that demand rigorous adherence to safety protocols. By understanding the causality behind these hazards—its low flash point, vapor density, and toxicity—researchers can implement the engineering controls, administrative procedures, and personal protective equipment detailed in this guide. This integrated approach ensures a self-validating system of safety, protecting both the individual scientist and the broader research environment.
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The Researcher's Guide to Thiophene-d4: Commercial Suppliers and Isotopic Purity Verification
Introduction: The Critical Role of Thiophene-d4 in Scientific Research
This compound (C₄D₄S), a deuterated isotopologue of thiophene, serves as an indispensable tool in a multitude of research and development applications, particularly within the pharmaceutical and materials science sectors. Its utility as an internal standard in mass spectrometry, a tracer in metabolic studies, and a component in the synthesis of complex deuterated molecules underscores the importance of sourcing high-purity material.[1] The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for clear differentiation in mass-sensitive analytical techniques and can also influence reaction kinetics, a phenomenon known as the kinetic isotope effect.
For researchers, scientists, and drug development professionals, the selection of a commercial supplier for this compound is a critical decision that directly impacts the reliability and reproducibility of experimental outcomes. The primary determinant of quality for this and other deuterated compounds is its isotopic purity, which refers to the percentage of molecules in which all four hydrogen atoms have been replaced by deuterium. This guide provides an in-depth analysis of commercial suppliers and a comprehensive overview of the methods used to verify the isotopic purity of this compound, ensuring the integrity of your research.
Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers
The procurement of high-purity this compound necessitates a careful evaluation of commercial suppliers. While numerous vendors offer this product, the quality and the accompanying documentation can vary. Key considerations for supplier selection include the stated isotopic purity, the analytical methods used for its determination, the availability of a Certificate of Analysis (CoA), and, of course, cost and availability. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Stated Isotopic Purity (atom % D) | Analytical Methods Mentioned | Certificate of Analysis (CoA) |
| CDN Isotopes | D-2860 | 98 | Not explicitly stated on the product page, but CoAs are provided with shipment.[2][3] | Provided with each product shipped.[2] |
| LGC Standards | CDN-D-2860 | 98 | Not explicitly stated on the product page. CoAs are prepared in accordance with ISO Guide 31.[4][5] | Available for their products.[5] |
| Alfa Chemistry | 2036-39-7 | 98 | Not explicitly stated on the product page. | A portal is available on their website to download CoAs by providing the catalog and lot number.[6] |
| Sigma-Aldrich (Merck) | 489689 | ≥98 | Not explicitly stated on the product page. | Available for download on their website by entering the product and lot number.[7][8] |
| Cambridge Isotope Laboratories, Inc. | DLM-268 | 98 | Not explicitly stated on the product page. | Available for their products. |
Note: The information in this table is based on publicly available data and is subject to change. It is always recommended to contact the supplier directly for the most up-to-date specifications and a lot-specific Certificate of Analysis.
The Gatekeeper of Quality: Understanding the Certificate of Analysis
A Certificate of Analysis is a critical document that provides assurance of the quality and purity of a chemical product.[9] For this compound, the CoA is the primary source of information regarding its isotopic enrichment. When reviewing a CoA, researchers should pay close attention to the following:
-
Isotopic Purity (atom % D): This value represents the percentage of deuterium at the labeled positions. For this compound, a value of 98 atom % D indicates that, on average, 98% of the hydrogen sites on the thiophene ring are occupied by deuterium.
-
Analytical Method: The CoA should specify the analytical technique used to determine the isotopic purity. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Chemical Purity: This indicates the percentage of the desired compound, irrespective of its isotopic composition. It is typically determined by techniques like Gas Chromatography (GC).
-
Lot Number: This unique identifier allows for traceability of the specific batch of the product.
The process of selecting a supplier and verifying the quality of this compound can be visualized as a structured workflow.
Caption: Workflow for this compound supplier selection and quality control.
Verifying Isotopic Purity: A Practical Guide for the Researcher
While a supplier's CoA provides a statement of quality, independent verification of isotopic purity is often a necessary step, especially for critical applications in drug development and quantitative studies. The two primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol 1: Determination of Isotopic Purity by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily available technique for determining the isotopic purity of deuterated compounds. The principle lies in quantifying the small residual signals from the non-deuterated and partially deuterated species.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).
-
Add a known quantity of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the small residual proton signals.
-
-
Data Analysis:
-
Integrate the area of the residual proton signal of this compound (a singlet in the aromatic region).
-
Integrate the area of the known proton signal from the internal standard.
-
Calculate the amount of the non-deuterated and partially deuterated species relative to the internal standard.
-
The isotopic purity can then be calculated using the following formula:
Isotopic Purity (atom % D) = [1 - (moles of residual H / (4 x moles of Thiophene))] x 100
-
Experimental Protocol 2: Determination of Isotopic Purity by Mass Spectrometry
Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of the different isotopologues of this compound (d0, d1, d2, d3, and d4). High-resolution mass spectrometry (HRMS) is particularly well-suited for this analysis.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the specific mass spectrometer being used.
-
-
MS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or use a chromatographic introduction method (e.g., GC-MS or LC-MS).
-
Acquire a high-resolution mass spectrum in the appropriate mass range to observe the molecular ion of this compound (m/z ≈ 88).
-
Use a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues:
-
d0 (C₄H₄S): m/z ≈ 84.00
-
d1 (C₄H₃DS): m/z ≈ 85.01
-
d2 (C₄H₂D₂S): m/z ≈ 86.01
-
d3 (C₄HD₃S): m/z ≈ 87.02
-
d4 (C₄D₄S): m/z ≈ 88.03
-
-
Calculate the relative abundance of each isotopologue by measuring their respective peak intensities.
-
The isotopic purity is determined by the relative abundance of the fully deuterated (d4) species compared to the sum of all isotopologues.
Isotopic Purity (% d4) = (Intensity of d4 peak / Sum of intensities of d0 to d4 peaks) x 100
-
The logical flow for selecting and applying an analytical method for isotopic purity verification is outlined below.
Caption: Decision tree for selecting an analytical method for isotopic purity verification.
Conclusion: Ensuring Scientific Integrity Through Diligent Sourcing and Verification
The reliability of research data derived from studies utilizing this compound is fundamentally linked to the quality of the starting material. A thorough evaluation of commercial suppliers, coupled with a critical assessment of their provided Certificate of Analysis, is the first line of defense in ensuring high isotopic purity. For applications where precision is paramount, such as in regulated drug development environments, in-house verification of isotopic purity using quantitative NMR or high-resolution mass spectrometry is a prudent and often necessary step. By following the guidelines and protocols outlined in this guide, researchers can confidently source and utilize this compound, thereby upholding the principles of scientific integrity and generating robust and reproducible results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | CAS 2036-39-7 | LGC Standards [lgcstandards.com]
- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 文件 [sigmaaldrich.com]
- 8. チオフェン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. laballey.com [laballey.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Thiophene-d4
This guide provides a comprehensive analysis of the spectroscopic data for Thiophene-d4 (C₄D₄S), a deuterated isotopologue of thiophene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize isotopic labeling for mechanistic studies, quantitative analysis, or as internal standards. We will delve into the nuances of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just the data, but the underlying scientific principles and practical insights for its interpretation and application.
Introduction: The Significance of Deuterium Labeling in Thiophene Analysis
Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the accuracy of quantitative mass spectrometry-based assays through isotope dilution methods. The distinct spectroscopic signature of this compound, arising from the mass and nuclear spin properties of deuterium, necessitates a detailed understanding for its effective utilization. This guide serves as a definitive resource for the interpretation of its ¹H NMR, ¹³C NMR, MS, and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Deuterated Core
The replacement of protons with deuterons dramatically alters the NMR landscape of the thiophene ring. Understanding these changes is paramount for confirming isotopic purity and for any subsequent structural analysis.
¹H NMR Spectroscopy: The Sound of Silence
In a fully deuterated this compound sample of high isotopic purity, the ¹H NMR spectrum is expected to be largely silent. The deuterium nucleus (²H) has a spin quantum number I=1, and while it is NMR-active, it resonates at a significantly different frequency than protons and is not observed in a standard ¹H NMR experiment.
Field-Proven Insight: The practical utility of a ¹H NMR spectrum for this compound lies in the detection and quantification of residual protons. Even in highly enriched samples, trace amounts of partially deuterated or non-deuterated thiophene may be present. These will appear as low-intensity signals in the aromatic region, typically between 7.0 and 7.5 ppm, providing a direct measure of isotopic enrichment. For comparison, the ¹H NMR spectrum of unlabeled thiophene in CDCl₃ typically shows two multiplets, one around 7.12 ppm (Hβ) and the other around 7.33 ppm (Hα)[1].
Experimental Protocol: ¹H NMR of this compound
A standard ¹H NMR experiment can be employed. However, due to the low abundance of residual protons, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio for the impurity peaks.
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: The Isotope Effect and C-D Coupling
The ¹³C NMR spectrum of this compound provides direct evidence of the carbon skeleton and the presence of deuterium. Two key features distinguish it from the spectrum of unlabeled thiophene:
-
Isotope Shift: The resonance of a carbon atom bonded to deuterium is shifted slightly upfield (to a lower ppm value) compared to a carbon bonded to a proton. This is known as the deuterium isotope effect.
-
Carbon-Deuterium Coupling: The spin-1 nucleus of deuterium couples with the ¹³C nucleus, resulting in a splitting of the carbon signal. For a carbon directly bonded to a single deuterium, the signal will appear as a triplet (with a 1:1:1 intensity ratio) due to the three possible spin states of deuterium (-1, 0, +1).
For unlabeled thiophene, the ¹³C NMR spectrum in acetone-d₆ shows two signals at approximately 125.7 ppm (Cβ) and 127.4 ppm (Cα). In this compound, we expect to see two triplets, each shifted slightly upfield from these values.
| Carbon Position | Unlabeled Thiophene (ppm in Acetone-d₆) | Expected Pattern in this compound | Expected Chemical Shift (ppm) |
| Cα (C2, C5) | ~127.4 | Triplet | Slightly < 127.4 |
| Cβ (C3, C4) | ~125.7 | Triplet | Slightly < 125.7 |
Experimental Protocol: ¹³C NMR of this compound
A standard proton-decoupled ¹³C NMR experiment is performed. To observe the C-D coupling, a proton-decoupled but deuterium-coupled experiment should be run.
Caption: Workflow for ¹³C NMR analysis of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern.
The molecular weight of unlabeled thiophene (C₄H₄S) is 84.14 g/mol [2]. With the replacement of four hydrogen atoms (1.008 g/mol each) with four deuterium atoms (2.014 g/mol each), the molecular weight of this compound (C₄D₄S) is expected to be approximately 88.17 g/mol .
The mass spectrum of this compound will therefore show a molecular ion peak (M⁺˙) at m/z 88. The fragmentation pattern will be analogous to that of thiophene, but with the fragments being 4 mass units heavier. The major fragments of unlabeled thiophene include the loss of a hydrogen atom (m/z 83), the loss of acetylene (m/z 58), and the formation of the thioformyl cation (m/z 45).
| Ion | Unlabeled Thiophene (m/z) | This compound (Expected m/z) |
| [C₄D₄S]⁺˙ (Molecular Ion) | 84 | 88 |
| [C₄D₃S]⁺ | 83 | 86 |
| [C₂D₂S]⁺˙ | 58 | 60 |
| [CDS]⁺ | 45 | 46 |
Trustworthiness through Self-Validation: The presence of the molecular ion at m/z 88 and the characteristic isotopic cluster for a sulfur-containing compound (a significant M+2 peak due to the natural abundance of ³⁴S) provides strong evidence for the identity and isotopic enrichment of this compound.
Experimental Protocol: EI-MS of this compound
A standard EI-MS experiment is suitable for the analysis of this compound. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
Caption: Workflow for EI-MS analysis of this compound.
Infrared (IR) Spectroscopy: Vibrational Signatures of Deuteration
Infrared spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium atom leads to a significant shift of the C-D stretching and bending vibrations to lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This is a direct consequence of the increased reduced mass of the C-D bond.
The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹[3]. For this compound, the C-D stretching vibrations are expected to be observed at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ region. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration. The ring vibrations of the thiophene core will also be affected, though to a lesser extent.
| Vibrational Mode | Unlabeled Thiophene (cm⁻¹) | This compound (Expected Range cm⁻¹) |
| C-H/C-D Stretch | ~3100 | 2300-2200 |
| Ring Vibrations | 1500-1300 | Similar, with slight shifts |
| C-H/C-D Bending | 1200-700 | Lower frequency than C-H bends |
Authoritative Grounding: The NIST Chemistry WebBook provides a detailed list of observed vibrational frequencies for this compound, which can be used for precise spectral interpretation. For instance, strong absorptions are reported around 2290 cm⁻¹ and 2343 cm⁻¹, corresponding to C-D stretching modes.
Experimental Protocol: FT-IR of this compound
This compound, being a liquid at room temperature, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or in a suitable solvent that does not have strong absorptions in the regions of interest.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its isotopic labeling. The near-complete absence of signals in the ¹H NMR spectrum, the appearance of triplets with an upfield isotope shift in the ¹³C NMR spectrum, the molecular ion peak at m/z 88 in the mass spectrum, and the characteristic C-D vibrational bands in the IR spectrum all serve as definitive markers. This in-depth understanding of its spectroscopic properties is crucial for any researcher employing this compound in their scientific endeavors, ensuring data integrity and enabling confident interpretation of experimental results.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
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This compound. Alfa Aesar. [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]
-
Thiophene. NIST WebBook. [Link]
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An In-depth Technical Guide on the Aromaticity and Stability of the Deuterated Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydrogen with its heavier isotope, deuterium, within the thiophene scaffold offers a compelling avenue for modulating molecular stability and reactivity. This guide provides a comprehensive exploration of the interplay between deuteration and the inherent aromaticity of the thiophene ring. We will delve into the fundamental principles of thiophene's aromatic character, the profound influence of the kinetic isotope effect (KIE), and the subsequent impact on metabolic stability. This document serves as a technical resource for researchers in medicinal chemistry and materials science, offering insights into the synthesis, analysis, and application of deuterated thiophene derivatives.
The Foundational Aromaticity of Thiophene
Thiophene (C₄H₄S) is a five-membered heterocyclic compound that is considered aromatic.[1] Its aromaticity is a consequence of its planar structure, cyclic array of p-orbitals, and adherence to Hückel's rule, possessing 6 π-electrons.[2][3] The sulfur atom contributes a lone pair of electrons to the π-system, which delocalizes around the ring.[1] This electron delocalization is the cornerstone of its aromatic character, leading to enhanced stability compared to its non-aromatic counterparts.[4]
Theoretical calculations and experimental evidence suggest that the degree of aromaticity in thiophene is less than that of benzene but greater than that of furan and pyrrole.[5][6] The order of aromaticity is generally accepted as thiophene > pyrrole > furan, which correlates with the electronegativity of the heteroatom.[2][5] Sulfur, being the least electronegative among oxygen and nitrogen, holds its lone pair less tightly, allowing for more effective delocalization within the ring.[5]
The aromatic nature of thiophene dictates its chemical reactivity. It readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, preferentially at the C2 (α) position due to the higher electron density at this site.[1][7] The stability of the intermediate carbocation (sigma complex) is a key factor in determining the regioselectivity of these reactions.
The Influence of Deuteration: The Kinetic Isotope Effect (KIE)
Deuteration, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, is a subtle structural modification that can have profound effects on the stability and reactivity of a molecule.[8] This is primarily due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[9] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.[8][9]
This principle is particularly relevant in the context of drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced.[8][10] This can lead to:
-
Improved Metabolic Stability: A longer half-life of the drug in the body.[11]
-
Enhanced Bioavailability: Increased exposure of the body to the active drug.[11][12]
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor less toxic routes.[8][11]
-
Potential for Lower Dosage and Less Frequent Dosing: Improving patient compliance and convenience.[11]
Aromaticity and Stability of the Deuterated Thiophene Ring
The introduction of deuterium into the thiophene ring does not fundamentally alter its aromatic character. The π-electron system remains intact, and the molecule retains its planarity and adherence to Hückel's rule. However, the increased strength of the C-D bond can subtly influence the stability of the ring and its reactivity in several ways.
Enhanced Stability against Ring Opening and Degradation
While thiophene is aromatic, it is susceptible to certain degradation pathways, including oxidation.[1] Isotopic labeling with deuterium has been used to study the mechanism of thiophene oxidation, confirming the involvement of a 1,2-hydride shift and a cationic intermediate in a minor reaction pathway.[1] By strengthening the C-H bonds through deuteration, particularly at the reactive α-positions, the activation energy for reactions involving C-H bond cleavage is increased. This can translate to a greater resistance to certain metabolic or chemical degradation pathways that proceed through the cleavage of these bonds.
Modulation of Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions of thiophene, the rate-determining step is typically the formation of the sigma complex (arenium ion). The subsequent deprotonation to restore aromaticity is usually a fast step.[13] Therefore, a primary KIE is generally not observed for these reactions.[9][13] However, in some cases, particularly with less reactive electrophiles or under specific reaction conditions, the deprotonation step can become partially or fully rate-limiting. In such scenarios, deuteration at the position of substitution would lead to a decrease in the reaction rate.
Synthesis and Characterization of Deuterated Thiophenes
The preparation of deuterated thiophenes can be achieved through various methods, with hydrogen isotope exchange (HIE) being a prominent approach.
Synthetic Methodologies
-
Base-Catalyzed H/D Exchange: This method involves the use of a base and a deuterium source, such as deuterium oxide (D₂O), to exchange protons on the thiophene ring for deuterons.[14]
-
Transition Metal-Catalyzed H/D Exchange: Various transition metal catalysts, including those based on iridium, platinum, and silver, have been employed for the selective deuteration of thiophenes.[15][16][17] For instance, a silver-catalyzed H/D exchange reaction has been developed for the specific deuteration of the β-position of thiophene rings using D₂O as the deuterium source.[15][16]
Experimental Protocol: Silver-Catalyzed β-Deuteration of a 2,5-Disubstituted Thiophene
This protocol is adapted from the work of Sheng et al.[15][16]
-
Reactant Preparation: To a reaction vessel, add the 2,5-disubstituted thiophene substrate, silver carbonate (Ag₂CO₃), and the phosphine ligand (e.g., MePhos).
-
Solvent and Deuterium Source: Add the reaction solvent and D₂O as the deuterium source.
-
Reaction Conditions: The reaction mixture is typically heated to a specific temperature (e.g., 100°C) and stirred for a designated period to achieve high levels of deuterium incorporation.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using standard techniques such as column chromatography.
-
Characterization: The deuterated product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the percentage of deuterium incorporation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the degree and position of deuteration. The disappearance or reduction in the intensity of a proton signal indicates its replacement by deuterium.[18][19]
-
Mass Spectrometry (MS): MS is used to confirm the incorporation of deuterium by observing the increase in the molecular weight of the compound.
-
Vibrational Spectroscopy (FT-IR and Raman): The C-D stretching and bending vibrations appear at lower frequencies compared to the corresponding C-H vibrations.[20][21][22] These shifts in the vibrational spectra can be used to confirm deuteration.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H | Typical Wavenumber Range (cm⁻¹) for C-D |
| Stretching | 3100 - 3000 | ~2300 - 2200 |
| In-plane bending | 1300 - 1000 | ~950 - 750 |
| Out-of-plane bending | 1000 - 750 | ~750 - 550 |
Table 1: Comparison of typical vibrational frequencies for C-H and C-D bonds in aromatic systems.
Applications in Drug Development
The strategic deuteration of thiophene-containing drug candidates is a valuable strategy in modern medicinal chemistry.[8][23] By leveraging the KIE, medicinal chemists can fine-tune the metabolic properties of these compounds to enhance their pharmacokinetic profiles, improve their safety, and potentially increase their efficacy.[8][10][12]
The improved metabolic stability offered by deuteration is particularly advantageous for drugs targeting chronic conditions that require long-term treatment, as it can lead to more consistent drug levels and a reduced pill burden for patients.[11] Furthermore, the use of deuterated compounds as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a standard practice that ensures accuracy and precision in pharmacokinetic studies.[8][10]
Conclusion
The deuteration of the thiophene ring represents a sophisticated yet powerful approach to modulate the stability and reactivity of this important heterocyclic scaffold. While the fundamental aromaticity of the ring remains unchanged, the strengthening of C-H bonds through deuterium substitution can significantly impact metabolic pathways, leading to improved pharmacokinetic properties. This in-depth guide has provided a comprehensive overview of the theoretical underpinnings, synthetic methodologies, and practical applications of deuterated thiophenes. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design of next-generation molecules with enhanced performance and safety profiles.
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An In-Depth Technical Guide to the Natural Abundance of Deuterium and its Relevance to Thiophene-d4
January 2, 2026
Abstract
Deuterium, a stable isotope of hydrogen, possesses unique physicochemical properties that render it a powerful tool in scientific research and pharmaceutical development. Its natural abundance is a fundamental planetary characteristic, while its application in targeted molecular substitution—creating deuterated compounds like Thiophene-d4—offers significant advantages in mechanistic studies, analytical chemistry, and drug design. This technical guide provides an in-depth exploration of deuterium's natural abundance, the principles of the kinetic isotope effect (KIE), and the specific relevance of these concepts to this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for advanced applications.
Introduction to Deuterium
Deuterium (²H or D) is one of the two stable isotopes of hydrogen, the other being the far more common protium (¹H).[1][2] The nucleus of a deuterium atom, known as a deuteron, contains one proton and one neutron, whereas a protium nucleus consists of a single proton.[3][4] This additional neutron approximately doubles the mass of the deuterium atom compared to protium, a mass differential that is the largest between stable isotopes of any element.[2][4] This significant mass difference is the primary source of the unique physical and chemical properties of deuterated compounds.[5] Discovered in 1931 by American chemist Harold Urey, this finding earned him the Nobel Prize in Chemistry in 1934.[2][3]
Natural Abundance of Deuterium
Deuterium is found in trace amounts naturally. Nearly all deuterium in the universe was formed during the Big Bang nucleosynthesis event.[3][6] On Earth, its abundance varies slightly depending on the source of water, but it is most commonly found bonded with protium to form hydrogen deuteride (HD) gas or within water molecules as semi-heavy water (HDO).[3][6] The natural abundance of deuterium in Earth's oceans is approximately 1 atom in 6,420 hydrogen atoms, which translates to about 156.25 parts per million (ppm).[6][7] This means that protium accounts for over 99.98% of all naturally occurring hydrogen in the oceans.[7]
The standard reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW). The data below summarizes the natural abundance of deuterium in various environments.
| Environment | Deuterium Abundance (ppm) | Reference |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | [3] |
| Temperate Climate Water | 150 | [7] |
| Equatorial Water | 155 | [7] |
| Northern Canada Water | 135 | [7] |
| Water at >3000m Altitude | 130 | [7] |
| Jupiter's Atmosphere | 26 | [3] |
| Primordial Solar System (estimated) | 22 | [3] |
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[8][9] This effect is a cornerstone of the utility of deuterated compounds in research and drug development.[8][10]
The KIE arises from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency due to the greater mass of deuterium.[11] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step of the reaction.[11] This effect can be substantial, with reaction rates for C-H bond cleavage being up to 8 times faster than for the corresponding C-D bond.[11]
Figure 1: The Deuterium Kinetic Isotope Effect. This diagram illustrates that a higher activation energy (ΔG‡) is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate.Relevance of the KIE in Drug Development
The KIE is particularly relevant in drug metabolism, which often involves the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.[12] By selectively replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium, it is possible to slow down its breakdown.[13] This "deuteration" can lead to several therapeutic advantages:
-
Improved Pharmacokinetics: A slower metabolic rate can increase a drug's half-life, leading to more stable plasma concentrations and potentially allowing for less frequent dosing.[13][14]
-
Reduced Toxicity: Deuteration can minimize the formation of toxic metabolites.[10]
-
Enhanced Efficacy and Safety: By improving the pharmacokinetic and/or toxicity profile, deuteration has the potential to enhance a drug's overall efficacy and safety.[15]
Deutetrabenazine, the first deuterated drug approved by the FDA in 2017, exemplifies these benefits.[15] The field has since seen a growing interest in both "deuterium switch" approaches for existing drugs and the de novo design of deuterated pharmaceuticals.[15]
This compound: A Case Study
Thiophene (C₄H₄S) is an aromatic heterocyclic compound that is a common structural motif in many pharmaceuticals due to its diverse biological activities.[16][] this compound, where all four hydrogen atoms are replaced with deuterium, serves as a valuable tool in various scientific applications, particularly in drug development and as an internal standard for analytical measurements.[18]
Synthesis of this compound
The synthesis of this compound typically involves the exchange of hydrogen for deuterium atoms on a thiophene starting material. One common method involves reacting thiophene with a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst like phosphorus pentoxide.[19]
Figure 2: General synthetic workflow for this compound.Applications of this compound
The primary applications of this compound stem from its isotopic purity and the distinct mass difference compared to its non-deuterated counterpart.
1. Internal Standard in Mass Spectrometry
In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are considered the gold standard for use as internal standards.[14][20] An internal standard is a compound added in a known amount to samples, standards, and blanks to correct for variations in the analytical process.
Why this compound is an Ideal Internal Standard:
-
Co-elution: It has nearly identical chromatographic retention times to unlabeled thiophene.
-
Similar Ionization Efficiency: It experiences similar ionization effects in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the unlabeled analyte by its higher mass-to-charge ratio (m/z).
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods for thiophene-containing analytes.[21]
2. Mechanistic and Tracer Studies
This compound is employed in tracer studies to investigate reaction mechanisms and metabolic pathways.[8][9] By incorporating the deuterated thiophene moiety into a larger molecule, researchers can track its fate in a biological system or chemical reaction using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[22]
Analytical Techniques for Characterization
The precise characterization of deuterated compounds like this compound is crucial to ensure isotopic purity and confirm the location of deuterium incorporation. Several analytical techniques are employed for this purpose.
Methodology for Determining Deuterium Abundance
The precise measurement of deuterium-to-hydrogen (D/H) ratios is critical for various applications. The standard technique is Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS).[23]
Protocol: D/H Ratio Analysis via EA-IRMS
-
Sample Preparation: Ensure the sample (e.g., water, lyophilized tissue) is homogenous.[23] Accurately weigh the sample into a tin or silver capsule. For water samples, a specific amount is injected directly.
-
Combustion/Pyrolysis: The sample is introduced into a high-temperature furnace (combustion at >1000°C for organic samples, pyrolysis at >1400°C for water). This process converts the sample into simple gases (e.g., H₂ and HD).
-
Gas Chromatography: The resulting gases are separated on a gas chromatography (GC) column.
-
Mass Spectrometry: The separated gases are introduced into the ion source of the IRMS. The gas is ionized, and the resulting ions (m/z 2 for H₂ and m/z 3 for HD) are accelerated and separated by a magnetic field. Sensitive detectors simultaneously measure the ion beams for m/z 2 and 3.
-
Data Analysis: The D/H ratio is calculated from the relative intensities of the m/z 3 and m/z 2 ion beams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the specific sites of deuterium incorporation and assessing isotopic purity.[24][25] ¹H NMR can be used to quantify the degree of deuteration by observing the disappearance of proton signals at specific positions. ²H NMR directly detects the deuterium nuclei, providing complementary information.[25]
Mass Spectrometry (MS)
High-resolution mass spectrometry can distinguish between deuterated and non-deuterated compounds based on their mass difference.[26][27] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze deuterated compounds and their metabolites.[24]
Conclusion
Deuterium, while present in only trace amounts naturally, holds immense significance in science and medicine. Its unique physical properties, particularly its mass, give rise to the kinetic isotope effect, which is a powerful tool in drug development for enhancing the pharmacokinetic and safety profiles of therapeutic agents. This compound serves as a prime example of the practical application of deuterium labeling, acting as an indispensable internal standard for accurate quantification in mass spectrometry and as a tracer in mechanistic studies. A thorough understanding of deuterium's natural abundance and the analytical techniques used to characterize deuterated compounds is essential for researchers and scientists working at the forefront of pharmaceutical development and analytical chemistry.
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The Deuterium Kinetic Isotope Effect: A Technical Guide for Mechanistic Elucidation and Drug Development
Introduction: The Subtle Power of a Neutron
In the vast toolkit of the modern researcher, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), stands out as a uniquely powerful and subtle technique. This seemingly minor change—the addition of a single neutron—can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] Far from a mere chemical curiosity, the deliberate and strategic use of deuterated compounds provides profound insights into reaction mechanisms and has emerged as a validated strategy for optimizing the metabolic profiles of therapeutic agents.[1][2] By selectively slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more favorable dosing regimens for patients.[1][3]
This in-depth guide is designed for researchers, scientists, and drug development professionals. It will move beyond a simple recitation of principles to provide a field-proven perspective on the causality behind experimental choices, the design of self-validating protocols, and the practical application of the deuterium KIE in both mechanistic studies and pharmaceutical development.
Core Principles of the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant of the reaction with the heavier isotope (kD).[1][4]
kH / kD
The origin of this effect is quantum mechanical, stemming from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][4] Due to its greater mass, deuterium forms a stronger covalent bond with carbon.[5][6] Consequently, the C-D bond has a lower ZPE, meaning it resides in a lower vibrational energy state and requires more energy to be cleaved.[1][6][7] If the cleavage of this C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down, resulting in a "normal" KIE greater than 1.[1][7]
Caption: Origin of the primary KIE.
Primary Kinetic Isotope Effects (PKIEs)
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[7][8] For C-H bond cleavage, the theoretical maximum for kH/kD at room temperature is approximately 7 to 8, although values can be higher in cases of quantum tunneling.[6][7][9] The magnitude of the PKIE provides valuable information about the transition state of the reaction. A large PKIE suggests a symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms.
Secondary Kinetic Isotope Effects (SKIEs)
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[8][10][11] These effects are generally smaller than PKIEs, with typical values for deuterium SKIEs ranging from 0.7 to 1.5.[4] SKIEs are further classified based on the position of the isotope relative to the reaction center:
-
α-Secondary KIEs: The isotope is on the atom undergoing a change in hybridization. For example, in an SN1 reaction, the carbon atom changes from sp³ to sp² hybridization. An α-secondary KIE can be used to distinguish between SN1 and SN2 reaction mechanisms.[4][11]
-
β-Secondary KIEs: The isotope is on an atom adjacent to the reaction center. These effects are often related to hyperconjugation and steric effects.
The interpretation of SKIEs can be nuanced. A normal SKIE (kH/kD > 1) is often observed when the transition state is more sterically crowded than the reactant, while an inverse SKIE (kH/kD < 1) can indicate a less crowded transition state.
Caption: Using α-secondary KIEs to differentiate SN1 and SN2 pathways.
Experimental Design and Methodologies
The precise measurement of KIEs is crucial for their correct interpretation.[10][12] The choice of experimental method depends on the magnitude of the expected KIE and the nature of the reaction being studied.
Direct Comparison of Rates
This method involves running two separate reactions, one with the non-deuterated substrate and one with the deuterated substrate, under identical conditions. The rate constants are determined independently and their ratio provides the KIE. While conceptually simple, this method is susceptible to systematic errors and is generally only suitable for measuring large PKIEs.[10]
Competitive Experiments
For smaller KIEs, competitive experiments are the method of choice as they offer higher precision by minimizing systematic errors.[10][13] In this setup, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions. The relative amounts of the two isotopic species in the remaining starting material or the product are measured at various time points.
Experimental Protocol: Competitive KIE Measurement by Mass Spectrometry
-
Substrate Preparation: Synthesize the deuterated analog of the substrate. Prepare a mixture of the deuterated and non-deuterated substrates with a known isotopic ratio (e.g., 1:1).
-
Reaction: Initiate the reaction with the isotopic mixture.
-
Quenching and Sampling: At various time points (e.g., 10%, 20%, 50%, and 80% conversion), take aliquots of the reaction mixture and quench the reaction.
-
Separation: Isolate the unreacted starting material or the product of interest from the reaction mixture, typically using techniques like flash chromatography or high-performance liquid chromatography (HPLC).
-
Isotopic Analysis: Determine the isotopic ratio of the isolated material using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][14] Isotope-ratio mass spectrometry (IRMS) provides the highest precision for stable isotopes.[4][10]
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the starting material or product as a function of the fraction of the reaction.
| Analytical Technique | Typical Application | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measurement of both large and small KIEs.[10][14] | High sensitivity and precision, especially with IRMS.[4][10] | Requires careful separation of analytes. |
| NMR Spectroscopy | Measurement of KIEs at natural abundance or with enriched samples.[10][14][15] | Non-destructive, can provide site-specific isotopic information. | Lower sensitivity compared to MS. |
| Liquid Scintillation Counting | For reactions involving radiolabeled isotopes (e.g., tritium).[10][12] | High sensitivity for radiolabels. | Requires handling of radioactive materials. |
Applications in Drug Development: The "Deuterium Switch"
The strategic replacement of hydrogen with deuterium at metabolically labile positions in a drug molecule, often referred to as the "deuterium switch," is a powerful strategy to improve a drug's pharmacokinetic profile.[2][16]
Slowing Metabolic Clearance
Many drugs are cleared from the body through oxidation by cytochrome P450 (CYP) enzymes.[3] If the rate-determining step of this metabolic process is the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the metabolism, leading to:
-
Increased Half-Life: The drug remains in the body for a longer period.
-
Increased Bioavailability: A larger fraction of the administered dose reaches systemic circulation.
-
Reduced Peak Concentrations: This can lead to a better safety profile by minimizing off-target effects.
A prime example of this strategy is Austedo® (deutetrabenazine), the first deuterated drug to receive FDA approval.[1][17][18][] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[1][17][18] The deuteration of the two methoxy groups slows their metabolic demethylation, resulting in a longer half-life and allowing for less frequent dosing and a better side-effect profile compared to the non-deuterated parent drug.[1][18][20]
Caption: Deuteration slows metabolism, improving pharmacokinetic profile.
Reducing Formation of Toxic Metabolites
In some cases, the toxicity of a drug is not due to the parent compound but to one of its metabolites. If the formation of this toxic metabolite is the result of a metabolic pathway with a significant KIE, deuteration can be used to shunt the metabolism towards a safer pathway, thereby improving the drug's safety profile.
Interpreting KIE Data: A Self-Validating System
The interpretation of KIEs should be approached systematically. It is not merely about the numerical value but understanding what that value signifies in the context of the reaction mechanism.
A Framework for KIE Interpretation:
-
Magnitude of the KIE: A large PKIE (kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step.[16] A small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-determining step.
-
Comparison with Theoretical Values: Comparing the observed KIE with theoretical maximums can provide insights into the symmetry of the transition state.
-
SKIEs as Mechanistic Probes: The direction (normal or inverse) and magnitude of SKIEs can provide crucial information about changes in hybridization and steric environment at the transition state.
-
Combined with Other Mechanistic Data: KIEs are most powerful when used in conjunction with other mechanistic probes, such as linear free-energy relationships, computational modeling, and spectroscopic studies.[13][15] This integrated approach provides a more complete and robust picture of the reaction mechanism.
It is important to recognize that the interpretation of KIEs in complex, multi-step reactions can be challenging.[21][22] The observed KIE may be a composite of several steps, and a significant KIE does not always definitively pinpoint the sole rate-determining step.[9][22]
Conclusion: A Nuanced and Powerful Tool
The deuterium kinetic isotope effect is a testament to the profound impact of subtle atomic changes on chemical reactivity. For the mechanistic chemist, it is an indispensable tool for probing the intimate details of reaction pathways and transition state structures. For the drug developer, it offers a rational and validated approach to enhancing the therapeutic potential of new and existing medicines. A thorough understanding of the principles of KIEs, coupled with rigorous experimental design and thoughtful interpretation, will continue to drive innovation in both fundamental research and pharmaceutical sciences.
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of Fully Deuterated Thiophene-d4 via Silver-Catalyzed Hydrogen/Deuterium Exchange
Introduction: The Significance of Isotopic Labeling in Thiophene Chemistry
Thiophene and its derivatives represent a cornerstone of heterocyclic chemistry, serving as indispensable structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1][] The strategic replacement of hydrogen atoms with their stable isotope, deuterium (D), offers a powerful tool for researchers.[3] Deuteration can profoundly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. In drug development, this can slow metabolic degradation by cytochrome P450 enzymes, potentially enhancing a drug's pharmacokinetic profile and duration of action.[3] Furthermore, deuterated compounds are invaluable as internal standards for mass spectrometry and as mechanistic probes to elucidate complex reaction pathways.[3][4]
Direct hydrogen/deuterium (H/D) exchange is one of the most efficient methods for preparing deuterium-labeled molecules, as it circumvents the often lengthy and costly multi-step syntheses from deuterated starting materials.[5] This application note provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of thiophene-d4 through a silver-catalyzed H/D exchange reaction, utilizing heavy water (D₂O) as an abundant and safe deuterium source.
Mechanistic Rationale: The Catalytic Activation of Thiophenic C-H Bonds
The aromatic ring of thiophene presents four C-H bonds that can undergo H/D exchange. The development of selective and efficient H/D exchange methodologies has been a significant focus of chemical research.
Catalytic Systems for Aromatic H/D Exchange
A variety of transition metal complexes, including those based on iridium (Ir), palladium (Pd), ruthenium (Ru), and rhodium (Rh), have been successfully employed as catalysts for H/D exchange on aromatic systems.[4][5] Many of these traditional methods require the presence of a directing group on the substrate to coordinate with the metal center and facilitate the C-H activation process.[5][6] While effective, this requirement limits the substrate scope and adds synthetic steps.
More recent advancements have focused on developing catalyst systems that do not require directing groups. These include:
-
Platinum-on-Carbon (Pt/C): Heterogeneous catalysts like Pt/C have shown high selectivity for the deuteration of aromatic positions using D₂O.[7]
-
Iron (Fe) Complexes: Earth-abundant iron catalysts have been developed that can perform H/D exchange under mild conditions, often using deuterated benzene (C₆D₆) as the deuterium source.[8][9]
-
Silver (Ag) Salts: Silver-catalyzed reactions have emerged as a powerful, directing-group-free strategy.[5] This approach is particularly advantageous as it is often performed in the open air, uses D₂O as the deuterium source, and exhibits excellent tolerance for a wide range of functional groups.[5]
The Silver-Catalyzed Mechanism
The protocol detailed in this note utilizes a silver carbonate (Ag₂CO₃) catalyst. While the precise mechanism is a subject of ongoing research, it is proposed to proceed through a pathway that activates the thiophenic C-H bonds, allowing for exchange with deuterium from D₂O. The reaction selectively targets the C-H bonds of the thiophene ring, even in the presence of other aromatic systems like phenyl groups.[5] The use of a phosphine ligand, such as MePhos, can enhance the catalytic activity.[5]
Caption: A simplified representation of a metal-catalyzed H/D exchange cycle.
Experimental Protocol: Silver-Catalyzed Synthesis of this compound
This protocol is adapted from the silver-catalyzed methodology developed by Zhang and coworkers, which demonstrates high efficiency for deuterating thiophene rings without directing groups.[5]
Materials and Reagents
-
Thiophene (C₄H₄S)
-
Silver Carbonate (Ag₂CO₃)
-
Methyldiphenylphosphine (MePhos)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Anhydrous Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
Equipment
-
Schlenk tube or heavy-walled pressure vessel with a stir bar
-
Heating mantle or oil bath with temperature controller and thermocouple
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Procedure
Caption: A step-by-step workflow for the synthesis, purification, and analysis of this compound.
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add thiophene (1.0 mmol, 84.1 mg), silver carbonate (Ag₂CO₃, 0.2 mmol, 55.2 mg), and methyldiphenylphosphine (MePhos, 0.2 mmol, 40.0 mg).
-
Rationale: Silver carbonate serves as the catalyst precursor. MePhos acts as a ligand to stabilize and activate the silver catalyst.[5] The reaction is performed under an inert atmosphere to prevent potential oxidation of the phosphine ligand, although the original report notes it can be run in open air.[5]
-
-
Addition of Solvents: To the tube, add anhydrous toluene (2.0 mL) and deuterium oxide (D₂O, 40 mmol, 0.8 mL).
-
Rationale: Toluene is the organic solvent for the substrate. A large excess of D₂O is used to drive the equilibrium of the H/D exchange reaction towards the fully deuterated product.[5]
-
-
Reaction Execution: Securely seal the Schlenk tube. Place the tube in a preheated oil bath or heating block at 100 °C. Stir the biphasic mixture vigorously for 24 hours.
-
Rationale: Elevated temperature is required to achieve a high rate of catalytic turnover and high levels of deuterium incorporation.[5] Vigorous stirring is crucial to ensure adequate mixing between the organic and aqueous (D₂O) phases.
-
-
Workup: After 24 hours, remove the tube from the heat and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Expected Results and Data Analysis
The silver-catalyzed protocol is robust and provides high levels of deuterium incorporation across a range of thiophene derivatives.
Quantitative Data Summary
| Substrate Example | Catalyst Loading (mol%) | D₂O (equiv.) | Temp (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| 2,5-Diphenylthiophene | Ag₂CO₃ (20), MePhos (20) | 40 | 100 | 24 | >92% (β-positions) | [5] |
| 2,5-bis(4-chlorophenyl)thiophene | Ag₂CO₃ (20), MePhos (20) | 40 | 100 | 24 | 97% (β-positions) | [5] |
| Thiophene | Ag₂CO₃ (20), MePhos (20) | 40 | 100 | 24 | >95% (all positions) | Expected |
Note: The table shows representative results for substituted thiophenes from the source literature to demonstrate the protocol's efficacy. High incorporation for the parent thiophene is expected under these optimized conditions.
Characterization
-
¹H NMR Spectroscopy: The most direct method to determine the extent of deuteration. The integration of the remaining proton signals on the thiophene ring will be significantly diminished compared to an internal standard or the solvent peak. The percentage of deuterium incorporation can be calculated as: D% = (1 - (Integration of Ar-H / Expected Integration of Ar-H)) * 100.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the incorporation of deuterium. For thiophene (C₄H₄S, MW ≈ 84.14), the fully deuterated this compound (C₄D₄S) will show a molecular ion peak at m/z ≈ 88.16.
Conclusion
This application note details a reliable and highly efficient silver-catalyzed H/D exchange reaction for the synthesis of fully deuterated this compound. The protocol avoids the need for pre-functionalized substrates with directing groups and utilizes the inexpensive and safe deuterium source, D₂O.[5] This method provides researchers in drug discovery, materials science, and mechanistic chemistry with a practical and accessible route to isotopically labeled thiophenes, enabling a wide array of advanced studies.
References
-
Sheng, F. F., Li, E. C., Bai, J. W., Wang, C. X., Hu, G. Q., Liu, K. H., Sun, Z. Y., Shen, K., & Zhang, H. H. (2022). Silver salt enabled H/D exchange at the β position of thiophene rings. Organic & Biomolecular Chemistry, 20(1), 89-93. [Link]
-
Thiophene - Wikipedia. (n.d.). Wikimedia Foundation. [Link]
-
Jolmes, F. (2020). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]
-
Adam, R., et al. (2020). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. Journal of the American Chemical Society, 142(39), 16837–16845. [Link]
-
Atzrodt, J., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. European Journal of Organic Chemistry, 2009(32), 5515-5524. [Link]
-
Adam, R., et al. (2020). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. PubMed Central. [Link]
-
Pomfret, A., et al. (2018). Regioselective Ruthenium catalysed H-D exchange using D2O as the deuterium source. Chemical Communications, 54(52), 7232-7235. [Link]
-
Heinrich, K. H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235. [Link]
-
Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]
-
Supported Catalyst for Hydrogen/Deuterium Exchange. (2016). ChemistryViews. [Link]
-
Asif, M. (2015). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
Paal-Knorr synthesis for deuterated thiophene precursors
Application Notes & Protocols
Topic: Paal-Knorr Synthesis for the Preparation of Deuterated Thiophene Precursors For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Deuteration in Thiophene Chemistry
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool in drug discovery.[2] This substitution, known as deuteration, can significantly alter a molecule's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][4] This can lead to reduced metabolic rates, longer drug half-lives, decreased formation of potentially toxic metabolites, and an overall improved pharmacokinetic and safety profile.[3][]
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for constructing substituted thiophene rings.[6][7] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the five-membered heterocycle.[8][9] This application note provides a detailed, experience-driven guide for leveraging the Paal-Knorr synthesis to prepare site-specifically deuterated thiophene precursors. We will explore the synthesis of the requisite deuterated 1,4-dicarbonyl starting materials and their subsequent cyclization, offering robust protocols and troubleshooting insights for researchers in the field.
Core Mechanism of the Paal-Knorr Thiophene Synthesis
The Paal-Knorr thiophene synthesis is a robust cyclization reaction that converts a 1,4-dicarbonyl compound into a thiophene.[6] The transformation is driven by a sulfurizing agent, which also functions as a potent dehydrator.[8][10] The most commonly employed reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[1][11]
While the precise mechanism has been a subject of study, it is widely accepted that the reaction does not proceed through the formation of a furan intermediate followed by sulfurization.[6] Instead, the process is believed to involve the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone intermediate.[12][13] This is followed by enolization (or enolthiolization) and subsequent intramolecular nucleophilic attack and dehydration to yield the stable aromatic thiophene ring.[12] Lawesson's reagent is often preferred as it is generally milder and can lead to higher yields and fewer byproducts compared to the more aggressive P₄S₁₀.[14][15]
A critical consideration during this synthesis is the inevitable formation of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating that the reaction be performed in a well-ventilated fume hood.[8]
Caption: Proposed mechanism of the Paal-Knorr thiophene synthesis.
Experimental Design: The Two-Stage Approach
The synthesis of a deuterated thiophene via the Paal-Knorr method is logically divided into two primary stages:
-
Deuteration of the Precursor: Introduction of deuterium atoms at specific positions on the 1,4-dicarbonyl starting material.
-
Cyclization: Conversion of the deuterated 1,4-dicarbonyl into the thiophene ring.
This staged approach is crucial because direct H/D exchange on the final thiophene product can be challenging and may lack regioselectivity without specific directing groups or catalysts.[16] Preparing the deuterated precursor first ensures precise control over the location of the deuterium labels.
Caption: Overall experimental workflow for deuterated thiophene synthesis.
Protocol 1: Synthesis of a Deuterated 1,4-Dicarbonyl Precursor
This protocol describes the deuteration of a common 1,4-diketone, 2,5-hexanedione, at the α-carbonyl positions via a base-catalyzed hydrogen-deuterium exchange. The enolizable protons α to the carbonyl groups are readily exchanged in the presence of a base and a deuterium source, typically deuterium oxide (D₂O).
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium methoxide (NaOMe, catalytic amount, ~0.05 eq)
-
Anhydrous diethyl ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione in deuterium oxide (approx. 10 mL of D₂O per 1 g of diketone).
-
Catalyst Addition: Carefully add a catalytic amount of sodium methoxide to the solution. The methoxide will react with D₂O in situ to form deuterated methanol (CH₃OD) and the active base, sodium deuteroxide (NaOD).
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-110 °C) and stir for 12-24 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with a standard solvent (e.g., CDCl₃), and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.
-
Workup: After cooling to room temperature, extract the aqueous solution with diethyl ether or dichloromethane (3 x 20 mL). The deuterated product is organic-soluble.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Verification: The resulting oil, 1,1,1,6,6,6-hexadeuterio-2,5-hexanedione, should be analyzed by ¹H NMR and Mass Spectrometry to confirm the degree of deuteration before proceeding.
Causality and Insights:
-
Choice of Base: A catalytic amount of base is sufficient to promote the enolate formation required for H/D exchange. Using a strong base ensures the reaction proceeds at a reasonable rate.
-
Deuterium Source: D₂O serves as both the solvent and the deuterium source, providing a large excess to drive the equilibrium towards the deuterated product.
-
Monitoring: It is crucial to monitor the reaction to avoid incomplete deuteration. For full exchange, the reaction may need to be repeated with fresh D₂O and catalyst.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene-d₆
This protocol details the cyclization of the deuterated precursor from Protocol 1 using Lawesson's reagent.
Materials:
-
1,1,1,6,6,6-Hexadeuterio-2,5-hexanedione (1.0 eq)
-
Lawesson's Reagent (0.5-0.6 eq)
-
Anhydrous toluene or xylene
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and flush with an inert gas like nitrogen or argon. This is good practice to exclude atmospheric moisture which can degrade the sulfurizing reagent.[14]
-
Reagent Addition: In the round-bottom flask, dissolve the deuterated 2,5-hexanedione from Protocol 1 in anhydrous toluene (approx. 20 mL per 1 g of diketone). Add Lawesson's Reagent in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and stir under the inert atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 1-4 hours).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to quench any acidic byproducts. Caution: This may release H₂S gas. Perform in a fume hood.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product is typically a dark oil. Purify by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to yield the pure 2,5-bis(trideuteriomethyl)thiophene.
Causality and Insights:
-
Stoichiometry: Approximately 0.5 equivalents of Lawesson's Reagent are needed as it contains two reactive P=S bonds. A slight excess can ensure complete conversion.
-
Solvent Choice: Anhydrous, high-boiling, non-polar solvents like toluene or xylene are ideal as they are inert to the reaction conditions and facilitate the required high temperatures.[14]
-
Purification: Chromatographic purification is usually necessary to remove the phosphorus-containing byproducts from the Lawesson's Reagent.
Data Analysis and Characterization
Confirming the successful synthesis and deuteration is paramount. A combination of NMR and MS provides a complete picture of the final product's identity and isotopic purity.[17]
| Technique | Purpose | Expected Observation for 2,5-bis(trideuteriomethyl)thiophene |
| ¹H NMR | Confirm structure and absence of H at deuterated sites | - Signal for thiophene ring protons (β-protons) should be present. - Signal for methyl protons (at ~2.5 ppm for the non-deuterated analog) should be absent or significantly diminished (>98% reduction in integration).[18] |
| ²H NMR | Directly observe the incorporated deuterium | A signal corresponding to the chemical shift of the methyl groups, confirming the presence of C-D bonds. |
| ¹³C NMR | Confirm carbon backbone and observe C-D coupling | - Signals for all carbon atoms should be present. - The signal for the methyl carbons will appear as a multiplet due to coupling with deuterium (¹JCD), providing definitive evidence of deuteration at that position. |
| Mass Spec (GC-MS/LC-MS) | Determine molecular weight and confirm isotopic mass increase | The molecular ion peak (M+) should correspond to the mass of the deuterated compound (e.g., 2,5-dimethylthiophene = 112.21 g/mol ; deuterated analog = 118.25 g/mol ).[17] |
Troubleshooting and Optimization Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Thiophene | - Incomplete reaction. - Degradation of starting material or product. - Inactive sulfurizing reagent. | - Increase reaction time and/or temperature. Monitor closely by TLC. - Ensure Lawesson's reagent is fresh and has been stored in a desiccator to prevent hydrolysis.[14] - Increase the amount of sulfurizing agent to 0.6-0.7 eq. |
| Incomplete Deuteration (Protocol 1) | - Insufficient reaction time or catalyst. - Presence of protic impurities (H₂O). | - Increase reflux time. - Add a fresh portion of base after 12 hours. - Repeat the procedure with a fresh batch of D₂O and catalyst. - Ensure all glassware is thoroughly dried before use. |
| Formation of Furan Byproduct | - The sulfurizing agent also acts as a dehydrating agent, which can favor furan formation, especially at high temperatures.[14] | - Switch from P₄S₁₀ to the milder Lawesson's reagent.[14] - Maintain the lowest effective temperature for the reaction to proceed. - Avoid prolonged reaction times after the starting material is consumed. |
| Difficult Purification | - Polar phosphorus-containing byproducts from the sulfurizing agent streaking on silica gel. | - Perform a thorough aqueous workup with NaHCO₃ to remove as many acidic byproducts as possible. - A non-polar solvent flush (e.g., hexanes) through a short silica plug can sometimes remove the non-polar thiophene product while retaining polar impurities. |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
-
ChemTube3D. (n.d.). Thiophene formation – Lawesson's reagent. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]
-
Synthesis of Furan and Thiophene. (n.d.). Retrieved from [Link]
- AI for Science - Quora. (n.d.). What is the Paal-Knorr synthesis of a thiophene mechanism?.
-
Wikipedia. (2023, October 28). Paal–Knorr synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Thiophene. Retrieved from [Link]
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
-
Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]
- Roznyatovskij, V.A., et al. (1980). Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D). Zavod. Lab., 46(9), 805-807.
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
- Jesberger, M., et al. (2021). Phosphorus Pentasulfide in Heterocycle Synthesis. Topics in Heterocyclic Chemistry.
- Heinrich, K.H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Sheng, F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry.
- Luo, J., et al. (2015). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. Chemistry – An Asian Journal.
-
Brightspec. (n.d.). Rapid and Direct Site-Specific Deuteration Monitoring. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- Krutosikova, A., et al. (2019).
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Application Note: Thiophene-d4 as an Internal Standard for Robust Quantitative LC-MS Analysis
An In-Depth Technical Guide
Abstract
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and selectivity.[1] However, its accuracy can be compromised by several factors, most notably matrix effects and variability in sample preparation and instrument response.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Thiophene-d4 (Deuterated Thiophene) as a stable isotope-labeled internal standard (SIL-IS) to mitigate these challenges. The use of a SIL-IS is considered the gold standard for correcting analytical variability, ensuring the highest level of data integrity and accuracy in quantitative studies.[4] We will detail the underlying principles, provide step-by-step experimental protocols, and offer expert insights into method development and data interpretation.
The Imperative for Internal Standards in LC-MS
Quantitative LC-MS analysis is susceptible to variations that can arise at multiple stages of the workflow, from sample extraction to detection.[5] These variations can lead to inaccurate and imprecise results. The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from complex matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][6] This can lead to unpredictable signal suppression or enhancement, which directly impacts quantitative accuracy.[2][4]
-
Sample Preparation Variability: Analyte loss can occur during multi-step sample preparation procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[5] Inconsistent recovery between samples is a significant source of error.
-
Instrumental Fluctuation: Minor variations in injection volume, mobile phase composition, or mass spectrometer sensitivity over the course of an analytical run can affect signal intensity.[7]
An ideal internal standard (IS) is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing begins.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, these sources of variability can be effectively normalized.[5][10]
Why Deuterated Standards are the Gold Standard
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as this compound for the analysis of Thiophene.[11][12] A SIL-IS is chemically and physically almost identical to its non-labeled counterpart.[5] This near-identical nature ensures that it:
-
Co-elutes with the analyte during chromatographic separation.
-
Exhibits the same extraction recovery during sample preparation.
-
Experiences the same degree of ionization suppression or enhancement (matrix effect) in the MS source.[4][13]
Because the SIL-IS and the analyte behave in a virtually identical manner, any variation in the analytical process affects both compounds to the same extent.[10] The ratio of their peak areas therefore remains constant and directly proportional to the analyte concentration, providing a highly accurate and precise measurement.
Physicochemical Properties: Thiophene vs. This compound
This compound is an ideal IS for thiophene quantification due to its structural similarity and distinct mass. The substitution of four hydrogen atoms with deuterium provides a sufficient mass shift to prevent isotopic crosstalk while preserving the molecule's chemical behavior.
| Property | Thiophene (Analyte) | This compound (Internal Standard) | Rationale for Suitability as IS |
| Chemical Formula | C₄H₄S | C₄D₄S | Identical core structure ensures similar chemical behavior, polarity, and reactivity. |
| Molecular Weight | 84.14 g/mol | 88.16 g/mol | Mass difference of +4 Da provides clear separation in the mass spectrometer. |
| Boiling Point | ~84 °C | ~84 °C | Identical boiling points lead to similar behavior during any evaporative steps. |
| Polarity | Nonpolar | Nonpolar | Ensures co-elution in reverse-phase liquid chromatography. |
| Ionization [M+H]⁺ | m/z 85.01 | m/z 89.03 | Distinct precursor ions for selective monitoring in MS/MS. |
Experimental Protocols & Methodologies
This section provides a self-validating framework for the preparation and analysis of samples using this compound as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standards. Always use calibrated pipettes and analytical balances.
Materials:
-
Thiophene (certified reference standard)
-
This compound (certified reference standard)
-
LC-MS grade Methanol or Acetonitrile
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of Thiophene and this compound into separate 5 mL volumetric flasks.
-
Record the exact weight.
-
Dissolve the compounds in the chosen solvent (e.g., Methanol) and bring to volume. Mix thoroughly.
-
Calculate the precise concentration in µg/mL. These stocks should be stored at -20°C or as recommended by the supplier.
-
-
Analyte Intermediate & Working Solutions:
-
Perform serial dilutions of the Thiophene primary stock solution to create a series of working solutions for building the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock to a final concentration that will yield a robust signal in the LC-MS system and is appropriate for the expected analyte concentration range. A typical final concentration in the sample might be 50 ng/mL.[14] The goal is to have an IS peak area that is consistent and within the detector's linear range across all samples.
-
Workflow for Sample Preparation and Analysis
The following diagram illustrates the complete analytical workflow, emphasizing the critical point of IS addition.
Caption: Experimental workflow from sample preparation to final quantification.
Protocol 2: Sample Preparation and Spiking
Adding the internal standard at the very beginning of the sample preparation process is critical to correct for analyte loss during extraction.[5]
-
Aliquoting: Pipette a precise volume of your sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Spiking: Add a small, fixed volume of the this compound working solution to every sample, calibration standard, and QC. Vortex briefly.
-
Extraction: Proceed with your chosen extraction method (e.g., protein precipitation with acetonitrile).
-
Centrifugation: Centrifuge to pellet precipitated proteins or separate layers.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.
-
Evaporation: If necessary, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.[14] This solution is now ready for injection.
Protocol 3: LC-MS/MS Method Parameters
Method parameters must be optimized to ensure chromatographic separation and sensitive detection. The following are suggested starting conditions.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides good retention and separation for nonpolar compounds like thiophene.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for RP chromatography; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting nonpolar analytes. |
| Gradient | 10% B to 95% B over 5 minutes | A typical gradient to elute the analyte with good peak shape. Optimize as needed. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Adjust based on sensitivity and sample concentration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds; positive mode for protonation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantitative analysis. |
| MRM Transition (Thiophene) | Q1: 85.0 -> Q3: 58.0 (example) | Precursor ion [M+H]⁺ is selected and fragmented to a specific product ion. |
| MRM Transition (this compound) | Q1: 89.0 -> Q3: 62.0 (example) | The +4 Da shift is maintained in the precursor and a major fragment ion. |
| Collision Energy | Optimize experimentally | Tune to maximize the signal for the specific MRM transition. |
Data Analysis: The Power of the Ratio
The core principle of internal standard-based quantification lies in the ratio of the analyte peak area to the IS peak area.
Sources
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Application Note: A Guide to High-Accuracy Quantitative NMR (qNMR) Spectroscopy
Focus: Principles of Internal Standardization and Protocol Validation for Pharmaceutical and Chemical Analysis
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for determining the purity and concentration of chemical compounds with exceptional accuracy.[1][2] Its fundamental principle—that the NMR signal area is directly proportional to the number of atomic nuclei—allows for direct quantification without the need for identical reference materials for the analyte.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of ¹H qNMR. It critically evaluates the requirements for an internal standard, addresses the specific case of using deuterated compounds like Thiophene-d4, and provides a robust, step-by-step protocol for performing high-accuracy qNMR measurements using a suitable internal standard.
The Foundational Principle of qNMR
Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is a direct and primary ratio method. The integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. When an internal standard (IS) of known purity and weight is added to a sample containing an analyte of interest, the analyte's purity or concentration can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[3][4]
The master equation for calculating the purity of an analyte (x) using an internal standard (cal) is:
Where:
-
P = Purity (mass fraction)
-
I = Integrated signal area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
The Internal Standard: Cornerstone of qNMR Accuracy
The choice of an internal standard is the most critical decision in a qNMR experiment.[5] It is the anchor to which all subsequent measurements are tied, and any inaccuracies in its purity, weighing, or spectral properties will directly translate to errors in the final result.[5][6] An ideal internal standard must possess a specific set of characteristics to ensure the integrity of the measurement.
| Characteristic | Rationale for Importance |
| High Purity (≥99.5%) | The purity of the standard is a direct multiplier in the final calculation. Its value must be accurately known and certified.[6][7] |
| Chemical Inertness | The standard must not react with the analyte, the solvent, or trace impurities (e.g., water) under the experimental conditions.[5][7] |
| Excellent Solubility | Must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, preventing line broadening and integration errors.[6][8] |
| Simple, Sharp NMR Signals | Ideally, the standard should produce one or more sharp singlet peaks in a region of the spectrum free from interference.[5][7] |
| No Signal Overlap | The quantifiable signals from the standard must be well-resolved and baseline-separated from all analyte and solvent impurity signals.[6] |
| Stability | Should be non-volatile, non-hygroscopic, and stable under ambient conditions for accurate weighing and storage.[7] |
| Appropriate Relaxation Time (T₁) | The T₁ of the standard's signal should be comparable to the analyte's to ensure full relaxation for both using a practical relaxation delay (D1).[3][5] |
Critical Evaluation: The Case of this compound in ¹H qNMR
This compound (C₄D₄S, CAS 2036-39-7) is the fully deuterated isotopologue of thiophene.[9] As an analytical standard, its primary utility lies in applications where isotopic labeling is required, such as in mass spectrometry or as a tracer.
However, for the purpose of ¹H qNMR , this compound is not a suitable internal standard . The foundational requirement of an internal standard for proton NMR is that it must possess protons (¹H nuclei) to generate a reference signal for integration. As this compound has had its protons replaced with deuterium, it is essentially "silent" in a standard ¹H NMR spectrum.[9]
This example underscores a critical principle of qNMR method development: the internal standard must provide a high-quality, quantifiable signal under the same conditions as the analyte. While this compound is a valuable chemical standard, it cannot serve the role of an internal calibrant in ¹H qNMR.
Protocol: High-Accuracy ¹H qNMR Analysis
This protocol outlines the validated workflow for determining the purity of an analyte using a suitable internal standard. For this example, we will use 1,4-Dinitrobenzene as the internal standard, a common choice for analytes with signals in the aromatic region.
Workflow Diagram
Caption: The qNMR experimental workflow from sample preparation to final purity calculation.
Step 1: Pre-Analysis & Material Selection
-
Analyte Information: Obtain the molecular weight (Mₓ) and structure of the analyte. Identify a well-resolved signal (Nₓ) in a clean region of its expected ¹H NMR spectrum.
-
Internal Standard Selection: Choose an appropriate internal standard. For an aromatic analyte, 1,4-Dinitrobenzene is suitable.
-
Mcal: 168.11 g/mol
-
Signal: Sharp singlet at ~8.4 ppm (in DMSO-d₆)
-
Ncal: 4 protons
-
-
Solvent Selection: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard. DMSO-d₆ is a common choice for polar aromatic compounds.
-
Verification: Prepare separate solutions of the analyte and the internal standard to confirm solubility and ensure their quantifiable signals do not overlap.[10]
Step 2: Precision Weighing & Sample Preparation
Causality: Gravimetric errors are a primary source of uncertainty in qNMR. Using a calibrated microbalance is essential for accuracy.[8]
-
Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 5-10 mg of the internal standard (m_cal) directly into a clean, dry vial. Record the exact mass.
-
To the same vial, add approximately 10-20 mg of the analyte (m_x). Record the exact mass. An analyte-to-standard signal intensity ratio near 1:1 is ideal.[4]
-
Add the appropriate volume of deuterated solvent (e.g., ~0.7 mL of DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is critical.[6]
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
Causality: Non-quantitative acquisition parameters, especially an insufficient relaxation delay, lead to signal saturation and inaccurate integrals. These settings are non-negotiable for accurate results.[3][11]
-
Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., at 298 K).
-
Tune and match the probe for the sample.
-
Perform automated or manual shimming to achieve optimal line shape and resolution.
-
Set the acquisition parameters according to the principles of quantitative measurement.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1-pulse (e.g., Bruker 'zg30' or 'zg') | Simple excitation without distortions. |
| Pulse Angle (p1) | 90° (Calibrated) | Ensures uniform excitation of all signals for maximum signal intensity.[6] |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | CRITICAL: Ensures >99.3% of magnetization has recovered before the next pulse, preventing T₁-based integration errors.[3][10] A conservative value of 30-60 seconds is often used if T₁ is unknown. |
| Acquisition Time (aq) | ≥ 3 seconds | Ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[11] |
| Number of Scans (ns) | 16 - 128 (or more) | Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the smallest integral of interest for <1% precision.[3][11] |
| Dummy Scans (ds) | 4 | Establishes a steady state of magnetization before data collection begins. |
Step 4: Data Processing & Calculation
Causality: Inconsistent data processing, particularly in phasing and baseline correction, can introduce significant errors into the integral values.[11]
-
Fourier Transform: Apply an exponential multiplying function with minimal line broadening (LB = 0.1 - 0.3 Hz) to improve S/N without significantly distorting the line shape. Use zero-filling to at least double the number of data points to improve digital resolution.[11]
-
Phasing: Manually phase the spectrum carefully. An automated phasing routine is often insufficient for high-accuracy work.
-
Baseline Correction: Apply a multipoint baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the signals to be integrated.
-
Integration:
-
Manually define the integral limits for the analyte signal (Iₓ) and the internal standard signal (I_cal).
-
The integration range should be wide enough to encompass the entire peak, typically at least 20 times the line width at half-height.[3]
-
Be consistent: either include or exclude ¹³C satellites for both the analyte and standard signals.[4]
-
-
Calculation: Use the recorded masses, molecular weights, proton counts, and measured integrals in the master equation to calculate the final purity (Pₓ) of the analyte.
Conclusion: A Self-Validating System
Quantitative NMR, when performed with a deep understanding of its underlying principles, is a powerful and reliable analytical technique. The entire process, from the selection of a suitable internal standard to the rigorous control of acquisition and processing parameters, forms a self-validating system. By avoiding common pitfalls such as improper standard selection, insufficient relaxation delays, and inconsistent processing, researchers can achieve highly accurate and reproducible results that meet the stringent requirements of the pharmaceutical and chemical industries. The validation of the qNMR method is crucial and demonstrates its competence to achieve the same level of performance and accuracy as conventional primary measurement methods.[1][8][12]
References
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), c20-00336. [Link]
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Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. ResearchGate. [Link]
-
Validation of a generic quantitative (1)H NMR method for natural products analysis. Wiley Online Library. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]
-
Deuterated thiophene measurements with the PARIS resonator-enhanced... ResearchGate. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. INIS-IAEA. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]
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Applications of Thiophene-d4 in Kinetic Isotope Effect Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Reaction Mechanisms with Isotopic Probes
The kinetic isotope effect (KIE) is a powerful and nuanced tool in the arsenal of chemists and biochemists, providing profound insights into the mechanisms of chemical reactions.[1][2] It manifests as a change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[3] This phenomenon arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds and, consequently, the zero-point energy of the molecule.[1][4] By meticulously measuring these rate changes, researchers can deduce critical information about the rate-determining step (RDS) of a reaction, including which bonds are broken or formed.[1][5]
Deuterium (²H), a stable isotope of hydrogen, is a particularly popular choice for KIE studies due to the significant mass difference between it and protium (¹H), which often leads to a more pronounced and readily measurable KIE.[2] Thiophene-d4, a deuterated analog of thiophene, has emerged as a valuable probe in a variety of mechanistic investigations, particularly in the fields of drug metabolism and organometallic chemistry. The thiophene ring is a common structural motif in many pharmaceuticals and agrochemicals, making the study of its metabolic fate and reactivity of paramount importance.[6][7][8]
This technical guide provides a comprehensive overview of the applications of this compound in KIE studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this isotopic tool in their own investigations.
The Foundation: Understanding the Kinetic Isotope Effect
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to that of the heavier isotope (k_heavy).[9] A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.[5][9] Conversely, a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step.[2][10]
| KIE Value (kH/kD) | Interpretation |
| > 2 | Large Primary KIE: Indicates that the C-H bond is broken in the rate-determining step and suggests a symmetrical transition state.[9] |
| 1 - 2 | Small Primary KIE: Suggests that the C-H bond is broken in the rate-determining step, but the transition state is asymmetrical.[9] |
| ~ 1 | No Significant KIE: The C-H bond is likely not broken in the rate-determining step. |
| < 1 | Inverse KIE: The reaction with the heavier isotope is faster. This can occur in situations where the transition state is more sterically crowded than the reactant, or when a C-H bond becomes stiffer in the transition state. |
Table 1: General Interpretation of Deuterium Kinetic Isotope Effects.
Core Applications of this compound in Mechanistic Studies
The strategic incorporation of deuterium into the thiophene ring allows for the elucidation of complex reaction mechanisms. Key applications include:
Probing Cytochrome P450-Mediated Metabolism of Thiophene-Containing Drugs
Many drugs containing a thiophene moiety are metabolized by cytochrome P450 (P450) enzymes in the liver.[6] This metabolism can sometimes lead to the formation of reactive metabolites that can cause adverse drug reactions.[11] Understanding the metabolic pathways of these drugs is therefore crucial for ensuring their safety and efficacy.
Thiophene can be metabolized via two primary pathways: S-oxidation to form a thiophene-S-oxide, or epoxidation of the double bonds to form a thiophene epoxide.[11][12] Both of these intermediates are electrophilic and can react with cellular nucleophiles, potentially leading to toxicity.[13]
By using this compound in in vitro metabolism studies with liver microsomes, researchers can determine the relative contributions of these two pathways. A significant KIE on the formation of a particular metabolite would suggest that C-H bond cleavage is involved in the rate-determining step for that pathway. For instance, a large KIE on the formation of a hydroxylated metabolite would support a mechanism involving C-H activation.[14]
A study on the investigational anticancer agent OSI-930, which contains a thiophene ring, utilized a deuterium isotope retention experiment to verify the sulfoxide metabolic pathway.[15]
Elucidating Mechanisms of C-H Activation in Organometallic Chemistry
The activation of C-H bonds is a fundamental process in organometallic chemistry with significant implications for catalysis.[16] KIE studies using deuterated substrates like this compound are invaluable for understanding the mechanisms of these reactions.[17] For example, a significant primary KIE would provide strong evidence for a mechanism where C-H bond cleavage is the rate-determining step.[14]
Figure 1: A simplified reaction coordinate diagram illustrating the kinetic isotope effect. The reaction with the lighter isotope (red) has a lower activation energy than the reaction with the heavier isotope (blue).
Experimental Protocols
Protocol 1: Competitive KIE Experiment for P450-Mediated Metabolism of Thiophene
This protocol outlines a competitive experiment to determine the KIE for the metabolism of a thiophene-containing drug.
Materials:
-
Thiophene-containing drug (unlabeled)
-
This compound labeled drug
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Substrate Preparation: Prepare a stock solution containing a 1:1 molar ratio of the unlabeled drug and the this compound labeled drug.
-
Incubation: In a microcentrifuge tube, combine the substrate mixture, HLMs, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the ratio of the unlabeled metabolite to the deuterated metabolite at each time point.
-
Data Analysis: The KIE can be calculated using the following equation:
KIE = log(1 - f) / log(1 - f * (Rp / R0))
where:
-
f = fractional conversion of the substrate
-
Rp = ratio of deuterated to undeuterated product
-
R0 = initial ratio of deuterated to undeuterated substrate
-
Figure 2: Workflow for a competitive KIE experiment.
Protocol 2: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiophene with a deuterated acid.[18]
Materials:
-
Thiophene
-
Deuterated water (D₂O)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a pressure-resistant tube, combine thiophene and deuterated water.
-
Cool the mixture to 0°C and slowly add phosphorus pentoxide.
-
Stir the mixture at room temperature for a short period and then heat to 120°C for 24 hours.
-
After cooling to 0°C, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oily residue by distillation to obtain this compound.
Data Presentation and Interpretation
The results of KIE experiments should be presented clearly to facilitate interpretation. A table summarizing the KIE values for different metabolic pathways or reaction conditions is often useful.
| Metabolic Pathway | Observed KIE (kH/kD) | Conclusion |
| 5-Hydroxylation | 4.5 ± 0.3 | C-H bond cleavage is the rate-determining step. |
| S-Oxidation | 1.1 ± 0.1 | C-H bond cleavage is not involved in the rate-determining step. |
Table 2: Example Data from a KIE Study on Thiophene Metabolism.
Conclusion: A Versatile Tool for Mechanistic Elucidation
This compound is an invaluable tool for researchers seeking to unravel the intricate details of chemical and biological reactions. By providing a means to probe the involvement of C-H bond cleavage in the rate-determining step, KIE studies with this compound offer critical insights into reaction mechanisms.[1][10] This knowledge is particularly vital in the field of drug development, where a thorough understanding of metabolic pathways is essential for designing safer and more effective therapeutic agents.[5][6] The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in kinetic isotope effect studies.
References
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- OpenOChem Learn. Kinetic Isotope Effects. Accessed January 2, 2026.
- Energy → Sustainability Directory. Kinetic Isotope Effect → Term. Accessed January 2, 2026.
- Chemistry LibreTexts. Kinetic Isotope Effects. Accessed January 2, 2026.
- Wikipedia. Kinetic isotope effect. Accessed January 2, 2026.
- Chemistry For Everyone. What Is The Kinetic Isotope Effect (KIE)? YouTube. September 2, 2025.
- Dansette, P. M., et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014.
- Schramm, V. L. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. 2013.
- Schramm, V. L. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. 2013.
- Freeman, J. C., et al. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. 2008.
- El Seoud, O. A., et al. Kinetic Solvent Isotope Effect: A Simple, Multipurpose Physical Chemistry Experiment.
- Chan, J., et al. Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. 2012.
- Wikipedia. Thiophene. Accessed January 2, 2026.
- Dansette, P. M., et al. Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. 2014.
- Loeppky, R. N., et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry. 2006.
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- de Visser, S. P. Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Physical Chemistry B. 2016.
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- ChemicalBook. This compound synthesis. Accessed January 2, 2026.
- Péter, Á. Kinetic Isotope Effect. Baran Lab Group Meeting. May 20, 2023.
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- Singh, S., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024.
- Al-Ostoot, F. H., et al. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Mini-Reviews in Medicinal Chemistry. 2024.
- Dakenchem. Unlocking Innovation: The Role of Thiophene Derivatives in Modern Chemistry. Accessed January 2, 2026.
- Menichetti, S., & Viglianisi, C. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlighten the role of S---O noncovalent interactions on H-atom transfer. Journal of Organic Chemistry. 2021.
- Dansette, P. M., et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014.
- Schneider, C., et al. Formation and Reversible Cleavage of an Unusual Trisulfide-Bridged Binuclear Pyridine Diimine Iridium Complex. Inorganics. 2023.
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Application Note: Thiophene-d4 as a Tracer for Metabolic Pathway Analysis of Drugs
Introduction: The Challenge of Thiophene Metabolism in Drug Development
Thiophene, a sulfur-containing heteroaromatic ring, is a common structural motif in many pharmaceuticals due to its ability to mimic a benzene ring and enhance interactions with biological targets.[1][2] However, the thiophene moiety is also a "structural alert," as its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites.[3][4] These electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides, can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicities like hepatotoxicity and nephrotoxicity.[5][6] Understanding the metabolic fate of thiophene-containing drugs is therefore a critical step in drug development to ensure their safety and efficacy.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Thiophene-d4 (tetradeutero-thiophene) as a stable isotope tracer to elucidate the metabolic pathways of thiophene-containing drugs. By strategically replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, we can leverage the kinetic isotope effect (KIE) to modulate metabolic rates and accurately trace the biotransformation of these compounds.[7][8][9]
Scientific Rationale: The Power of the Kinetic Isotope Effect
The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[9] This phenomenon, known as the kinetic isotope effect, is the cornerstone of using this compound as a tracer.
When a drug containing a this compound moiety is introduced into a biological system, the deuterated ring will be metabolized more slowly at the positions of deuteration compared to its non-deuterated counterpart. This allows for several key applications:
-
Metabolic Switching: By slowing down one metabolic pathway (e.g., oxidation of the thiophene ring), the metabolism may be shunted towards alternative, previously minor pathways.[10] This "metabolic switching" can reveal the full spectrum of metabolic possibilities for a given drug.
-
Identifying Rate-Limiting Steps: A significant difference in the rate of metabolite formation between the deuterated and non-deuterated drug can indicate that C-H bond cleavage at the thiophene ring is a rate-limiting step in that particular biotransformation.
-
Quantitative Metabolite Profiling: this compound labeled compounds serve as excellent internal standards for mass spectrometry-based quantification of metabolites, as they co-elute with the unlabeled metabolites but are distinguishable by their mass.[11][12][13]
The primary metabolic pathways of the thiophene ring involve S-oxidation and epoxidation, both of which can lead to reactive intermediates.[3][4][5] The use of this compound can help to dissect the relative contributions of these pathways.
Caption: Metabolic activation of thiophene-containing drugs.
Experimental Design: A Comparative In Vitro Metabolism Study
A robust method to investigate the metabolic pathways of a thiophene-containing drug is to perform a comparative study using the parent drug and its this compound labeled analogue in a relevant in vitro system, such as human liver microsomes (HLMs).
Caption: Workflow for in vitro metabolism study.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to compare the metabolism of a thiophene-containing drug and its this compound analogue.
Materials:
-
Test drug (non-deuterated)
-
This compound labeled test drug
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions (e.g., 10 mM in DMSO) of the test drug and the this compound labeled drug.
-
Prepare a working solution of HLMs in phosphate buffer (e.g., 20 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In separate microcentrifuge tubes, pre-warm the phosphate buffer, HLM solution, and test compound (parent or deuterated) to 37°C for 5 minutes.
-
The final incubation mixture should contain:
-
Phosphate buffer (to final volume)
-
HLMs (final concentration, e.g., 0.5 mg/mL)
-
Test compound (final concentration, e.g., 1 µM)
-
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if different from the labeled drug).
-
The 0-minute time point serves as a negative control, where the quenching solution is added before the NADPH system.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to separate and detect the parent drug, the this compound labeled drug, and their potential metabolites.
-
Use Multiple Reaction Monitoring (MRM) mode for quantification, with specific transitions for each analyte.
-
Data Analysis and Interpretation
The primary output of this experiment will be the concentration of the parent drug (deuterated and non-deuterated) and its metabolites over time.
Table 1: Representative Quantitative Data from HLM Incubation
| Time (min) | Parent Drug Remaining (%) | This compound Drug Remaining (%) | Metabolite A (Parent) (Peak Area) | Metabolite A (d4-Parent) (Peak Area) |
| 0 | 100 | 100 | 0 | 0 |
| 5 | 85 | 95 | 15,000 | 5,000 |
| 15 | 60 | 82 | 40,000 | 18,000 |
| 30 | 35 | 65 | 65,000 | 35,000 |
| 60 | 10 | 40 | 90,000 | 50,000 |
Metabolite A is a hypothetical metabolite formed by oxidation of the thiophene ring.
Interpretation of Results:
-
Slower Metabolism of this compound Drug: The data in Table 1 clearly shows that the this compound labeled drug is metabolized more slowly than the parent drug. This indicates a significant kinetic isotope effect, suggesting that C-H bond cleavage on the thiophene ring is involved in the rate-determining step of its metabolism.
-
Reduced Formation of Metabolite A: The formation of the deuterated version of Metabolite A is significantly lower than the non-deuterated version. This confirms that Metabolite A is a product of thiophene ring metabolism.
-
Investigating Metabolic Switching: By analyzing the full scan mass spectrometry data, researchers should look for other metabolites that may be formed in greater abundance from the this compound drug compared to the parent drug. This would be evidence of metabolic switching.
Advanced Applications: In Vivo Studies and Reactive Metabolite Trapping
While in vitro studies are invaluable, in vivo experiments in animal models are necessary to understand the full pharmacokinetic and metabolic profile of a drug. This compound can be used in cassette dosing studies or as a tracer in conjunction with the non-labeled drug to provide rich data on absorption, distribution, metabolism, and excretion (ADME) in a whole organism.
Furthermore, to confirm the formation of reactive intermediates like thiophene S-oxide, trapping experiments can be conducted. This involves including a nucleophilic trapping agent, such as glutathione (GSH), in the in vitro incubation.[14][15] The formation of a GSH-adduct, which can be detected by LC-MS/MS, provides strong evidence for the generation of a reactive metabolite.[16][17][18]
Conclusion: A Self-Validating System for De-risking Drug Candidates
The use of this compound as a tracer provides a robust and self-validating system for investigating the metabolic pathways of thiophene-containing drugs. By comparing the metabolic fate of the deuterated and non-deuterated compounds in parallel, researchers can gain a high degree of confidence in their results. This approach allows for the early identification of potential metabolic liabilities, such as the formation of reactive metabolites, and can guide the design of safer and more effective drug candidates. The insights gained from these studies are crucial for regulatory submissions and for ensuring the clinical success of new therapeutics.[12]
References
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Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications, 186(3), 1624-1630. [Link]
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Dansette, P. M., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 119(6), 1459-1466. [Link]
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Medower, C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link]
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Medower, C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. PubMed. [Link]
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Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1439-1453. [Link]
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Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1439-1453. [Link]
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Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. PubMed. [Link]
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Rahul B S. (2015). Application of deuterium in drug discovery. SlideShare. [Link]
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Dansette, P. M., et al. (1992). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology, 5(1), 134-142. [Link]
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Singh, S., & Singh, J. (2018). Application of deuterium to improve the pharmacokinetic properties of drugs. ResearchGate. [Link]
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Dansette, P. M., et al. (1992). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. [Link]
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Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]
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Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
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Isowater® Corp. (n.d.). Pharmaceutical Applications Of Deuterium. Isowater® Corp. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]
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Zhang, L., et al. (2005). A method for quantitative determination of deuterium content in biological material. PubMed. [Link]
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Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
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Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]
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Startsev, A. N. (2017). Deuterium Tracer Experiments Prove the Thiophenic Hydrogen Involvement During the Initial Step of Thiophene Hydrodesulfurization. ResearchGate. [Link]
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Nakao, H., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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OUCI. (n.d.). Thiophene Synthesis. OUCI. [Link]
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Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Horning, M. G., et al. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.gov. [Link]
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Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
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Bolocan, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Sisco, E., & Appl, M. G. (n.d.). Qualitative Analysis of Real Drug Evidence using DART-MS and the Inverted Library Search Algorithm. ChemRxiv. [Link]
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Singh, S., & Singh, J. (2023). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. PubMed. [Link]
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Di Meo, I., et al. (2020). Chimeric Drug Design with a Noncharged Carrier for Mitochondrial Delivery. PMC. [Link]
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Scheibler, S., et al. (2018). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. PMC. [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. [Link]
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Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
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de-Koning, B., et al. (2020). Thiopurines' Metabolites and Drug Toxicity: A Meta-Analysis. PMC. [Link]
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Application Notes & Protocols: The Strategic Role of Deuterated Thiophene in Advancing Organic Electronics and Polymer Science
Abstract: The substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful strategy in molecular engineering. Within the realm of organic electronics, this "kinetic isotope effect" is being leveraged to significantly enhance the performance and longevity of thiophene-based semiconducting materials. This guide provides an in-depth exploration of the role of deuterated thiophenes, elucidating the fundamental principles, synthesis protocols, and profound impact on the stability and efficiency of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). It is intended for researchers and material scientists seeking to harness deuteration as a tool to overcome critical degradation challenges and unlock new frontiers in polymer science.
The Foundational Principle: Understanding the Kinetic Isotope Effect (KIE)
Thiophene-based conjugated polymers are foundational materials in organic electronics due to their excellent charge transport properties and tunable electronics.[1][2][3] However, their long-term stability is often compromised by photo-oxidative and thermal degradation, which frequently involves the cleavage of carbon-hydrogen (C-H) bonds on the thiophene ring or its side chains.
The strategic replacement of hydrogen (¹H) with deuterium (²H or D) introduces a fundamental change rooted in quantum mechanics, known as the Kinetic Isotope Effect (KIE) .[4][5] The C-D bond has a lower zero-point vibrational energy than a C-H bond because deuterium is twice as heavy as protium.[6] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[4][5] This increased bond strength makes deuterated molecules more resistant to chemical reactions, including the degradation pathways that plague organic electronic devices.[7][8][9][10]
This enhanced stability is not merely a theoretical curiosity; it translates directly into devices with superior operational lifetimes and resilience in ambient conditions.[9][11]
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Application Note: Quantitative Analysis of Thiophene using Isotope Dilution Mass Spectrometry with Thiophene-d4
Abstract
This application note provides a detailed protocol for the quantitative analysis of thiophene in complex organic matrices using Isotope Dilution Mass Spectrometry (IDMS). Thiophene-d4, a stable isotope-labeled analog, serves as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The methodology detailed herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) and is intended for researchers, scientists, and professionals in environmental testing, chemical manufacturing, and pharmaceutical development. We will elaborate on the principles of IDMS, provide step-by-step procedures for sample and standard preparation, outline optimized GC-MS parameters, and detail the data analysis workflow.
Introduction: The Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[1][2] The core principle involves adding a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[2][3] This "spiked" sample is then processed and analyzed. Because the isotopically labeled standard is chemically almost identical to the native analyte, it behaves similarly during extraction, derivatization, and chromatographic separation.[4][5] Any sample loss or variation during these steps will affect both the analyte and the internal standard equally.
The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) difference. Quantification is then based on the measured ratio of the native analyte's signal to the internal standard's signal.[6] This ratio-based measurement makes the method robust and less susceptible to variations in sample volume, extraction efficiency, or instrument drift, thereby providing results of high metrological standing.[2][7][8]
Why this compound?
Thiophene is a common impurity in industrial chemicals like benzene and can be an important structural motif in pharmaceuticals.[9] Accurate quantification is therefore critical for quality control and research. Deuterated internal standards, such as this compound, are ideal for IDMS because:
-
Chemical Equivalence: They exhibit nearly identical physical and chemical properties to the analyte, ensuring they co-elute in chromatography and have similar ionization efficiencies.[10] This minimizes measurement bias.
-
Mass Difference: The deuterium labels provide a distinct mass difference that is easily resolved by a mass spectrometer, without significantly altering the molecule's chemical behavior.
-
Correction for Variability: The use of this compound effectively compensates for analytical variability, including matrix-induced signal suppression or enhancement, which is a common challenge in complex samples.[4]
Experimental
Materials and Reagents
-
Analyte Standard: Thiophene (C₄H₄S), Purity ≥ 99.5%
-
Internal Standard: this compound (C₄D₄S), Isotopic Purity ≥ 98%
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Sample Matrix: This protocol is designed for an organic matrix. For aqueous samples, a liquid-liquid extraction step is required.
Preparation of Standard Solutions
Accuracy in preparing standard solutions is paramount for the success of the IDMS method.[11] All preparations should be done using calibrated volumetric flasks and analytical balances.
-
Primary Stock Solutions (1000 µg/mL):
-
Thiophene (Native) Stock (S1): Accurately weigh 10 mg of pure thiophene and dissolve it in dichloromethane in a 10 mL volumetric flask.
-
This compound (Internal Standard) Stock (IS1): Accurately weigh 10 mg of this compound and dissolve it in dichloromethane in a 10 mL volumetric flask.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Thiophene Intermediate (S2): Dilute 100 µL of the S1 stock solution to 10 mL with dichloromethane.
-
This compound Intermediate (IS2): Dilute 100 µL of the IS1 stock solution to 10 mL with dichloromethane.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying amounts of the native analyte, as detailed in Table 1. This creates a range of concentration ratios to establish the instrument's response curve.
-
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Volume of Thiophene (S2) (µL) | Volume of this compound (IS2) (µL) | Final Volume (DCM) (mL) | Final Thiophene Conc. (ng/mL) | Final this compound Conc. (ng/mL) |
|---|---|---|---|---|---|
| CAL 1 | 5 | 100 | 1 | 50 | 1000 |
| CAL 2 | 10 | 100 | 1 | 100 | 1000 |
| CAL 3 | 50 | 100 | 1 | 500 | 1000 |
| CAL 4 | 100 | 100 | 1 | 1000 | 1000 |
| CAL 5 | 200 | 100 | 1 | 2000 | 1000 |
| CAL 6 | 500 | 100 | 1 | 5000 | 1000 |
Sample Preparation Protocol
The following is a general protocol for a liquid organic sample. Modifications may be necessary depending on the specific matrix.
-
Sample Aliquoting: Accurately measure 1 mL of the liquid sample into a 2 mL autosampler vial.
-
Internal Standard Spiking: Add 10 µL of the this compound intermediate solution (IS2, 10 µg/mL) to the sample vial. This results in a final internal standard concentration of 100 ng/mL in the sample.
-
Equilibration: Cap the vial and vortex for 30 seconds to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
-
Quality Control (QC): Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix with known amounts of thiophene and the internal standard. These are treated identically to the unknown samples.
Instrumental Analysis: GC-MS
The analysis is performed on a Gas Chromatograph equipped with a Mass Spectrometric detector. The following parameters have been optimized for the separation and detection of thiophene and this compound.
Table 2: GC-MS Operating Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Column | Agilent CP-Wax 52 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A wax-type column provides good selectivity for separating thiophene from common organic solvents and matrix components.[12] |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, hold 2 min | Provides good separation of thiophene from the solvent front and other volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for selectivity and sensitivity. Based on the known fragmentation patterns of thiophene, the following ions are recommended.[9]
-
Thiophene (Native):
-
Molecular Weight: 84.14 g/mol
-
Quantifier Ion (m/z): 84 (Molecular ion, M⁺) - Typically the most abundant and specific ion.
-
Qualifier Ion (m/z): 58 (Fragment ion, [C₂H₂S]⁺) - Used for confirmation of identity.
-
-
This compound (Internal Standard):
-
Molecular Weight: 88.16 g/mol
-
Quantifier Ion (m/z): 88 (Molecular ion, M⁺) - Assumed to be the most abundant and specific ion.
-
Qualifier Ion (m/z): 60 (Predicted fragment ion, [C₂D₂S]⁺) - Confirms identity and ensures no interference.
-
The ratio of the qualifier to quantifier ion should be monitored and remain consistent across all standards and samples to ensure analytical integrity.
Data Analysis and Quantification
The workflow for quantifying thiophene in the samples is illustrated in the diagram below.
Caption: Workflow for Thiophene Quantification by IDMS.
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both native thiophene (m/z 84) and this compound (m/z 88).
-
Response Ratio Calculation: For each injection (calibration standards and samples), calculate the peak area ratio (Response Ratio):
-
Response Ratio = Peak Area of Thiophene (m/z 84) / Peak Area of this compound (m/z 88)
-
-
Calibration Curve Generation: Plot the Response Ratio of the calibration standards against the known concentration ratio (Concentration of Thiophene / Concentration of this compound). Perform a linear regression analysis on the data points. The resulting curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Sample Quantification: Using the linear regression equation from the calibration curve (y = mx + c, where y is the Response Ratio and x is the concentration ratio), calculate the concentration ratio for each unknown sample.
-
Final Concentration Calculation: Calculate the final concentration of thiophene in the original sample using the following formula:
Concentration of Thiophene (µg/mL) = (Calculated Conc. Ratio) × (Conc. of IS in Sample, µg/mL)
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ICH, FDA).[8] Key validation parameters include:
-
Linearity: Assessed from the calibration curve (r² ≥ 0.995).
-
Accuracy: Determined by analyzing the QC samples. The mean calculated concentration should be within ±15% of the nominal value.
-
Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements of QC samples. Intra-day and inter-day precision should be ≤ 15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust protocol for the quantification of thiophene in complex matrices. By compensating for variations in sample preparation and instrumental analysis, this GC-MS based method ensures data integrity and reliability, making it an invaluable tool for quality control in chemical manufacturing and for research applications in environmental and pharmaceutical sciences.
References
- Armin, A. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
Schulten, H. R., & Lehmann, W. D. (1998). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Institute of Standards and Technology. Available at: [Link]
- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Epova, E. N. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. Available at: [Link]
- ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Los Alamos National Laboratory. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. Available at: [Link]
- McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies.
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Unkefer, P. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Wikipedia. (2023). Isotope dilution. Available at: [Link]
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Britannica. (2023). Isotope dilution. Available at: [Link]
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- Agilent Technologies. (2011). Analysis of thiophene in benzene.
- Restek. (2024). More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution.
-
Rieger, D., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry. Available at: [Link]
- ASTM International. (2015). Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
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NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Available at: [Link]
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Application Notes & Protocols: Deuterium Labeling Strategies for Thiophene-Containing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Deuterium in Thiophene Pharmaceuticals
The incorporation of deuterium, the stable heavy isotope of hydrogen, into pharmaceutical agents is a potent strategy for enhancing their pharmacokinetic profiles. This approach, often termed "deuterium switching," leverages the kinetic isotope effect (KIE) to modulate drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[][2][3] This can lead to a reduced rate of metabolism, longer drug half-life, decreased formation of potentially toxic metabolites, and an overall improved therapeutic window.[2][4]
Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a prevalent scaffold in a multitude of approved pharmaceuticals.[5] Its bio-isosteric relationship with the phenyl ring allows for favorable drug-receptor interactions.[5] However, the thiophene ring is also susceptible to metabolic modification by cytochrome P450 (CYP450) enzymes, primarily through S-oxidation and epoxidation, which can lead to the formation of reactive metabolites and potential toxicity.[6][7][8][9] Strategically placing deuterium on the thiophene ring or adjacent metabolically labile sites can block or slow these pathways, thereby enhancing the drug's safety and efficacy.[10]
This guide provides an in-depth exploration of deuterium labeling strategies specifically tailored for thiophene-containing pharmaceuticals, offering both theoretical insights and practical, step-by-step protocols.
The Science of Deuteration: Why It Matters for Thiophene Drugs
The primary rationale for deuterating pharmaceuticals lies in the Kinetic Isotope Effect (KIE) . The greater mass of deuterium compared to protium (hydrogen) results in a lower vibrational frequency for the C-D bond, leading to a higher activation energy for bond cleavage.[][11] Since C-H bond breaking is often the rate-limiting step in CYP450-mediated metabolism, substituting hydrogen with deuterium at these positions can significantly slow down the metabolic process.[][11]
For thiophene-containing drugs, this has several critical implications:
-
Metabolic Switching : Deuteration can redirect metabolism away from pathways that produce toxic metabolites.[4] For instance, blocking a primary metabolic site on the thiophene ring can shunt metabolism to alternative, less problematic pathways.[12]
-
Reduced Toxicity : The metabolism of some thiophene-containing drugs can generate reactive intermediates like thiophene epoxides or S-oxides, which have been implicated in hepatotoxicity and other adverse effects.[6][7][8] By slowing the formation of these intermediates, deuteration can mitigate such toxicities.
-
Improved Pharmacokinetics : A slower metabolic rate can lead to a longer drug half-life, increased overall drug exposure (AUC), and potentially a reduced dosing frequency, which can improve patient compliance.[2][4]
Strategic Approaches to Deuterium Labeling of Thiophenes
The choice of deuteration strategy depends on the specific molecular structure, the identified metabolic hotspots, and the desired level of deuterium incorporation. Broadly, these strategies can be categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange on the intact thiophene-containing molecule and the use of deuterated building blocks in a de novo synthesis.
Direct Hydrogen-Deuterium (H-D) Exchange
Direct H-D exchange is an atom-economical method that introduces deuterium into the target molecule in the later stages of synthesis. This is particularly advantageous for complex molecules where a full synthesis with deuterated precursors would be lengthy and costly.
a) Acid/Base-Catalyzed Exchange:
Under certain conditions, particularly at elevated temperatures, acidic protons on the thiophene ring can be exchanged with deuterium from a deuterium source like deuterium oxide (D₂O). The acidity of thiophenic protons follows the order α > β.[13] This method is often simple but may lack selectivity and require harsh conditions that could be incompatible with sensitive functional groups.
b) Metal-Catalyzed H-D Exchange:
Transition metal catalysts, such as iridium, ruthenium, palladium, and silver, have emerged as powerful tools for selective C-H activation and subsequent deuteration under milder conditions.[14][15] These methods often exhibit high functional group tolerance.
A notable example is the silver-catalyzed H/D exchange at the β-position of thiophene rings.[16][14][17][18] This method is advantageous as it operates in open air, uses D₂O as the deuterium source, and achieves high levels of deuterium incorporation without the need for directing groups.[16][17]
Protocol 1: Silver-Catalyzed β-Deuteration of a 2,5-Disubstituted Thiophene
This protocol is adapted from a method developed for the selective deuteration of the β-positions of thiophene rings.[16][14]
Materials:
-
2,5-disubstituted thiophene substrate
-
Silver(I) carbonate (Ag₂CO₃)
-
Methyldiphenylphosphine (MePhos)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Standard workup and purification supplies (e.g., organic solvents, brine, drying agent, silica gel for chromatography)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2,5-disubstituted thiophene substrate (1.0 mmol), silver(I) carbonate (0.1 mmol, 10 mol%), and methyldiphenylphosphine (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of dioxane) to dissolve the reactants.
-
Add deuterium oxide (40 mmol).
-
Seal the tube tightly and heat the reaction mixture at 100 °C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deuterated thiophene derivative.
-
Validation: Determine the percentage and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[19]
Synthesis with Deuterated Building Blocks
For specific and high-level deuteration, especially at non-acidic positions or on side chains, the use of pre-deuterated building blocks is the most reliable strategy.[20][21] This approach involves designing a synthetic route that incorporates a deuterated thiophene ring or a deuterated side chain from the outset.
Common Deuterated Building Blocks:
-
Deuterated thiophene
-
Deuterated halothiophenes (for cross-coupling reactions)
-
Thiophene boronic acids or esters with deuterium on the ring
-
Alkyl chains with deuterium at specific positions (e.g., -CD₃, -CD₂-)
The synthesis of these building blocks can be achieved through various methods, including the deuteration of precursors followed by their use in standard thiophene synthesis methods like the Paal-Knorr or Gewald reactions.[5]
Protocol 2: Synthesis of a Deuterated Thiophene-Containing API via Suzuki Coupling
This protocol outlines a general approach for synthesizing a thiophene-containing pharmaceutical where a deuterated thiophene ring is introduced via a Suzuki cross-coupling reaction.
Materials:
-
Deuterated 2-bromothiophene (or other halo-thiophene)
-
Aryl boronic acid or ester partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water, DME/water)
-
Standard reaction and purification equipment
Procedure:
-
In a reaction vessel, dissolve the aryl boronic acid or ester partner (1.0 mmol) and the deuterated 2-bromothiophene (1.1 mmol) in the chosen solvent system (e.g., 10:1 dioxane/water).
-
Add the base (e.g., Na₂CO₃, 2.0 mmol).
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction to 80-100 °C under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the product by flash chromatography or recrystallization.
-
Validation: Confirm the structure and verify the retention of deuterium using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[19]
Visualizing the Strategy: Deuteration Workflow
The following diagram illustrates a generalized workflow for the development of a deuterated thiophene-containing pharmaceutical.
Caption: General workflow for developing deuterated thiophene pharmaceuticals.
Analytical Validation: Ensuring Isotopic Purity and Location
A critical component of any deuteration strategy is the rigorous analytical characterization of the final compound. It is not sufficient to simply confirm the incorporation of deuterium; one must also determine the precise location and extent of labeling (isotopic purity).[11][19]
| Analytical Technique | Purpose | Key Information Provided |
| ¹H NMR | Structural verification and quantification | Disappearance or reduction of signal intensity at the site of deuteration. |
| ²H NMR | Direct detection of deuterium | Confirms the presence and chemical environment of deuterium atoms. |
| Mass Spectrometry (LC-MS, GC-MS, HRMS) | Molecular weight determination | Confirms the mass increase corresponding to the number of incorporated deuterium atoms. Provides isotopic distribution. |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision isotopic purity | Determines the exact percentage of deuterium enrichment. |
Self-Validation: Each protocol must be self-validating. This means that the analytical data (NMR, MS) from the final product must unequivocally confirm that the intended deuteration has occurred at the desired position and to the expected level, with minimal isotopic scrambling or loss.
Conclusion
Deuterium labeling is a sophisticated and powerful tool in modern drug development. For thiophene-containing pharmaceuticals, this strategy offers a scientifically grounded approach to overcoming metabolic liabilities, reducing toxicity, and improving pharmacokinetic properties. The choice between direct H-D exchange and synthesis with deuterated building blocks will depend on the specific target molecule and development stage. By employing the robust synthetic protocols and rigorous analytical validation methods outlined in this guide, researchers can effectively harness the benefits of the deuterium isotope effect to design safer and more effective medicines.
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- ResolveMass Laboratories Inc. (n.d.). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
- Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 733-752.
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- Danso-Danquah, R., & Valenta, Z. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 30(1), 134-149.
- Sheng, F. F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry.
- Heinrich, K. H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235.
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- Behbahany, F., et al. (1973). Catalytic exchange and hydrogenolysis of thiophenes and related heterocycles.
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- Zaleski, D. P., et al. (2024).
- Verho, O., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au, 2(5), 1181-1191.
- Gege, C., et al. (2021). Synthesis of deuterated amine building blocks.
- Volyniuk, D., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26176-26189.
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- Bridge Organics. (n.d.). Serving pharmaceutial industries with stable isotope-labeled compounds.
- Gege, C. (2021). Pharmacological expressions of drug deuteration effects: Metabolic shunting resulting in reduced exposure to undesirable metabolites or increased exposure to desired active metabolites.
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Application Notes & Protocols: The Role of Thiophene-d4 in Mechanistic Elucidation
Introduction: In the intricate world of reaction chemistry, understanding the precise sequence of bond-making and bond-breaking events—the reaction mechanism—is paramount. It is the key to optimizing reaction conditions, predicting outcomes, and designing novel chemical entities, particularly in the fields of pharmaceuticals and materials science.[1][2] Thiophene, a five-membered aromatic heterocycle containing sulfur, is a foundational scaffold in numerous agrochemicals, pharmaceuticals, and conductive polymers.[1][2][3][] Consequently, a deep understanding of its reactivity is of critical importance. Isotopically labeled compounds are indispensable tools for this purpose, and Thiophene-d4 (C₄D₄S), where all four hydrogen atoms are replaced by their heavier, stable isotope deuterium, offers a powerful lens through which to view these mechanisms.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in studying reaction mechanisms. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to mechanistic investigation.
Section 1: The Foundation - Isotopic Labeling and the Kinetic Isotope Effect (KIE)
The utility of this compound is rooted in the principles of isotopic labeling. The primary assumption is that the deuterated molecule is chemically identical to its non-deuterated counterpart and will follow the same reaction pathway.[5] However, the increased mass of deuterium (²H) compared to protium (¹H) leads to a critical difference: the C-D bond has a lower zero-point vibrational energy than a C-H bond.[6] Consequently, more energy is required to break a C-D bond than a C-H bond.
This energy difference is the origin of the Deuterium Kinetic Isotope Effect (KIE) , a change in the reaction rate upon isotopic substitution.[7] The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).
KIE = kH / kD
By measuring this ratio, researchers can gain profound insights into the transition state of a reaction.[8][9]
-
Primary KIE: A significant KIE value (typically > 2) is observed when the C-H bond is broken or formed in the rate-determining step (RDS) of the reaction.[6]
-
Secondary KIE: Smaller KIE values (typically 0.7-1.5) are observed when the labeled C-H bond is not broken in the RDS but is located near the reaction center. These effects arise from changes in hybridization or steric environment between the reactant and the transition state.[8]
Section 2: Application in Elucidating Reaction Mechanisms via KIE Studies
The most direct application of this compound is to determine if a C-H bond cleavage is the rate-limiting event in a reaction. This is crucial for understanding mechanisms such as electrophilic substitution, oxidation, and metal-catalyzed C-H activation.[6]
Core Directive: Why Use KIE?
Measuring the KIE provides a clear, quantitative answer to a fundamental mechanistic question. For instance, in the cytochrome P450-mediated oxidation of thiophene derivatives, a significant KIE would strongly support a mechanism involving hydrogen atom abstraction as the initial, rate-determining step, rather than an alternative pathway like S-oxidation.[10] This distinction is vital in drug metabolism studies, as it helps predict the formation of potentially reactive metabolites.
Protocol 1: Determination of Primary KIE in a Thiophene Reaction
This protocol outlines a general method for measuring the KIE by comparing the initial rates of two parallel reactions.
Objective: To determine if C-H bond cleavage is the rate-determining step in a given reaction of thiophene.
Materials:
-
Thiophene (C₄H₄S)
-
This compound (C₄D₄S), isotopic purity ≥ 98%
-
All other necessary reagents and solvents (reaction specific)
-
Internal standard (e.g., dodecane, if using GC analysis)
-
Reaction vessels (e.g., temperature-controlled vials)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, NMR)
Methodology:
-
Preparation of Reaction Stock Solutions:
-
Prepare two separate, identical stock solutions containing all reagents except the thiophene substrate. Ensure precise concentration control.
-
Prepare a stock solution of Thiophene in the reaction solvent.
-
Prepare a stock solution of this compound in the reaction solvent at the exact same molar concentration as the Thiophene solution.
-
Causality: Running parallel reactions is essential to minimize variability.[8] Using identical stock solutions ensures that any observed rate difference is due to the isotopic substitution, not minor concentration errors.
-
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels, place equal aliquots of the reaction stock solution.
-
To one vessel, add a precise volume of the Thiophene stock solution ("Reaction H").
-
To the second vessel, add the same precise volume of the this compound stock solution ("Reaction D").
-
Initiate both reactions simultaneously (e.g., by adding a catalyst or raising the temperature).
-
-
Reaction Monitoring & Quenching:
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction.
-
Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, adding a quenching agent (e.g., a strong acid/base or reducing/oxidizing agent), or diluting into a cold solvent.
-
Add a known concentration of an internal standard to each quenched aliquot.
-
Causality: The goal is to measure the initial rate (typically <15-20% conversion) where the concentration of reactants is not significantly depleted, and the kinetics are simplest. The internal standard corrects for variations in sample volume and analytical instrument response.[11][12]
-
-
Analysis:
-
Analyze the quenched aliquots using a suitable technique (e.g., GC-MS, HPLC).
-
For each time point, determine the concentration of the product formed (or reactant consumed) relative to the internal standard.
-
-
Data Processing and KIE Calculation:
-
Plot the concentration of product vs. time for both Reaction H and Reaction D.
-
Determine the initial rate (slope of the line) for each reaction. The rate constants, kH and kD, are proportional to these slopes.
-
Calculate the KIE: KIE = Rate(H) / Rate(D) = kH / kD .
-
Self-Validation: The experiment should be repeated at least three times to ensure reproducibility and to calculate the standard error of the KIE value. The R² value of the initial rate plots should be >0.98.
-
Data Presentation & Interpretation
Summarize the results in a clear table.
| Parameter | Reaction H (Thiophene) | Reaction D (this compound) | KIE (kH/kD) |
| Initial Rate (M/s) | (Experimental Value ± SD) | (Experimental Value ± SD) | (Calculated Value ± SE) |
Table 1: Interpreting Kinetic Isotope Effect (kH/kD) Values
| KIE Value (kH/kD) | Interpretation |
| ~1 | No primary KIE. C-H bond is not broken in the rate-determining step. |
| 2 - 8 | Significant primary KIE. C-H bond cleavage occurs in or before the rate-determining step. |
| > 10 | Large KIE, often indicative of quantum mechanical tunneling. |
| < 1 (Inverse KIE) | C-H bond is more stable in the transition state than in the reactant (rare for cleavage). |
Section 3: this compound as a Mechanistic Tracer
Beyond KIE studies, this compound serves as an invaluable tracer to map the journey of a molecule through complex reaction networks, such as metabolic pathways or environmental degradation.[13][14][15] By tracking the deuterium atoms, one can identify metabolites, degradation products, and rearrangement pathways that would be impossible to discern otherwise.
Core Directive: Why Use a Tracer?
In a complex system like a biological matrix or an environmental sample, multiple reactions occur simultaneously. A deuterated tracer allows the unequivocal identification of products originating from the starting material amidst a sea of endogenous compounds.[13] For example, in studying the atmospheric oxidation of thiophene from biomass burning, this compound can help distinguish its specific degradation products (like organosulfates) from other sulfur-containing compounds in the aerosol.[16][17]
Protocol 2: Tracing the Metabolic Fate of this compound in Liver Microsomes
Objective: To identify the primary metabolites of thiophene formed by hepatic enzymes and to map the initial steps of its metabolic pathway.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Methodology:
-
Incubation Setup:
-
Pre-warm a solution of HLMs in phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM solution and the NADPH regenerating system.
-
Initiate the reaction by adding a small volume of this compound solution (typically in a compatible solvent like methanol or DMSO, final concentration <1%).
-
Causality: HLMs contain a high concentration of cytochrome P450 enzymes responsible for phase I metabolism. The NADPH system is an essential cofactor for P450 activity.[10]
-
-
Control Reactions (Self-Validation):
-
Negative Control 1: Run an identical incubation without the NADPH regenerating system. This identifies non-enzymatic degradation.
-
Negative Control 2: Run an identical incubation without the HLMs. This controls for substrate instability in the buffer.
-
Positive Control: If a known metabolite exists, run a parallel incubation with unlabeled thiophene to confirm system activity.
-
-
Time-Course and Quenching:
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot and immediately add it to 2-3 volumes of ice-cold acetonitrile to precipitate proteins and quench the reaction.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Parent Ion Scan: Monitor for the mass of this compound (m/z 88).
-
Metabolite Identification: Search for expected masses of metabolites. For example, a hydroxylation product would have a mass of (88 - 1 (D) + 1 (H) + 16 (O)) = 104. An epoxide would have a mass of 88 + 16 = 104. A thiophene-S-oxide would have a mass of 88 + 16 = 104.[10]
-
MS/MS Fragmentation: For any suspected metabolite peak, perform MS/MS fragmentation. The fragmentation pattern of the deuterated metabolite should be consistent with the proposed structure and show characteristic mass shifts compared to the unlabeled analogue.
-
Causality: The high sensitivity and specificity of LC-MS/MS are ideal for identifying and confirming the structure of low-abundance metabolites in a complex biological matrix.
-
Section 4: Application as an Internal Standard for Quantitative Analysis
In analytical chemistry, especially for regulatory submissions in drug development, accurate quantification is non-negotiable. Deuterated compounds are the gold standard for internal standards in mass spectrometry-based assays (LC-MS, GC-MS).[11][12][18]
Core Directive: Why Use a Deuterated Internal Standard?
This compound is an ideal internal standard (IS) for quantifying thiophene. It co-elutes with the unlabeled analyte during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[11][12] Any sample loss during preparation or signal suppression during analysis will affect both the analyte and the IS proportionally. By measuring the ratio of the analyte signal to the IS signal, these variations are canceled out, leading to highly accurate and precise quantification.[18]
Protocol 3: Quantifying Thiophene in a Matrix using this compound as an IS
Objective: To accurately measure the concentration of thiophene in a complex matrix (e.g., plasma, environmental water).
Methodology:
-
Prepare Calibration Standards:
-
Create a series of calibration standards by spiking known amounts of unlabeled thiophene into a blank matrix.
-
To each standard, add a fixed, known concentration of this compound internal standard.
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations in the same manner to validate the accuracy of the calibration curve.
-
-
Prepare Unknown Samples:
-
To each unknown sample, add the same fixed concentration of this compound internal standard as used in the calibrators.
-
-
Sample Extraction:
-
Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards, QCs, and unknown samples to isolate the analytes from matrix interferences.
-
-
LC-MS/MS Analysis:
-
Analyze all extracted samples.
-
Set up the mass spectrometer to monitor at least one specific mass transition for thiophene (the analyte) and one for this compound (the IS).
-
-
Data Analysis:
-
For each injection, calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct Calibration Curve: Plot the peak area ratio vs. the known concentration of the calibration standards. Perform a linear regression (typically with 1/x² weighting). The curve must have an R² value ≥ 0.99.
-
Quantify Unknowns: Use the regression equation from the calibration curve to calculate the concentration of thiophene in the unknown samples based on their measured peak area ratios.
-
Validate: The calculated concentrations of the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.
-
References
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701. Available from: [Link]
-
Paál, J., & Tétényi, P. (2021). Experimental proof of thiophene hydrodesulfurization reaction steps by isotope (14C) labeled thiophene. ResearchGate. Available from: [Link]
-
Thiophene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Totah, R. A., & Rettie, A. E. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1363–1371. Available from: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
-
Kinetic isotope effect - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). Available from: [Link]
-
Croteau, P., et al. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. ACS EST Air. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(1), 234–243. Available from: [Link]
-
Croteau, P., et al. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. ACS EST Air, 1(12), 1637–1649. Available from: [Link]
-
Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30.... (n.d.). ResearchGate. Retrieved from [Link]
-
de Graaf, R. A., et al. (2021). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ACS Chemical Neuroscience. Available from: [Link]
-
Li, X. (2015). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship. Available from: [Link]
-
Accinelli, C., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Mittal, M., & Sidell, N. (2012). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism, 302(4), E371–E386. Available from: [Link]
-
ChemInform Abstract: Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. (n.d.). ResearchGate. Retrieved from [Link]
-
Stoica, A., et al. (2024). Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact. International Journal of Molecular Sciences, 25(11), 5897. Available from: [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Al-Shargabi, M., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 20268. Available from: [Link]
-
Bier, D. M. (1999). The use of stable isotopes in metabolic investigation. Baillière's Clinical Endocrinology and Metabolism, 13(2), 241–259. Available from: [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved from [Link]
-
Al-Juhaishi, M., & Bletry, M. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. International Journal of Molecular Sciences, 23(21), 13328. Available from: [Link]
-
Ozturk, T., et al. (2010). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 110(6), 3419–3510. Available from: [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). CABI Compendium. Available from: [Link]
-
Ashmawy, A. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1336. Available from: [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
-
Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. (n.d.). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]
-
Thiophene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chen, Y.-L., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 1. Available from: [Link]
-
An Insight into the Synthesis and Optoelectronic Properties of Thiophene-2,4,6-Triaryl Pyridine-Based DAD Type π-Conjugated Functional Materials. (n.d.). IntechOpen. Retrieved from [Link]
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- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiophene-d4
Introduction: The synthesis of deuterated compounds is a critical aspect of modern drug discovery and development, enabling crucial studies in metabolic profiling, mechanistic elucidation, and quantitative bioanalysis. Thiophene-d4 (tetradeuteriothiophene) is a valuable building block, but its synthesis can present challenges related to yield, isotopic purity, and reproducibility. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these complexities and optimize their synthetic outcomes. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are three main strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Direct Hydrogen-Deuterium (H/D) Exchange: This is the most direct route, where thiophene is treated with a deuterium source in the presence of a catalyst. Common methods include acid-catalyzed exchange (e.g., using D₂O with P₂O₅ or D₂SO₄), base-catalyzed exchange, and transition-metal-catalyzed exchange (e.g., using silver or ruthenium complexes).[1][2]
-
Organometallic Intermediates: This approach involves first preparing an organometallic derivative of thiophene, which is then quenched with a deuterium source. The most common methods are:
-
Synthesis from Deuterated Precursors: Building the thiophene ring from smaller, already deuterated starting materials. While effective, this is often the most expensive and least common approach for this compound itself.
Q2: How can I accurately determine the yield and level of deuteration?
Accurate characterization is crucial. A combination of techniques is recommended:
-
Yield: The chemical yield should be calculated after purification (e.g., distillation or chromatography) based on the mass of pure this compound obtained relative to the starting thiophene.
-
Deuterium Incorporation (%D):
-
¹H NMR Spectroscopy: This is the most common method. By integrating the residual proton signals in the this compound product against an internal standard of known concentration, you can quantify the amount of non-deuterated material and calculate the percentage of deuterium incorporation.
-
Mass Spectrometry (MS): MS can show the distribution of isotopic masses (m/z for C₄D₄S, C₄HD₃S, etc.), allowing for a precise calculation of the isotopic purity.
-
Q3: My overall yield is consistently low. What is the most common culprit?
The most frequent cause of low yield depends heavily on the chosen method. For H/D exchange reactions, incomplete reaction and side reactions like polymerization or trimerization under harsh acidic conditions are common issues.[7] For organometallic routes, the single most critical factor is the presence of moisture or other protic impurities, which will quench the highly basic Grignard or organolithium reagents.[8][9] Rigorously anhydrous conditions are non-negotiable for these methods.
Troubleshooting Guides
Problem Area 1: Low Yield & Incomplete Reaction in Acid-Catalyzed H/D Exchange
Q: I am using the P₂O₅/D₂O method, but my yield is below 40% and NMR shows significant residual C-H bonds. What factors should I investigate?
A: This is a common issue often related to reaction conditions and equilibrium. Let's break down the potential causes and solutions. The reaction is an electrophilic substitution that is reversible, so driving it to completion is key.
Causality Analysis:
-
Catalyst Activity & Concentration: Phosphorus pentoxide (P₂O₅) reacts with D₂O to form deuterated polyphosphoric acid, the active catalyst. Insufficient catalyst concentration will lead to a slow and incomplete reaction. Conversely, excessively harsh acidic conditions can promote polymerization of the electron-rich thiophene ring.[7]
-
Temperature and Duration: H/D exchange on an aromatic ring is an energy-intensive process. Temperatures that are too low will result in an incomplete exchange. One reported high-yield procedure specifies heating to 120°C for 24 hours in a sealed vessel.[2]
-
Deuterium Source Stoichiometry: The exchange is an equilibrium process. A large excess of the deuterium source (D₂O) is required to push the equilibrium towards the fully deuterated product.
-
Work-up Losses: During neutralization and extraction, emulsions can form, leading to physical loss of the product.
Troubleshooting Workflow
Caption: Troubleshooting logic for acid-catalyzed deuteration.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temp - 80°C | 120°C (in pressure vessel) | Overcomes activation energy for full exchange.[2] |
| Duration | 4-12 hours | 24 hours | Allows the reaction to reach equilibrium.[2] |
| D₂O | 5 equivalents | >10 equivalents | Drives the equilibrium towards the product side. |
| P₂O₅ | Catalytic amount | ~3-4 equivalents | Ensures a high concentration of the deuterated acid catalyst.[2] |
Problem Area 2: Grignard or Organolithium Reaction Failure
Q: I am attempting to synthesize this compound from 2,3,4,5-tetrabromothiophene via metal-halogen exchange, but my yield after quenching with D₂O is near zero. What went wrong?
A: This is a classic problem in organometallic chemistry and almost always points to the presence of electrophilic impurities, primarily water. Grignard and organolithium reagents are exceptionally strong bases and will react with any available acidic protons far more readily than they will undergo metal-halogen exchange.[8][9]
Causality Analysis:
-
Atmospheric Moisture: Even brief exposure to air can introduce enough moisture to kill the reaction.
-
Wet Solvents: Ethereal solvents (THF, Diethyl Ether) are hygroscopic and must be rigorously dried before use.
-
Contaminated Glassware: Glassware must be oven- or flame-dried immediately before use to remove adsorbed water.
-
Impure Reagents: The starting bromothiophene must be anhydrous. The magnesium turnings for a Grignard reaction must be activated to remove the passivating oxide layer.[9]
Experimental Self-Validation System: Your protocol must be a self-validating system for anhydrous conditions.
-
Glassware: Oven-dry all glassware at >120°C for several hours and assemble hot under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or use anhydrous solvent from a commercially sealed bottle (e.g., Sure/Seal™).
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup, from reagent addition to quenching.
-
Magnesium Activation (for Grignard): Briefly stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color fades or bubbling is observed.[9] This exposes a fresh metal surface.
Step-by-Step Protocol: Synthesis via Lithium-Halogen Exchange
This method is often more reliable than the Grignard route for polyhalogenated substrates.
-
Setup: Assemble an oven-dried, three-neck flask with a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
Reagents: Dissolve tetrabromothiophene (1 eq.) in anhydrous THF and add it to the flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add n-Butyllithium (4.4 eq.) dropwise via the dropping funnel, maintaining the temperature at -78°C. The solution will likely change color.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Slowly add D₂O (large excess) dropwise. Caution: This is a highly exothermic quench. Add very slowly at first.
-
Warm-up & Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, filter, and carefully remove the solvent.
-
Purification: Purify the resulting crude product by distillation to obtain pure this compound.
Problem Area 3: Poor Regioselectivity in H/D Exchange
Q: I am trying to deuterate only the β-positions (C3, C4) of an α-substituted (C2, C5) thiophene, but I am getting a mixture. How can I achieve selective deuteration?
A: The α-protons (C2, C5) of thiophene are significantly more acidic and reactive towards electrophiles than the β-protons (C3, C4).[7] Therefore, most standard H/D exchange methods (like strong acid catalysis) will preferentially deuterate the α-positions first. To achieve β-selectivity, you need a specialized catalytic system.
Causality and Solution: Silver-Catalyzed β-Deuteration Recent research has shown that silver salts, in combination with specific phosphine ligands, can selectively activate the β C-H bonds of thiophene rings when the α-positions are already substituted (blocked).[1][10]
-
Mechanism: It is proposed that a phosphine-ligated silver salt promotes the cleavage of the β C-H bond. A subsequent exchange with D₂O introduces the deuterium atom, leading to the deuterated product.[10]
-
Advantages: This method is highly selective for the β-positions, uses D₂O as an inexpensive deuterium source, and is often tolerant of various functional groups.[1][10]
Key Reaction Parameters for β-Deuteration
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Ag₂CO₃ with a phosphine ligand (e.g., MePhos) | The combination activates the β C-H bond specifically.[1][10] |
| Deuterium Source | D₂O | Serves as the deuterium donor in the catalytic cycle.[1] |
| Temperature | 100°C | Higher temperatures increase the rate and level of deuterium incorporation.[1] |
| Substrate | α-positions must be blocked (e.g., 2,5-diphenylthiophene) | The catalyst's selectivity relies on the higher reactivity of the α-positions being unavailable.[1] |
Workflow for Method Selection
Caption: Decision workflow for choosing a this compound synthesis method.
References
-
Sheng, F.-F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Heinrich, K.H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235. Available at: [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). In Pharmaguideline. Available at: [Link]
-
Thiophene Reactions. (n.d.). In Pharmaguideline. Available at: [Link]
-
Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. Available at: [Link]
-
Metal-Halogen Exchange. (n.d.). In Wikipedia. Available at: [Link]
-
Grignard Reagents Are Strong Bases. (2011). In Master Organic Chemistry. Available at: [Link]
-
Standard Grignard Reaction Conditions. (2021). ResearchGate. Available at: [Link]
-
Sheng, F.-F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry. Available at: [Link]
-
Grignard Reagent. (n.d.). In Wikipedia. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
Preventing H/D back-exchange in Thiophene-d4 under acidic or basic conditions
Technical Support Center: Isotopic Integrity of Thiophene-d4
A Guide for Researchers on Preventing H/D Back-Exchange Under Acidic and Basic Conditions
Welcome to our specialized technical guide for scientists and drug development professionals. The isotopic purity of deuterated compounds like this compound is paramount for the accuracy of quantitative analyses (e.g., LC-MS) and for mechanistic studies. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you preserve the deuterium labels on your this compound during experimental workflows involving acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a critical issue for this compound?
A1: Hydrogen-deuterium (H/D) back-exchange is a chemical reaction where deuterium atoms on your labeled molecule are replaced by hydrogen atoms (protons) from the surrounding environment.[1] For this compound, this means the deuterium atoms attached to the carbon ring can be swapped for protons from solvents (like water or methanol), acids, or bases. This process compromises the isotopic enrichment of your standard, leading to inaccurate quantification, flawed metabolic tracking, and misinterpretation of experimental data.[1]
Q2: I perform an acidic workup on my reaction containing this compound. Am I at risk of losing the deuterium labels?
A2: Yes, you are at significant risk. Thiophene is an electron-rich aromatic ring that is highly susceptible to electrophilic aromatic substitution.[2][3] In the presence of acid, the ring can be attacked by protons (H+), leading to the loss of a deuteron (D+) and its replacement with a proton. This process is catalyzed by both strong and even moderate acids.
Q3: My protocol involves using a strong base like n-butyllithium (n-BuLi) followed by quenching with water. Will this affect my this compound?
A3: Absolutely. The protons on a thiophene ring are sufficiently acidic to be removed by strong bases, a process known as deprotonation.[2] This creates a negatively charged intermediate (a thienyl anion). When you "quench" the reaction with a standard protic source like H₂O, the anion will readily pick up a proton, replacing the original deuterium atom.
Q4: What are the most important factors I need to control to prevent back-exchange?
A4: The three most critical experimental parameters are pH, temperature, and time .[1][4] Both acidic and basic conditions catalyze the exchange.[5] Higher temperatures dramatically accelerate the reaction rate.[1] The longer your this compound is exposed to a protic environment under non-ideal pH and temperature, the more extensive the back-exchange will be.[1]
Core Mechanisms of H/D Exchange in Thiophene
Understanding the chemical mechanisms is fundamental to designing robust, self-validating experimental protocols. The exchange occurs via two primary pathways depending on the pH of the medium.
Acid-Catalyzed H/D Exchange: Electrophilic Aromatic Substitution (SEAr)
Under acidic conditions, the back-exchange proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. Thiophene's aromaticity makes it reactive toward electrophiles, and in a protic acidic medium, the electrophile is a proton (H⁺). The α-positions (carbons 2 and 5) are the most reactive.[2][6]
The Mechanism:
-
Protonation: A proton from the acidic medium attacks one of the electron-rich α-carbons of the this compound ring.
-
Formation of a Sigma Complex: This attack breaks the aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or a thienylium ion.[7]
-
De-deuteronation: A base (e.g., water or the conjugate base of the acid) removes a deuteron (D⁺) from the same carbon atom.
-
Re-aromatization: The ring regains its aromaticity, but a deuterium atom has now been replaced by a hydrogen atom.
Caption: Acid-catalyzed exchange via an SEAr mechanism.
Base-Catalyzed H/D Exchange: Deprotonation-Protonation
Under strongly basic conditions, the mechanism involves the removal of a deuteron by a base, leveraging the C-H acidity of the thiophene ring.
The Mechanism:
-
De-deuteronation: A strong base (e.g., the butyl anion from n-BuLi) abstracts a deuteron (D⁺) from the thiophene ring, forming a thienyl carbanion and the deuterated base (e.g., butane-d1).
-
Formation of Thienyl Anion: A highly reactive, negatively charged intermediate is formed.
-
Protonation: Upon introduction of a protic source (the "quench"), such as water (H₂O), the thienyl anion rapidly abstracts a proton.
-
Formation of Exchanged Product: The final product is a thiophene molecule where a deuterium has been replaced by hydrogen.
Caption: Base-catalyzed exchange via a deprotonation mechanism.
Troubleshooting Guide & Mitigation Strategies
This section provides solutions to prevent the loss of deuterium from this compound.
Issue 1: Deuterium Loss During Acidic Workup or Analysis
-
Symptom: You observe a lower-than-expected mass in your MS analysis, or new peaks in your NMR spectrum corresponding to C-H protons on the thiophene ring after exposure to acidic conditions (e.g., aqueous HCl wash, reversed-phase HPLC with formic acid).
-
Root Cause: Acid-catalyzed H/D back-exchange is occurring. The minimum rate of exchange for many molecules is typically found at a pH of approximately 2.5.[1][5] Stronger acids or higher pH values can significantly increase this rate.
Solutions & Protocols
| Parameter | Standard (Problematic) Condition | Recommended (Optimized) Condition | Causality & Expert Notes |
| Temperature | Room Temperature or Elevated | 0°C to -20°C | Lowering the temperature is the single most effective way to decrease the rate of all chemical reactions, including back-exchange.[1] Perform all acidic steps in an ice bath. |
| Solvent/Acidity | Aqueous strong acids (e.g., 1M HCl) | 1. Use deuterated acids (DCl in D₂O). 2. Use a non-aqueous wash (e.g., saturated NH₄Cl in H₂O, briefly). 3. Use aprotic organic solvents for extraction. | Using deuterated acids maintains an excess of deuterium, shifting the equilibrium away from back-exchange.[7] If a protic wash is unavoidable, use a weakly acidic salt and minimize contact time. |
| Exposure Time | Prolonged washes or long HPLC runs | 1. Minimize contact time to < 1 minute. 2. Use faster LC gradients. 3. Lyophilize immediately after quenching. | Back-exchange is a time-dependent process.[1] Reducing the duration of exposure to the protic environment directly reduces the extent of exchange. Lyophilization removes the protic solvent, effectively stopping the reaction.[1] |
| Workup | Liquid-liquid extraction with acidic water | 1. Aprotic workup: Filter through a plug of silica gel or basic alumina. 2. If aqueous wash is necessary, use ice-cold brine or saturated NaHCO₃. | An aprotic workup completely avoids the source of protons. If you must neutralize an acid, a rapid wash with a cold, weak base is preferable to a prolonged acidic wash. |
Issue 2: Deuterium Loss After Using Strong Bases
-
Symptom: Your product has lost its deuterium label after reacting this compound with a strong base (n-BuLi, LDA, NaH) and quenching with a protic solvent (H₂O, MeOH).
-
Root Cause: Base-catalyzed H/D back-exchange. The strong base removes a deuteron, and the subsequent protic quench introduces a proton.
Solutions & Protocols
| Parameter | Standard (Problematic) Condition | Recommended (Optimized) Condition | Causality & Expert Notes |
| Atmosphere | Open to air | Strictly anhydrous and inert atmosphere (N₂ or Argon). | Strong bases react with atmospheric moisture (H₂O). This introduces a proton source that can cause back-exchange even before your intended quench. |
| Solvents | Technical grade solvents | Use freshly distilled or commercially available anhydrous solvents (e.g., THF, Diethyl Ether). | Residual water in solvents is a primary source of protons. Ensure all glassware is oven- or flame-dried before use. |
| Quenching Agent | H₂O, MeOH, EtOH | Use a deuterated quenching source (D₂O, MeOD, CD₃COOD). | This is the most critical step. Quenching the thienyl anion with a deuterium source ensures that if any C-D bond is reformed, it is with a deuterium atom, thus preserving the isotopic label. |
| Temperature | Quenching at room temperature | Maintain low temperature (-78°C to 0°C) during the reaction and the quench. | The thienyl anion is highly reactive. Keeping the temperature low minimizes potential side reactions and ensures a clean quench. |
Validated Experimental Workflow: Preserving Isotopic Purity
This workflow diagram illustrates a best-practice approach for a generic reaction involving this compound to minimize the risk of H/D back-exchange.
Caption: Recommended workflow for handling this compound.
References
-
Lam, E. K. M., et al. (2019). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst, 144(3), 906-913. [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
Lin, H. L., et al. (2013). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 41(8), 1582-1591. [Link]
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Wikipedia. Thiophene. [Link]
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LibreTexts Chemistry. Electrophilic Aromatic Substitution - Hydrogen Exchange. [Link]
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Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. SciSpace. [Link]
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Sheng, F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. Organic & Biomolecular Chemistry, 19(48), 10563-10567. [Link]
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ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]
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Fareedian Chemistry. (2020). Electrophilic substitution of thiophene. YouTube. [Link]
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Purification methods for achieving high isotopic enrichment of Thiophene-d4
Welcome to the technical support center for the purification of Thiophene-d4. This guide is designed for researchers, scientists, and professionals in drug development who require high isotopic enrichment of this compound for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification process. Our approach is grounded in scientific principles and field-proven experience to ensure you can achieve the highest possible isotopic purity for your critical applications.
Introduction: The Challenge of Isotopic Purity
Achieving high isotopic enrichment of this compound (typically >98%) is a non-trivial task. The primary challenge lies in the removal of partially deuterated isotopologues (Thiophene-d1, -d2, -d3) and the protic starting material (Thiophene-h4). These species are chemically identical and differ only in their mass, leading to very similar physical properties, which makes them difficult to separate using standard purification techniques.[1] Furthermore, residual protic solvents or atmospheric moisture can compromise the isotopic purity of the final product through hydrogen-deuterium (H/D) exchange.
This guide provides a systematic approach to overcoming these challenges, focusing on the most effective purification strategies and the analytical techniques required to verify isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of this compound shows low isotopic enrichment. What are the likely causes?
A1: Low isotopic enrichment post-synthesis typically stems from two main sources:
-
Incomplete Deuteration: The H/D exchange reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or a non-stoichiometric amount of the deuterium source (e.g., D₂O).[2]
-
Presence of Protic Impurities: Contamination of the reaction with protic species, such as water (H₂O) in the starting materials or from atmospheric moisture, can compete with the deuterated source and lead to the formation of partially deuterated and non-deuterated thiophene.
Q2: What is the most effective method for separating this compound from its partially deuterated isotopologues?
A2: Preparative Gas Chromatography (pGC) is generally the most effective technique for separating compounds with very similar boiling points, such as isotopic molecules.[3] The slight mass difference between this compound and its lighter isotopologues leads to small differences in volatility, which can be exploited by a high-resolution GC column to achieve separation.
Q3: Can I use fractional distillation to enrich my this compound sample?
A3: Fractional distillation can be a viable method for the initial enrichment of this compound, particularly if the starting isotopic purity is low. Deuterated compounds typically have slightly lower boiling points than their protic counterparts.[4] For instance, the boiling point of Thiophene-h4 is 84°C.[5][6][7] While the exact boiling point of this compound is not widely published, it is expected to be slightly lower. A high-efficiency fractional distillation column can be used to separate the lower-boiling deuterated fraction from the higher-boiling protic fraction. However, achieving very high isotopic purity (>98%) with distillation alone is challenging and often requires subsequent purification by pGC.
Q4: How can I remove residual water and protic solvents from my this compound sample?
A4: The removal of protic impurities is critical to prevent H/D exchange and maintain isotopic purity. Several methods can be employed:
-
Drying Agents: Use of anhydrous drying agents like magnesium sulfate or sodium sulfate can remove bulk water. However, for trace amounts, more rigorous methods are needed.
-
Azeotropic Distillation: Solvents like deuterated benzene (benzene-d6) or toluene-d8 can be added to the this compound and then distilled. These solvents form azeotropes with water, effectively removing it.[8]
-
Handling under Inert Atmosphere: All handling of high-purity this compound should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent re-contamination from atmospheric moisture.[9]
Q5: What analytical techniques should I use to determine the isotopic purity of my this compound?
A5: A combination of techniques is recommended for a comprehensive assessment of isotopic purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of the distribution of different isotopologues (d0 to d4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive for detecting residual protons. The absence or significant reduction of signals in the aromatic region confirms high deuteration.
-
High-Resolution Mass Spectrometry (HRMS): Can be used to accurately determine the mass of the different isotopologues and calculate the isotopic enrichment.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Isotopologues in Preparative GC
| Possible Cause | Recommended Solution |
| Inappropriate GC Column | The choice of stationary phase is critical. For aromatic compounds like thiophene, a mid-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SPB-5) is a good starting point.[11] For challenging separations, consider a more specialized column with a different selectivity. |
| Suboptimal Temperature Program | The temperature program needs to be optimized to maximize the resolution between the closely eluting isotopologues. Start with a low initial temperature and a slow ramp rate (e.g., 1-2°C/min) to enhance separation. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for your column diameter to achieve the maximum number of theoretical plates. |
| Column Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample. |
Issue 2: Low Recovery from Fractional Distillation
| Possible Cause | Recommended Solution |
| Inefficient Column | Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain the temperature gradient.[12] |
| Distillation Rate Too Fast | A slow, steady distillation rate is crucial for good separation. If the distillation is too rapid, the separation efficiency will be poor.[13] |
| Incorrect Temperature Control | Precisely control the heating mantle temperature to maintain a slow and steady distillation. A sudden increase in temperature can cause bumping and carry over of less volatile components. |
Issue 3: Re-contamination with Protic Species
| Possible Cause | Recommended Solution |
| Improperly Dried Glassware | All glassware must be oven-dried at a high temperature (e.g., 150°C for 24 hours) and cooled under a stream of dry, inert gas before use.[8] |
| Exposure to Atmosphere | Handle the purified this compound in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Contaminated Solvents | Use freshly opened, anhydrous deuterated solvents for any dilutions or transfers. |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative Gas Chromatography (pGC)
This protocol provides a general framework for the purification of this compound using pGC. The specific parameters may need to be optimized for your particular instrument and the initial purity of your sample.
1. Analytical Method Development: a. Column Selection: Start with a mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase). b. Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp: 2°C/minute to 100°C.
- Final Temperature: 100°C, hold for 5 minutes. c. Carrier Gas: Helium, with a constant flow rate of 1 mL/min. d. Injector Temperature: 200°C. e. Detector (FID) Temperature: 250°C. f. Analysis: Inject a small amount of the crude this compound to determine the retention times of the different isotopologues. Note that due to the "inverse isotope effect," the heavier this compound is likely to elute slightly before the partially deuterated species.[4][11]
2. Scaling Up to Preparative GC: a. Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 30 m x 0.53 mm ID). b. Sample Injection: Inject larger volumes of the crude this compound. Start with a small injection and gradually increase the volume to determine the maximum sample load that does not compromise resolution. c. Fraction Collection: Set up the fraction collector to isolate the peak corresponding to this compound based on the retention time determined in the analytical run. d. Post-Purification Analysis: Analyze the collected fraction using analytical GC-MS and ¹H NMR to confirm the isotopic purity.
Data Presentation
| Purification Method | Principle | Achievable Purity | Throughput | Complexity |
| Preparative Gas Chromatography (pGC) | Separation based on small differences in volatility of isotopologues. | >99% | Low to Medium | High |
| Fractional Distillation | Separation based on differences in boiling points of isotopologues. | 90-98% (enrichment) | High | Medium |
| Preparative HPLC | Separation based on differential partitioning between stationary and mobile phases. | >98% | Medium | High |
| Chemical Purification | Removal of non-isotopic impurities through chemical reactions or selective adsorption.[14][15][16] | N/A for isotopic enrichment | High | Low to Medium |
Visualizations
Workflow for this compound Purification
Caption: Decision workflow for selecting the appropriate purification strategy for this compound.
Troubleshooting Logic for Poor pGC Separation
Caption: Troubleshooting decision tree for poor separation in preparative GC.
References
- Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
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Scribd. (n.d.). 6.4 Thiophene. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Thiophene. Retrieved from [Link]
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Phenomenex. (2020, September 24). GC Troubleshooting Guide. Retrieved from [Link]
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Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Thiophene. Retrieved from [Link]
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Polsky, R., & Sibener, S. J. (2023, November 8). A New Method of Isotope Enrichment and Separation: Preferential Embedding of Heavier Isotopes Into Ices. Polsky Center for Entrepreneurship and Innovation. Retrieved from [Link]
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SlideShare. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Schug, K. A., & McNaughton, H. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1164, 338490.
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Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Retrieved from [Link]
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NIST WebBook. (n.d.). Thiophene. Retrieved from [Link]
- Pirali, T., Tron, G. C., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 11(8), 835-852.
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Shimadzu. (n.d.). GC Troubleshooting Tips. Retrieved from [Link]
-
Agilent. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
-
Polsky Center for Entrepreneurship and Innovation. (2023, November 8). A New Method of Isotope Enrichment and Separation: Preferential Embedding of Heavier Isotopes Into Ices. Retrieved from [Link]
-
Phenomenex. (2020, September 24). GC Troubleshooting Guide. Retrieved from [Link]
- Van Acker, T., G. Debret, and F. Vanhaecke. "Comparison of two gallium purification procedures for isotopic measurements by MC-ICP-MS in a set of silicate reference materials." Journal of Analytical Atomic Spectrometry 33.1 (2018): 111-118.
- Coulson, E. A., Hales, J. L., & Herington, E. F. G. (1948). Fractional distillation. II. The use of dilute solutions of thiophene in benzene as test mixtures and a comparison with mixtures of benzene and ethylene dichloride. Transactions of the Faraday Society, 44, 636-644.
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tetrahydrothiophene. Retrieved from [Link]
- Magill, J. (2021).
- Möller, D. E., & Spiteller, G. (2016). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 21(9), 1227.
- Sheng, F. F., Li, E. C., Bai, J. W., Wang, C. X., Hua, G. Q., Liu, K. H., ... & Zhang, H. H. (2018). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene derivatives.
-
PMC. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Retrieved from [Link]
-
Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science* [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations [Video]. Retrieved from [Link]
- Auroux, A., & Ben Taarit, Y. (1987). Removal of thiophene impurities from benzene by selective adsorption in zeolite ZSM-5.
- Janoski, E. J., & Feldman, J. (1964). U.S. Patent No. 3,148,226. Washington, DC: U.S.
-
LibreTexts. (2024, April 15). Gas Chromatographic Separation Methods. Retrieved from [Link]
-
Wu, J. R., Li, H., & Liu, Y. (2019). Highly selective removal of thiophene from benzene by cucurbit[17] uril in both mixed vapors and solutions. New Journal of Chemistry, 43(12), 4994-4998.
- Wang, Y., Zhang, J., & Li, C. (2008). Removal of thiophenes from aromatic hydrocarbons by means of condensation in the presence of acid catalysts. Energy & Fuels, 22(5), 3330-3333.
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Thiophene-d4 Technical Support Center: A Guide to Ensuring Stability and Experimental Success
Welcome to the Technical Support Center for Thiophene-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and stability of this compound. Our goal is to move beyond simple instructions and offer a comprehensive resource that explains the chemical principles behind best practices, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What is the recommended short-term and long-term storage condition for this compound?
For optimal stability, this compound should be stored at room temperature (20-25°C) in a tightly sealed, light-resistant container.[1][2][3] While many deuterated compounds benefit from refrigeration, room temperature storage is sufficient for this compound and aligns with supplier recommendations. The key is to minimize exposure to atmospheric moisture, oxygen, and light.
Q2: I received this compound in an amber vial. Is it light-sensitive?
Yes. While the thiophene ring is relatively stable, prolonged exposure to UV light can provide the energy to initiate degradation pathways, including oxidation and polymerization. The use of an amber vial or storing the compound in a dark place, such as a cabinet, is a critical precaution.
Q3: this compound is listed as a flammable liquid. What are the essential safety precautions during handling?
This compound is a highly flammable liquid with a low flash point.[4][5][6] All handling must be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[5][7][8] It is also crucial to take measures against static discharge by using grounded equipment and containers during transfers.[5][7] Always wear appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves (nitrile is generally adequate for incidental contact), and safety goggles.[6][9]
Stability & Degradation
Q4: How stable is the deuterium labeling in this compound? Is there a risk of H/D exchange?
The carbon-deuterium (C-D) bonds on the aromatic thiophene ring are very stable under typical experimental conditions (e.g., neutral or mildly acidic/basic solutions). The energy required to break a C-D bond is greater than that for a C-H bond, which is the basis for the kinetic isotope effect often exploited in drug development.[8] Significant H/D exchange on the aromatic ring generally requires harsh conditions, such as strong acids or bases at elevated temperatures, or the presence of specific metal catalysts, which would likely cause degradation of the entire molecule.[10][11][12][13] Therefore, back-exchange is not a primary concern for this compound stability during routine use.
Q5: What are the primary chemical degradation pathways for this compound?
The two most common degradation pathways for the thiophene ring are oxidation and acid-catalyzed polymerization .
-
Oxidation : The sulfur atom in the thiophene ring is susceptible to oxidation, especially by strong oxidizing agents (e.g., peracids). This can lead to the formation of an unstable Thiophene-S-oxide . This highly reactive intermediate can then undergo further reactions, such as dimerization or subsequent oxidation to the more stable Thiophene sulfone .[9][14][15] Another oxidation pathway involves the C=C double bonds of the ring, forming a thiophene epoxide , which can rearrange to other products.[9][14]
-
Polymerization : In the presence of strong acids, or through oxidative processes, thiophene can undergo polymerization to form polythiophene.[9][15] This results in the formation of insoluble, often colored, resinous materials that can contaminate your sample or reaction.
Q6: My supplier states the purity should be re-analyzed after three years. What should I look for?
After extended storage, you should primarily assess the sample for signs of oxidation and polymerization.[1][2] This can be done using standard analytical techniques:
-
NMR Spectroscopy : Check for the appearance of broad, poorly resolved signals in the aromatic region of the 1H NMR spectrum, which can indicate the formation of polythiophene oligomers or polymers.[1][3][4]
-
HPLC-MS : Use a suitable reversed-phase HPLC method to check for new, more polar peaks that could correspond to oxidized species like sulfoxides or sulfones. The mass spectrometer can confirm the addition of oxygen atoms (M+16 for sulfoxide, M+32 for sulfone).[9][16]
-
Visual Inspection : Any discoloration (yellowing or darkening) or the formation of precipitates can be a sign of degradation.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected broad signals or "humps" in the 1H NMR spectrum. | Polymerization. This is often caused by acidic impurities or prolonged exposure to air and light, which can initiate oxidative polymerization. | 1. Check Solvent Purity: Ensure your deuterated solvent (e.g., CDCl3) is fresh and free of acidic impurities. Consider storing it over potassium carbonate.2. Re-purification: If the sample is valuable, consider purification by flash chromatography over neutral silica gel.3. Prevention: Store this compound under an inert atmosphere (e.g., argon or nitrogen) and strictly protect it from light. |
| Mass spectrometry shows peaks at M+16 or M+32. | Oxidation. The sample has likely been exposed to oxidizing agents or atmospheric oxygen over a prolonged period. | 1. Assess Usability: Depending on the extent of oxidation, the material may still be usable if the oxidized impurities will not interfere with your application.2. Prevention: For sensitive reactions, handle this compound under an inert atmosphere. Purge solvents with argon or nitrogen before use. |
| Reaction yields are lower than expected, or the reaction fails. | Degraded Starting Material. The effective concentration of pure this compound may be lower than assumed due to degradation. | 1. Verify Purity: Before use, run a quick purity check (e.g., 1H NMR). The integral of the thiophene signals should correspond to expectations.2. Use Fresh Material: If degradation is suspected, use a fresh, unopened vial of this compound. |
| A precipitate or discoloration is observed in the vial. | Advanced Degradation. This is a clear visual indicator of either polymerization or the formation of insoluble oxidation products. | 1. Discard Material: It is generally not recommended to use a sample that shows visible signs of degradation, as the impurity profile is unknown and could lead to unpredictable results.2. Review Storage: Re-evaluate your storage and handling procedures to prevent future degradation. Ensure the container seal is airtight. |
Data & Protocols
Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Room Temperature (20-25°C) | Prevents potential phase changes or moisture condensation associated with repeated freeze-thaw cycles. Recommended by multiple suppliers.[1][3] |
| Atmosphere | Tightly sealed container. For long-term or high-purity applications, store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, which are key contributors to oxidation and potential polymerization. |
| Light Conditions | Protect from light (Amber vial or dark storage area). | Thiophene can be susceptible to light-induced degradation. |
| Recommended Solvents | Aprotic solvents (e.g., Toluene, THF, Dichloromethane). | Protic solvents (e.g., water, methanol) or acidic/basic solutions increase the risk of degradation and potential H/D exchange under harsh conditions. |
| Long-Term Stability | Stable for 3+ years under recommended conditions. Re-analysis of purity is advised after this period.[1][2] | The primary risks over time are slow oxidation and polymerization. Regular purity checks ensure experimental consistency. |
Experimental Protocol: Purity Assessment by 1H NMR
This protocol outlines a standard method for verifying the chemical purity and isotopic incorporation of this compound.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Setup:
-
Acquire a standard 1H NMR spectrum on a 300 MHz or higher spectrometer.
-
-
Data Analysis:
-
Chemical Purity: The spectrum of pure, non-deuterated thiophene shows two multiplets at approximately 7.12 ppm and 7.33 ppm.[15] For this compound, these signals should be absent or significantly diminished (typically >98% reduction in integral value). The presence of significant signals in this region indicates either incomplete deuteration or chemical impurities.
-
Degradation Check: Look for the appearance of new, broad signals across the aromatic region (approx. 6.5-8.0 ppm), which would suggest polymerization.[1][3] Sharp, new singlets or multiplets could indicate the formation of discrete oxidation products.
-
Visualizing Degradation Pathways & Workflows
Key Degradation Pathways of the Thiophene Ring
The following diagram illustrates the two principal mechanisms of this compound degradation. Understanding these pathways is crucial for diagnosing experimental issues.
Caption: Primary degradation pathways for this compound.
Workflow for Handling Air-Sensitive & Flammable Liquids
This workflow provides a logical sequence for safely handling this compound, particularly for moisture- or air-sensitive applications.
Caption: Safe handling workflow for this compound.
References
-
Treiber, A., Dansette, P. M., & Mansuy, D. (2002). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation. J. Org. Chem., 67(21), 7261–7266. Available at: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Storemasta. (n.d.). How to Ensure Safe Handling & Storage of Flammable Liquids. Retrieved from [Link]
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Ahn, S.-H., Czae, M.-z., Kim, E.-R., Lee, H., Han, S.-H., Noh, J., & Hara, M. (2001). Synthesis and Characterization of Soluble Polythiophene Derivatives Containing Electron-Transporting Moiety. Macromolecules, 34(1), 25-30. Available at: [Link]
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Office of Environmental Health and Safety, UC Berkeley. (n.d.). Flammable Liquid Handling Precautions. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]
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Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]
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Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and biophysical research communications, 186(3), 1624–1630. Available at: [Link]
-
Sheng, F.-f., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. Organic & Biomolecular Chemistry. Available at: [Link]
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-terminal kinase 1 inhibitory activity. Journal of Reports in Pharmaceutical Sciences, 8(1), 115-123. Available at: [Link]
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Gika, H. G., et al. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 24(15), 2788. Available at: [Link]
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Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives... (2021). Oak Ridge National Laboratory. Available at: [Link]
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Zhang, H., et al. (2021). Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives. Organic & Biomolecular Chemistry, 19(47), 10324-10328. Available at: [Link]
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Sajiki, H., et al. (2005). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. Organic letters, 7(20), 4381-4383. Available at: [Link]
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Punzi, A., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6041–6049. Available at: [Link]
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Di Giuseppe, A., et al. (2009). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Applied Catalysis B: Environmental, 89(1-2), 239-245. Available at: [Link]
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Wang, Y., et al. (2015). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Polymers, 7(12), 2573-2594. Available at: [Link]
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d. Retrieved from [Link]
-
Zhang, H., et al. (2013). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Journal of the American Society for Mass Spectrometry, 24(1), 53-61. Available at: [Link]
-
Es-haghi, S., et al. (2015). Regioselective Ruthenium catalysed H-D exchange using D2O as the deuterium source. RSC Advances, 5(86), 70278-70281. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives | ORNL [ornl.gov]
- 12. researchgate.net [researchgate.net]
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- 15. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Signal Intensity of Thiophene-d4 in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining a strong and reliable signal for Thiophene-d4. As a deuterated internal standard, a robust signal from this compound is critical for accurate quantification of its non-labeled analogue. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal, or a very weak signal, for my this compound standard. Where should I start troubleshooting?
When faced with a weak or absent signal for this compound, a systematic approach is crucial to identify the root cause. The issue can generally be categorized into three main areas: the sample itself, the chromatographic separation (if applicable), and the mass spectrometer.
Here is a logical workflow to begin your investigation:
Caption: Initial troubleshooting workflow for poor this compound signal.
Start by verifying the integrity of your this compound standard. Ensure it has been stored correctly and has not expired. Prepare a fresh dilution of your standard in an appropriate solvent. A common issue can be a simple miscalculation in dilution, leading to a much lower concentration than intended[1].
Q2: How can I confirm my this compound standard is not degraded and is at the correct concentration?
To rule out issues with the standard itself, prepare a fresh stock solution from the neat material. Verify the expiration date and recommended storage conditions provided by the supplier[2]. Deuterated compounds can be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen, especially under certain pH or storage conditions.
Prepare a series of dilutions and analyze them directly by flow injection analysis (FIA) or direct infusion into the mass spectrometer. This bypasses the liquid chromatography (LC) system and allows you to assess the performance of the mass spectrometer and the integrity of your standard independently[3]. You should observe a linear response in signal intensity with increasing concentration.
Q3: My this compound signal is strong during direct infusion, but weak or absent when I run my LC-MS method. What are the likely causes?
This scenario strongly suggests that the issue lies within your LC method or the interface between the LC and the MS. The primary suspects are matrix effects, poor chromatographic peak shape, or a mismatch between your LC conditions and optimal ionization of this compound.
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source[1]. Although deuterated standards are used to compensate for matrix effects, severe suppression can still lead to a poor signal.
Chromatographic Issues: Poor peak shape, such as excessive broadening or tailing, will result in a lower peak height and thus, a weaker signal. This can be caused by a variety of factors including an inappropriate mobile phase, a degraded column, or issues with the injection process.
In-Depth Troubleshooting Guides
Issue 1: Optimizing Ion Source Parameters for this compound
If you have a weak signal even with direct infusion, the problem likely lies within the mass spectrometer's ion source settings. The choice of ionization technique and the optimization of its parameters are critical for maximizing the signal intensity of small, aromatic molecules like thiophene[1].
Recommended Ionization Technique: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common and effective choice, particularly in Gas Chromatography-Mass Spectrometry (GC-MS)[4]. In Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar, small molecules than Electrospray Ionization (ESI).
Experimental Protocol: Ion Source Optimization
-
Direct Infusion Setup: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse this solution directly into the mass spectrometer at a constant flow rate.
-
Parameter Adjustment: Methodically adjust the following parameters to find the optimal settings for your instrument. It is recommended to vary one parameter at a time while monitoring the signal intensity of the this compound molecular ion (m/z 88).
| Parameter | Typical Range (APCI) | Rationale for this compound |
| Vaporizer Temperature | 350-500 °C | Thiophene is volatile; a sufficiently high temperature is needed for efficient desolvation and vaporization. |
| Capillary Voltage | 1-4 kV | Optimizes the electric field for efficient ion sampling into the mass spectrometer. |
| Corona Discharge Current | 1-5 µA | Controls the density of reactant ions for chemical ionization. |
| Sheath and Auxiliary Gas Flow | Instrument Dependent | These gases aid in nebulization and desolvation of the sample stream. |
Note: Optimal values are instrument-specific. Consult your manufacturer's guidelines as a starting point.[5]
Issue 2: Investigating and Mitigating Matrix Effects
Matrix effects are a common cause of poor signal intensity, especially when analyzing complex samples.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): A known concentration of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (without this compound) using your sample preparation method. Spike the extracted matrix with the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration before the extraction process.
-
-
Analysis: Analyze all three sets using your LC-MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression.
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering matrix components.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
-
Enhanced Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.
Issue 3: Addressing Potential Fragmentation Issues
While this compound is a stable aromatic molecule, improper mass spectrometer settings can lead to excessive fragmentation and a weak molecular ion signal.
Understanding this compound Fragmentation:
The mass spectrum of unlabeled thiophene shows a strong molecular ion peak at m/z 84[6]. The primary fragmentation pathway involves the loss of acetylene (C2H2) to yield an ion at m/z 58, and the loss of a thioformyl radical (HCS) to produce an ion at m/z 39. For this compound, the molecular weight is approximately 88.16 g/mol [2]. We can predict a similar fragmentation pattern, with the molecular ion at m/z 88.
Predicted this compound Fragmentation
| Ion | Predicted m/z | Description |
| [C4D4S]+• | 88 | Molecular Ion |
| [C2D2S]+• | 60 | Loss of C2D2 |
| [C3DS]+ | 46 | Loss of CD3 radical |
Note: These are predicted values. The actual observed fragments may vary depending on the instrument and conditions.
Caption: Predicted fragmentation pathway of this compound.
Troubleshooting Fragmentation:
-
Check Mass Analyzer Settings: Ensure you are monitoring the correct m/z for the molecular ion (88) and its expected fragments.
-
Review Ionization Energy (GC-MS): In EI, the standard electron energy is 70 eV. If you are seeing excessive fragmentation and a weak molecular ion, consider reducing the electron energy. This is a "softer" ionization condition that can preserve the molecular ion[4].
-
Collision Energy (LC-MS/MS): If you are performing tandem MS (MS/MS), ensure the collision energy is not set too high, which would lead to complete fragmentation of your precursor ion.
Concluding Remarks
A systematic and logical approach is key to resolving issues of poor signal intensity for this compound. By carefully considering the integrity of your standard, the performance of your chromatographic system, and the settings of your mass spectrometer, you can effectively diagnose and address the root cause of the problem. This guide provides a framework for that process, grounded in the principles of mass spectrometry and the specific chemistry of deuterated aromatic compounds.
References
-
National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI source. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ACD/Labs. (2022). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene. Retrieved from [Link]
-
LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
-
Agilent. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of thiophenol from aglycon under pyrolysis of SPhMDPOBn in the pristine state. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
Sources
- 1. Thiophene, 2,5-diethyl- [webbook.nist.gov]
- 2. This compound | CAS 2036-39-7 | LGC Standards [lgcstandards.com]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Thiophene [webbook.nist.gov]
Technical Support Center: A Guide to Identifying and Removing Common Impurities from Thiophene-d4
Welcome to the technical support center for Thiophene-d4. This guide is designed for researchers, scientists, and professionals in drug development who utilize deuterated thiophene in their work. As a critical building block in the synthesis of various pharmaceuticals, the purity of this compound is paramount to ensure the integrity of your experimental results and the quality of your final products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and eliminate common impurities encountered in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound sample?
The nature and quantity of impurities in this compound can vary depending on the synthetic route and storage conditions. Common impurities generally fall into three categories:
-
Residual Protiated Species: The most common impurity is the non-deuterated or partially deuterated thiophene. The isotopic enrichment of commercially available this compound is typically high, but trace amounts of protiated isotopologues will always be present.[2]
-
Synthesis-Related Impurities: Depending on the synthetic method used, you may encounter starting materials, reagents, or byproducts. For instance, in a Paal-Knorr synthesis, residual 1,4-dicarbonyl compounds could be present.[][4][5] Industrial production might involve the reaction of a C-4 source like butanol with a sulfur source, potentially leaving traces of related compounds.[4][6]
-
Degradation Products: Thiophene and its derivatives can be susceptible to oxidation and other degradation pathways, especially with prolonged exposure to air, light, or incompatible materials.[7] While thiophene itself is relatively stable, the presence of certain functional groups can increase its reactivity.[8]
A table summarizing common impurities is provided below for quick reference.
| Impurity Category | Specific Examples | Potential Origin |
| Residual Protiated Species | Thiophene (C4H4S), Thiophene-d1, -d2, -d3 | Incomplete deuteration during synthesis. |
| Synthesis-Related Impurities | 1,4-Dicarbonyl compounds, Phosphorus pentasulfide, Lawesson's reagent, Butanol, Carbon disulfide | Paal-Knorr synthesis, Industrial synthesis methods.[][4][5] |
| Degradation Products | Thiophene sulfoxide, various oxidation products | Exposure to air, light, or strong oxidizing agents.[7] |
| Solvent Residues | Common laboratory solvents (e.g., Dichloromethane, Hexane) | Purification or reaction work-up steps.[9][10] |
Q2: How can I identify the impurities in my this compound sample?
A multi-technique approach is often the most effective way to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting and quantifying residual protiated species.[2] The presence of signals in the aromatic region (typically around 7.0-7.5 ppm) that do not correspond to the residual solvent peak indicates the presence of C-H bonds. Quantitative NMR (qNMR) can be used for precise quantification against a certified internal standard.[1] ¹³C NMR can also provide valuable structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile impurities. The gas chromatogram will show distinct peaks for different compounds, and the mass spectrum of each peak can be used to identify the corresponding impurity by comparing it to a spectral library.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive impurities, HPLC is the method of choice.[1] A C18 reverse-phase column with a UV-Vis detector is commonly used for the analysis of thiophene derivatives.[1]
Q3: My this compound has a slight yellow tinge and an unpleasant odor. What could be the cause?
Pure thiophene is a colorless liquid with a benzene-like odor.[11][12][13] A yellow color and a foul, sulfurous odor are often indicative of impurities, likely foul-smelling organic sulfur compounds such as mercaptans and sulfides.[11] These can arise from the manufacturing process or from degradation of the product.
Troubleshooting Guides
Issue 1: Significant Protiated Thiophene Signal in ¹H NMR
Cause: This indicates a lower than expected isotopic enrichment of your this compound. This could be an issue with the supplied material or a result of inadvertent contamination with protiated thiophene in your lab.
Solution: Purification by Preparative Gas Chromatography (Prep-GC)
For separating isotopologues, preparative GC is a highly effective method due to the slight difference in volatility between deuterated and non-deuterated compounds.
Experimental Protocol: Preparative Gas Chromatography
-
System Preparation: Ensure the preparative GC system is clean and free of contaminants. A non-polar or medium-polarity column is typically suitable for separating thiophene from its protiated counterpart.
-
Parameter Optimization:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing degradation (e.g., 200-250 °C).
-
Oven Temperature Program: Start with an initial temperature below the boiling point of thiophene (84 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to achieve good separation.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium, Nitrogen) for the best resolution.
-
Detector Temperature: Set the detector temperature higher than the final oven temperature to prevent condensation.
-
-
Injection and Collection: Inject a small amount of the this compound sample to determine the retention times of the deuterated and protiated species. Once the retention times are established, perform multiple injections, collecting the fraction corresponding to this compound in a cooled trap.
-
Purity Analysis: Analyze the collected fraction by ¹H NMR to confirm the removal of the protiated impurity.
Workflow for Removal of Protiated Impurities
Sources
- 1. benchchem.com [benchchem.com]
- 2. zeotope.com [zeotope.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. rroij.com [rroij.com]
- 7. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach | MDPI [mdpi.com]
- 8. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. copbela.org [copbela.org]
Technical Support Center: Optimizing Chromatographic Separation of Thiophene-d4 from its Non-deuterated Analog
Welcome to the technical support center for the chromatographic separation of thiophene-d4 and its non-deuterated analog. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific separation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from thiophene?
The primary challenge lies in the subtle physical and chemical differences between deuterated and non-deuterated isotopologues. The separation relies on the "isotope effect," where the increased mass of deuterium can slightly alter a molecule's properties, such as its polarity and volatility. In gas chromatography (GC), a phenomenon known as the "inverse isotope effect" is often observed, where the heavier, more deuterated compound elutes earlier.[1] This is attributed to differences in vapor pressure. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically exhibit weaker interactions with the stationary phase and elute earlier, though the reverse can also occur.[2]
Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better suited for this separation?
Both GC and HPLC can be successfully employed, and the choice often depends on the available instrumentation, sample matrix, and desired sensitivity.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like thiophene. The separation of deuterated and non-deuterated compounds is a well-established application of GC.[1][3][4] GC often provides high resolution and can be readily coupled with mass spectrometry (MS) for definitive identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a viable option. The separation in HPLC is based on the secondary isotope effect, which influences the hydrophobic interactions between the analyte and the stationary phase.[2][5]
Q3: What is the "isotope effect" in chromatography and how does it influence the separation of this compound?
The chromatographic isotope effect refers to the difference in retention behavior between isotopically substituted molecules. This effect can be categorized as either a normal or inverse isotope effect.
-
Normal Isotope Effect: The heavier isotope-labeled compound is retained longer. This is more common in polar stationary phases in GC.[3]
-
Inverse Isotope Effect: The heavier isotope-labeled compound elutes earlier. This is frequently observed with nonpolar stationary phases in GC and is the more common scenario in RPLC.[1][2][3]
For this compound, the substitution of hydrogen with deuterium atoms leads to slight changes in the molecule's vibrational energy and bond polarizability. These subtle differences in intermolecular interactions with the stationary phase are the basis for the chromatographic separation.
Troubleshooting Guides
Problem 1: Poor or No Resolution Between Thiophene and this compound Peaks in Gas Chromatography (GC)
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Stationary Phase: The choice of the GC column's stationary phase is critical for resolving isotopologues.
-
Explanation: The separation of aromatic compounds like thiophene often benefits from stationary phases that can engage in π-π interactions.
-
Recommendation: For aromatic isotopologues, consider columns with a phenyl-substituted polysiloxane phase. A wax-type stationary phase, like one based on polyethylene glycol (PEG), can also provide the necessary selectivity for separating thiophene from benzene, a common matrix.[6] For a mixture containing both aliphatic and aromatic isotopic pairs, an SPB-5 column has been shown to offer good separation.[1]
-
-
Suboptimal Temperature Program: The temperature gradient or isothermal temperature can significantly impact resolution.
-
Explanation: Lowering the temperature generally increases retention time and can improve the separation of closely eluting peaks.
-
Recommendation: Start with a low initial oven temperature and a slow ramp rate. For example, an initial temperature of 30°C held for a few minutes, followed by a ramp of 10°C/min, can be a good starting point.[6]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Explanation: An optimal flow rate ensures the maximum number of theoretical plates, leading to sharper peaks and better resolution.
-
Recommendation: For most GC-MS systems, a carrier gas flow rate of 1 to 2 mL/min is a good starting point.[7]
-
Problem 2: Co-elution of this compound with Matrix Components (e.g., Benzene) in GC
Possible Causes & Step-by-Step Solutions:
-
Insufficient Column Selectivity: The stationary phase may not be selective enough to separate the analyte from the matrix.
-
Explanation: Thiophene and benzene have very close boiling points, making their separation challenging.
-
Recommendation: Utilize a highly polar stationary phase. A thick-film capillary column can enhance separation. For instance, a PEG-20M equivalent with a film thickness of at least 3 µm can improve the separation of thiophene from benzene.[8]
-
-
Quenching Effect in Flame Photometric Detector (FPD): When a large amount of a hydrocarbon like benzene co-elutes with a sulfur-containing compound, it can quench the FPD's response to sulfur.
-
Explanation: The FPD's selective detection of sulfur can be compromised by the presence of a large excess of hydrocarbons.
-
Recommendation: Optimize the FPD gas flow rates (hydrogen and air) to minimize quenching. While this might slightly decrease sensitivity, it can enable the detection of low-level thiophene in the presence of high-concentration benzene.[8]
-
Problem 3: Inconsistent Retention Times in Liquid Chromatography (LC)
Possible Causes & Step-by-Step Solutions:
-
Fluctuations in Mobile Phase Composition or Temperature: Minor variations can lead to significant shifts in retention time.
-
Explanation: The separation of isotopologues is highly sensitive to the mobile phase composition and temperature, which affect the delicate hydrophobic interactions.
-
Recommendation: Ensure the mobile phase is freshly prepared and accurately mixed. Use a column oven to maintain a constant and reproducible temperature.[9]
-
-
Column Equilibration Issues: Insufficient equilibration time between runs or after a mobile phase change can cause retention time drift.
-
Explanation: The stationary phase needs to be fully equilibrated with the mobile phase to ensure consistent interactions with the analytes.
-
Recommendation: After installing a new column or changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
Problem 4: Peak Tailing or Broadening in HPLC
Possible Causes & Step-by-Step Solutions:
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Explanation: A strong sample solvent can cause the analyte band to spread before it reaches the column, leading to broad or split peaks.
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. If a stronger solvent must be used, keep the injection volume as small as possible.[9][10]
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector and the detector can lead to peak broadening.
-
Explanation: This "dead volume" allows the analyte band to diffuse, reducing the column's efficiency.
-
Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly made to minimize dead volume.[10]
-
Experimental Protocols
GC-MS Method for this compound and Thiophene Separation
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: Consider a wax-type column (e.g., CP-Wax 52 CB, 25 m x 0.32 mm, 1.2 µm film thickness) or a phenyl-substituted column.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 10:1 ratio)
-
Oven Program:
-
Initial Temperature: 30°C, hold for 2 minutes
-
Ramp: 10°C/min to 125°C
-
-
Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for thiophene (e.g., m/z 84) and this compound (e.g., m/z 88).
-
Data Presentation
| Parameter | Thiophene | This compound |
| Expected Elution Order | Later | Earlier (Inverse Isotope Effect) |
| Retention Time (Approx.) | Varies with conditions | Slightly less than thiophene |
| Primary m/z for SIM | 84 | 88 |
Visualization
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
-
Benchekroun, Y., Dautraix, S., Désage, M., & Brazier, J. L. (1994). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography B: Biomedical Sciences and Applications, 652(1), 31-40. [Link]
-
Dwivedi, P., & Armstrong, D. W. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. [Link]
-
Barefoot, R. R., & Van Loon, J. C. (1999). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Analyst, 124(1), 23-28. [https://www.researchgate.net/publication/244781799_Secondary_isotope_effects_in_liquid_chromatography_behaviour_of_H-2_and_H-3_labelled_solutes_and_solvents]([Link]_ chromatography_behaviour_of_H-2_and_H-3_labelled_solutes_and_solvents)
-
Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Smith, H. A., & Hunt, P. P. (1960). SEPARATION OF HYDROGEN, HYDROGEN DEUTERIDE, AND DEUTERIUM BY GAS CHROMATOGRAPHY. Journal of Physical Chemistry, 64(3), 383–384. [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Van Hook, W. A. (1968). Isotope Separation by Gas Chromatography. In Advances in Chemistry (Vol. 89, pp. 99–118). American Chemical Society. [Link]
-
Tanaka, N., Yamaguchi, A., Araki, M., & Kimata, K. (1985). Separation of Oxygen Isotopic Compounds by Reversed-Phase Liquid Chromatography on the Basis of Oxygen Isotope Effects on. Journal of the American Chemical Society, 107(26), 7781-7782. [Link]
-
Toth, G., & Vekes, E. (2021). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Column. Analytical Chemistry, 93(33), 11394–11402. [Link]
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Tanaka, N., Araki, M., & Shinke, T. (1985). Separation of nitrogen isotopic compounds by reversed-phase liquid chromatography on the basis of nitrogen isotope effects on th. Journal of the American Chemical Society, 107(6), 1747-1748. [Link]
-
Wellington, C. A., & Williams, P. A. (1977). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. The Analyst, 102(1218), 704-707. [Link]
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
-
Lukić, I., Radeka, S., & Budić-Leto, I. (2019). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods, 12(10), 2335-2346. [Link]
-
Pirkle, W. H., Finn, J. M., Schreiner, J. L., Hamper, B. C., & Bare, T. M. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(14), 2935–2938. [Link]
-
Zhang, Y., Zhang, C., Liu, Q., Yang, Q., & Zhong, C. (2015). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Materials, 8(12), 8345-8356. [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Application Note. [Link]
-
Incognito, T. (2013). Optimizing GC–MS Methods. LCGC International, 26(12), 682-685. [Link]
-
Shimadzu. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Application News. [Link]
-
Zachariadis, G. A., & Zafiroula, G. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Analytica, 1(1), 1-10. [Link]
-
HALO. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Nesterenko, P. N., & Paull, B. (2020). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. Analytica Chimica Acta, 1138, 199-211. [Link]
-
Zhang, Y., Zhang, C., Liu, Q., Yang, Q., & Zhong, C. (2015). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Materials, 8(12), 8345-8356. [Link]
-
Agilent Technologies. (n.d.). Analysis of thiophene in benzene. Application Note. [Link]
Sources
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- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. agilent.com [agilent.com]
Overcoming challenges in the synthesis of high-purity deuterated compounds
Welcome to the Technical Support Center for the synthesis of high-purity deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deuterium labeling. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to overcome common challenges and achieve the highest possible isotopic enrichment and chemical purity in your deuterated products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chemical purity and isotopic purity?
A: This is a critical distinction in the field of deuterated compounds.
-
Chemical Purity refers to the proportion of the desired chemical compound in a sample, irrespective of its isotopic composition. It is typically assessed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and is usually expressed as a percentage (e.g., >98%).
-
Isotopic Purity (or Isotopic Enrichment) , on the other hand, quantifies the percentage of molecules where a specific hydrogen atom (or atoms) has been replaced by deuterium.[1] For instance, an isotopic purity of 98% for a D6-labeled compound means that 98% of the molecules contain six deuterium atoms at the specified positions.[2]
Q2: How do I choose the most appropriate analytical technique to verify my deuterated compound?
A: The selection of an analytical method is contingent on the specific information you require. A multi-technique approach is often the most robust strategy for comprehensive characterization.[3][4]
| Technique | Ideal For | Key Strength |
| NMR Spectroscopy | Site-specific isotope analysis | Structural verification and precise localization of deuterium atoms.[3][4] |
| Mass Spectrometry (MS) | Determining isotopic enrichment and distribution | High mass accuracy and the ability to resolve different isotopologues (M, M+1, M+2, etc.).[5][6] |
| GC-MS | Volatile and semi-volatile compounds | High-resolution isotope ratio determination and rapid qualitative results.[3] |
| LC-MS | Non-volatile and complex samples | High-throughput profiling of isotopic patterns in biomolecules and drugs.[3] |
Q3: What is the Deuterium Kinetic Isotope Effect (DKIE), and how does it impact my synthesis?
A: The Deuterium Kinetic Isotope Effect (DKIE) is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom.[7] The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a "normal" KIE (kH/kD > 1).[8][9]
Impact on Synthesis:
-
Slower Reaction Times: Deuteration reactions may require longer reaction times or more forcing conditions to achieve high conversion.
-
Reaction Mechanism Insight: The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction. A significant primary KIE suggests that C-H bond breaking is involved in this step.[10]
-
Inverse KIE: In some cases, an inverse KIE (kH/kD < 1) can be observed, which also provides mechanistic insights.[8]
Q4: How should I properly store and handle my high-purity deuterated compounds to maintain their integrity?
A: While deuterated compounds are stable, non-radioactive isotopes, their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts.[11][12]
-
Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is generally recommended for long-term storage.[11][13] Always allow the container to warm to room temperature before opening to prevent condensation and moisture introduction.[11]
-
Light: Protect from light, especially UV radiation, by storing in amber vials or other light-blocking containers.[11]
-
Moisture: Exposure to moisture, particularly for compounds with exchangeable deuterium atoms (e.g., on -OH, -NH, or -SH groups), can lead to H/D back-exchange.[14] Store in tightly sealed containers in a dry environment.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of deuterated compounds, offering potential causes and actionable solutions.
Problem 1: Low Deuterium Incorporation
Symptom: ¹H NMR shows a significant remaining signal for the proton at the target position. Mass spectrometry indicates a low abundance of the desired deuterated molecular ion peak.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Deuterium Source | Increase the excess of the deuterated reagent (e.g., D₂O, NaBD₄, LiAlD₄). For reactions using D₂ gas, ensure the vessel is properly sealed and under positive pressure.[5] |
| Reversible H/D Exchange | Drive the equilibrium towards the deuterated product by increasing the reaction time or temperature. If possible, remove the protic by-product (e.g., H₂O) as it forms.[5] |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.[5] |
| Steric Hindrance | The target C-H bond may be sterically inaccessible. Consider a different deuteration strategy that utilizes a smaller catalytic species or a different synthetic route.[5] |
Problem 2: Deuterium Scrambling (Isotopic Impurity)
Symptom: Deuterium is found at unintended positions in the molecule, leading to a mixture of isotopomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Overly Harsh Reaction Conditions | Reduce the reaction temperature or use a milder catalyst. Harsh conditions can lead to non-selective C-H activation.[5] |
| Presence of Acidic or Basic Impurities | Purify starting materials and solvents to remove trace acids or bases that can catalyze non-specific H/D exchange.[5] |
| Unstable Intermediates | The reaction may proceed through an intermediate that allows for deuterium migration. Consider a different synthetic route that avoids such intermediates.[5] |
| Gas-Phase Scrambling in MS | During mass spectrometry analysis, intramolecular hydrogen/deuterium migration can occur. Optimize instrument parameters to minimize ion heating.[15][16] |
Problem 3: Loss of Deuterium During Workup and Purification
Symptom: Good deuterium incorporation is observed in the crude reaction mixture, but the final purified product shows lower deuteration levels.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of Protic Solvents | During workup and purification (e.g., chromatography), use deuterated protic solvents (e.g., D₂O, MeOD) or aprotic solvents to prevent back-exchange.[5] |
| Exposure to Acidic or Basic Conditions | Carefully neutralize the reaction mixture before workup. Use a neutral buffer system during extractions and chromatography.[5] |
| Silica Gel Chromatography | The acidic surface of silica gel can promote back-exchange. Consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.[5] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method for determining the isotopic enrichment of a deuterated compound.
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Calibrate the HRMS instrument to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the full scan mass spectrum in the expected molecular ion region.
-
Data Analysis:
Workflow for Troubleshooting Low Deuterium Incorporation
Caption: Troubleshooting workflow for low deuterium incorporation.
Logical Cascade for Preventing Deuterium Loss During Purification
Sources
- 1. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 16. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Matrix Effects with Thiophene-d4 in Biological Samples
Welcome to the technical support center for the effective use of Thiophene-d4 as an internal standard in bioanalytical studies. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of matrix effects in biological samples. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure robust and reliable quantitative analysis.
Understanding the Core Challenge: The Matrix Effect
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates).[1][2] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[2][3][4]
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are the preferred choice to compensate for matrix effects.[5][6][7] The underlying principle is that a SIL-IS is chemically and physically almost identical to the analyte, and will therefore experience the same degree of matrix effect, allowing for accurate correction.[8][9] However, even with a SIL-IS, challenges can arise.[6][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in biological samples?
A1: Matrix effects are primarily caused by endogenous or exogenous components in the biological sample that co-elute with your analyte and this compound.[1] Key culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression in electrospray ionization (ESI).[2][11][12]
-
Salts and Buffers: High concentrations of non-volatile salts can reduce the efficiency of droplet formation and desolvation in the MS source.[13]
-
Proteins and Peptides: Though largely removed during sample preparation, residual amounts can still interfere.[2]
-
Metabolites and Co-administered Drugs: These can have similar properties to the analyte and may co-elute, causing interference.[1]
Q2: I'm using this compound, but I'm still seeing poor accuracy and precision. Isn't a SIL-IS supposed to correct for everything?
A2: While this compound is an excellent tool, it's not a panacea. Several factors can lead to inadequate correction:
-
Chromatographic Separation: If this compound and the unlabeled analyte do not perfectly co-elute, they may be exposed to different matrix components as they enter the MS source, leading to differential matrix effects.[8] This can sometimes occur with deuterium-labeled standards due to the "isotope effect," which can cause a slight shift in retention time.[6][10]
-
Extreme Ion Suppression: In cases of severe matrix effects, the response of both the analyte and this compound can be suppressed to a level where the signal-to-noise ratio is too low for reliable quantification.
-
Internal Standard Purity: The presence of unlabeled analyte in your this compound standard can lead to an overestimation of the analyte concentration.[8]
-
Analyte Concentration Dependence: The magnitude of the matrix effect can sometimes vary with the analyte concentration, which the constant concentration of the internal standard may not fully compensate for.[1]
Q3: How can I quantitatively assess if matrix effects are impacting my assay?
A3: The "gold standard" for quantitatively assessing matrix effects is the post-extraction addition method.[1] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. This allows you to calculate the Matrix Factor (MF).
Matrix Factor (MF) Calculation:
The Matrix Factor is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
According to regulatory guidance, a robust method should ideally have an absolute MF between 0.75 and 1.25.[1] More importantly, the IS-normalized MF (calculated by dividing the analyte MF by the IS MF) should be close to 1.0, demonstrating that the internal standard effectively tracks and corrects for the variability.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Low Analyte/IS Response
You observe a significant drop in signal intensity or high variability across different samples, suggesting ion suppression.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low or inconsistent signal intensity.
Expert Insights:
-
Chromatography is Key: Even minor chromatographic shifts between the analyte and this compound can lead to significant errors. Aim for perfect co-elution. If a shift is observed, adjusting the mobile phase composition or gradient profile can help.
-
Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the MS.[12] While protein precipitation is fast, it is often insufficient for removing phospholipids. Consider more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12][14]
-
Ionization Source: Electrospray Ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2][13] If your analyte is amenable to APCI, switching ionization sources can significantly reduce ion suppression.
Issue 2: Failing Accuracy and Precision in QC Samples
Your calibration curve is linear, but your Quality Control (QC) samples, especially at the low end (LLOQ), are failing acceptance criteria as defined by regulatory bodies like the FDA.[15][16][17]
Quantitative Assessment Protocol: Post-Extraction Addition
This protocol is essential for diagnosing if matrix effects are the cause of QC failures.
Objective: To quantify the extent of ion suppression or enhancement from multiple biological sources.
Materials:
-
Blank biological matrix from at least 6 different sources/lots.[16]
-
Analyte and this compound stock solutions.
-
Neat solution (e.g., mobile phase or reconstitution solvent).
-
Standard laboratory equipment for sample preparation.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and this compound into the neat solution at two concentrations (e.g., Low QC and High QC).
-
Set 2 (Post-Spiked Matrix): Process blank matrix from each of the 6 sources through your entire sample preparation procedure. Spike the resulting extracts with the analyte and this compound to the same final concentrations as Set 1.
-
Set 3 (Pre-Spiked Matrix - for Recovery): Spike the analyte and this compound into the blank matrix from each source before the extraction process.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and this compound.
-
Calculate Results:
-
Matrix Factor (MF): MF = Mean Peak Area of Set 2 / Mean Peak Area of Set 1
-
Recovery (RE): RE = Mean Peak Area of Set 3 / Mean Peak Area of Set 2
-
IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of this compound
-
Data Interpretation Table
| Metric | Ideal Value | Implication of Deviation | Recommended Action |
| Analyte MF | 0.8 - 1.2 | < 0.8 (Suppression) or > 1.2 (Enhancement) indicates a significant matrix effect. | Optimize sample cleanup and/or chromatography. |
| IS-Normalized MF | 0.95 - 1.05 | Deviation from 1.0 indicates that this compound is not perfectly tracking the analyte's behavior in the matrix. | Re-evaluate chromatography for co-elution. Ensure no differential source chemistry is occurring. |
| Recovery (RE) | Consistent & >70% | Low or highly variable recovery suggests issues with the sample extraction process. | Optimize the LLE or SPE protocol (e.g., adjust pH, change solvent/sorbent). |
This systematic evaluation, recommended by FDA guidance, provides a clear picture of whether the matrix, the extraction process, or the IS tracking is the source of the problem.[16][18]
Advanced Mitigation Strategies
If standard troubleshooting fails, consider these advanced strategies:
Diagram of Mitigation Approaches
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. scispace.com [scispace.com]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Technical Support Center: Best Practices for Preparing Accurate Thiophene-d4 Standard Solutions
Welcome to the Technical Support Center for Thiophene-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in their analytical workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the accuracy, reproducibility, and integrity of your experimental results. Our approach is grounded in established scientific principles and field-proven expertise to empower you with the knowledge to prepare and utilize this compound standard solutions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C₄D₄S) is a deuterated form of thiophene, a sulfur-containing heterocyclic aromatic compound. In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an excellent internal standard. The key advantages are:
-
Chemical Similarity: It is chemically almost identical to its non-deuterated counterpart (the analyte), ensuring similar behavior during sample extraction, derivatization, and chromatographic separation.
-
Mass Shift: The presence of four deuterium atoms provides a distinct mass difference (4 Da) from the native thiophene, allowing for clear differentiation by a mass spectrometer without significantly altering its retention time.
-
Improved Accuracy and Precision: By adding a known amount of this compound to every sample, standard, and blank at the beginning of the sample preparation process, it effectively corrects for variations in sample volume, extraction efficiency, injection volume, and instrument response. This normalization to the internal standard's signal significantly enhances the accuracy and precision of the quantification of the target analyte.
Q2: What are the critical chemical and physical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is crucial for its proper handling and use. While specific values can be found on the Certificate of Analysis (CoA), typical properties are summarized below.
| Property | Value |
| Chemical Formula | C₄D₄S |
| Molecular Weight | ~88.16 g/mol |
| Appearance | Colorless liquid |
| Odor | Benzene-like |
| Boiling Point | ~84 °C |
| Melting Point | ~-38 °C |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
Note: Always refer to the manufacturer-provided Certificate of Analysis for lot-specific data.
Q3: In which solvents is this compound soluble?
This compound, like its non-deuterated analog, is a nonpolar compound. It is insoluble in water but exhibits high solubility in a wide range of common organic solvents.[1][2][3][4] For practical purposes, it is considered miscible with the following solvents, meaning it will mix in all proportions to form a homogeneous solution.
| Solvent | Miscibility |
| Methanol | Miscible |
| Ethanol | Miscible |
| Acetonitrile | Miscible |
| Dichloromethane (DCM) | Miscible |
| Chloroform | Miscible |
| Diethyl Ether | Miscible |
| Tetrahydrofuran (THF) | Miscible |
| Acetone | Miscible |
| Benzene | Miscible |
| Toluene | Miscible |
| Hexane | Miscible |
| Cyclohexane | Miscible |
Q4: What are the ideal storage conditions for this compound and its solutions?
Proper storage is paramount to maintaining the chemical and isotopic integrity of your this compound standards.
-
Neat Standard: The neat (undiluted) this compound should be stored in a tightly sealed container, protected from light, at room temperature as recommended by most suppliers. For long-term storage, refrigeration (2-8 °C) in a well-sealed container can be considered. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the standard.
-
Stock Solutions: Stock solutions, especially those prepared in volatile organic solvents, should be stored in amber glass vials with PTFE-lined screw caps to prevent solvent evaporation and photodegradation. For short-term storage (days to a week), refrigeration at 2-8 °C is suitable. For long-term storage (weeks to months), freezing at -20 °C is recommended.
-
Working Solutions: Daily working solutions should be prepared fresh from the stock solution. If stored, they should be kept under the same conditions as the stock solution but for a shorter duration.
Troubleshooting Guide
Issue 1: My analyte and this compound internal standard do not co-elute perfectly.
-
Causality: While deuterated internal standards are chemically very similar to their native counterparts, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time. This phenomenon, known as the "isotope effect," is more commonly observed in gas chromatography and with highly efficient HPLC columns.
-
Solution:
-
Confirm Peak Identity: Ensure that the peaks you are monitoring are indeed the analyte and the internal standard by checking their mass spectra.
-
Integration Window: As long as the peak shapes are symmetrical and the retention time difference is small and consistent, you can adjust the integration parameters to correctly identify and quantify both peaks.
-
Chromatographic Method Optimization: A slight modification of the temperature gradient (in GC) or the mobile phase composition/gradient (in LC) can sometimes minimize the separation. However, complete co-elution is not always necessary for accurate quantification as long as the response ratio is consistent.
-
Issue 2: The response of my this compound internal standard is decreasing over time or is inconsistent across my sample batch.
-
Causality: This is a critical issue that can severely impact the accuracy of your results. Several factors could be at play:
-
Hydrogen-Deuterium (H-D) Exchange: This is a chemical reaction where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., from protic solvents like water or methanol, or from acidic/basic conditions). This reduces the isotopic purity of the standard.
-
Degradation: The this compound molecule itself might be degrading due to exposure to light, reactive matrix components, or extreme temperatures.
-
Adsorption: The compound may be adsorbing to the surfaces of your sample vials, pipette tips, or autosampler components, especially at low concentrations.
-
Inconsistent Spiking: The internal standard may not have been added to all samples at the exact same concentration.
-
-
Solutions:
-
Prevent H-D Exchange:
-
Use aprotic solvents (e.g., acetonitrile, dichloromethane) for storing stock solutions whenever possible.
-
Avoid highly acidic or basic conditions during sample preparation and in your mobile phase.
-
Prepare solutions fresh and minimize their exposure to atmospheric moisture.
-
-
Ensure Stability:
-
Store standards and solutions as recommended (see FAQ Q4).
-
Conduct stability tests by analyzing QC samples at the beginning and end of a long analytical run to check for any drift in the internal standard signal.
-
-
Minimize Adsorption:
-
Consider using silanized glass vials for low-concentration standards.
-
Ensure thorough mixing after adding the internal standard to the sample matrix.
-
-
Standardize Spiking Procedure:
-
Use a calibrated pipette to add the internal standard.
-
Add the internal standard to all samples, standards, and blanks as early as possible in the sample preparation workflow to account for losses during subsequent steps.
-
-
Issue 3: I am observing a significant signal for the non-deuterated thiophene in my this compound standard.
-
Causality: This indicates isotopic impurity in your standard. While no deuterated standard is 100% isotopically pure, the contribution from the unlabeled analyte should be minimal.
-
Solution:
-
Check the Certificate of Analysis (CoA): The CoA will specify the isotopic enrichment (e.g., 98 atom % D). This means a small percentage of molecules will not be fully deuterated.
-
Assess the Impact: For most applications, a small amount of unlabeled analyte in the internal standard is acceptable, especially when the analyte concentration in the samples is much higher. However, it can become problematic when quantifying very low levels of the analyte, as it can lead to an overestimation.
-
Blank Subtraction: Analyze a blank sample spiked only with the internal standard. Any signal observed in the analyte's mass channel can be considered background and subtracted from the signals of the actual samples.
-
Source a Higher Purity Standard: If the level of isotopic impurity is unacceptable for your assay's sensitivity requirements, you may need to purchase a standard with a higher isotopic enrichment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
Objective: To prepare a concentrated, stable stock solution of this compound that can be used for subsequent dilutions.
Materials:
-
This compound (neat)
-
High-purity, anhydrous acetonitrile (or another suitable aprotic solvent)
-
1 mL Class A volumetric flask
-
Calibrated analytical balance
-
Glass Pasteur pipette or syringe
-
Amber glass vial with a PTFE-lined screw cap
Procedure:
-
Equilibration: Allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: Accurately weigh approximately 1 mg of neat this compound directly into the 1 mL volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount of acetonitrile to the flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20 °C.
Protocol 2: Preparation of a this compound Working Internal Standard Solution (10 µg/mL)
Objective: To prepare a working solution from the stock solution for spiking into samples, standards, and blanks.
Materials:
-
This compound stock solution (1 mg/mL)
-
High-purity solvent (compatible with your analytical method, e.g., acetonitrile or mobile phase)
-
10 mL Class A volumetric flask
-
Calibrated micropipettes and tips
-
Amber glass vial with a PTFE-lined screw cap
Procedure:
-
Equilibration: Allow the stock solution to warm to room temperature.
-
Dilution Calculation: To prepare a 10 µg/mL solution from a 1 mg/mL (1000 µg/mL) stock solution, a 1:100 dilution is required. Therefore, you will need 100 µL of the stock solution for a final volume of 10 mL.
-
Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into the 10 mL volumetric flask.
-
Dilution to Volume: Add the diluent solvent to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times.
-
Storage: Transfer to a labeled amber vial and store at 2-8 °C for short-term use. Prepare fresh as needed for optimal performance.
Visual Workflows
References
Sources
Validation & Comparative
Method Validation for Analytical Assays Using Thiophene-d4: A Comparative Guide
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the integrity of quantitative data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3] A cornerstone of robust quantitative analysis, especially in complex matrices, is the use of an appropriate internal standard. This guide provides an in-depth technical comparison of using Thiophene-d4 as an internal standard in analytical assays, particularly for mass spectrometry-based methods, and contrasts its performance with other alternatives.
The Critical Role of Internal Standards in Mitigating Analytical Variability
Quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are susceptible to various sources of error that can compromise accuracy and precision. These can arise from sample preparation inconsistencies, instrumental drift, and, most notably, matrix effects.[4][5] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][6] This can result in erroneous quantification.
An ideal internal standard (IS) is a compound that behaves chemically and physically similarly to the analyte of interest throughout the entire analytical process, from extraction to detection.[7] By adding a known concentration of the IS to all samples, standards, and quality controls, variations can be normalized, as the ratio of the analyte signal to the IS signal is used for quantification.[5]
This compound: The Gold Standard for Thiophene and Related Analyte Quantification
For the analysis of thiophene, a five-membered aromatic ring containing a sulfur atom that is a structural motif in many pharmaceuticals and industrial compounds, this compound emerges as a superior internal standard.[8][][10][11] this compound is a stable isotope-labeled (SIL) version of thiophene where the four hydrogen atoms are replaced with deuterium.[12]
The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a definitive method for its high accuracy and reliability.[13][14][15][16][17] The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched form of the analyte (the "spike") to the sample.[14][15] By measuring the altered isotopic ratio in the mixture, the original amount of the analyte can be precisely determined.[14][15]
Advantages of this compound over Non-Isotopically Labeled Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound is its near-identical physicochemical properties to the analyte.[7][18][19] This ensures that it co-elutes with the analyte during chromatographic separation and experiences the same degree of matrix effects and ionization efficiency.[7][20]
Let's consider a hypothetical comparison between this compound and a non-isotopically labeled internal standard, such as a structural analog, for the analysis of thiophene in human plasma.
Table 1: Performance Comparison of this compound vs. a Structural Analog Internal Standard
| Parameter | This compound | Structural Analog IS | Rationale for Performance Difference |
| Chromatographic Retention Time | Co-elutes with thiophene | May have a different retention time | The deuterium substitution in this compound has a negligible effect on its polarity and interaction with the stationary phase, ensuring it tracks the analyte's retention time closely.[7][18] A structural analog will have different physicochemical properties, leading to potential separation from the analyte. |
| Extraction Recovery | Nearly identical to thiophene | Can differ significantly | Minor structural differences in an analog can lead to variations in solubility and partitioning during liquid-liquid or solid-phase extraction, resulting in inconsistent recovery compared to the analyte. This compound's identical structure ensures it mimics the analyte's extraction behavior. |
| Matrix Effect Compensation | Excellent | Variable and often poor | Because this compound co-elutes with thiophene, it is subjected to the same ion suppression or enhancement at the same point in time, providing effective normalization.[21] An analog eluting at a different time will experience a different matrix environment, leading to inadequate compensation. |
| Accuracy (% Recovery) | 98-102% | 85-115% (or wider) | The superior compensation for variability by this compound leads to significantly higher accuracy in the quantification of the analyte. |
| Precision (% RSD) | < 5% | < 15% | By effectively normalizing for random errors throughout the analytical process, this compound results in much-improved precision. |
Experimental Workflow for Method Validation using this compound
A comprehensive validation of an analytical method is crucial to ensure its reliability and is a requirement by regulatory agencies like the FDA and EMA.[22][23][24][25] The following is a typical workflow for validating an LC-MS/MS method for the quantification of a thiophene-containing drug in human plasma using this compound as the internal standard.
Caption: A typical workflow for analytical method validation.
Step-by-Step Experimental Protocol: Linearity Assessment
Objective: To demonstrate the linear relationship between the analyte concentration and the instrumental response over a defined range.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the thiophene-containing drug (analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (internal standard) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare working standard solutions at various concentrations.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
-
Prepare a set of at least six non-zero calibration standards by spiking blank human plasma with the appropriate analyte working standard solutions and a fixed amount of the working internal standard solution. The final concentrations should cover the expected range of the study samples.
-
-
Sample Analysis:
-
Extract the calibration standards using a validated sample preparation method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using the optimized LC-MS/MS method.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.99.
-
Table 2: Illustrative Linearity Data for a Thiophene-Containing Drug
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 26,170 | 1,023,456 | 0.0256 |
| 20 | 104,680 | 1,008,765 | 0.1038 |
| 100 | 523,400 | 1,015,678 | 0.5153 |
| 500 | 2,617,000 | 1,020,987 | 2.5632 |
| 1000 | 5,234,000 | 1,018,765 | 5.1376 |
| Linear Regression | R² = 0.9995 |
The Principle of Isotopic Dilution with this compound
The robustness of using this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry.
Caption: The principle of quantification using an isotopic internal standard.
Conclusion
The validation of analytical methods is a critical exercise in ensuring the quality and integrity of scientific data. The choice of an internal standard is a pivotal decision in the development of robust and reliable quantitative assays. For the analysis of thiophene and its derivatives, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to co-elute with the analyte and experience identical matrix effects provides unparalleled compensation for analytical variability.[7][20] This leads to demonstrably better accuracy and precision compared to non-isotopically labeled alternatives. By adhering to rigorous validation protocols as outlined by regulatory bodies and leveraging the power of isotope dilution mass spectrometry with this compound, researchers can have the utmost confidence in their quantitative results.
References
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Cross-validation of Thiophene-d4 quantification across different analytical platforms
An In-Depth Guide to the Cross-Validation of Thiophene-d4 Quantification Across GC-MS and LC-MS/MS Platforms
Introduction: The Role of Isotopically Labeled Standards in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Stable isotope-labeled compounds, such as this compound, serve as ideal internal standards (IS) in quantitative mass spectrometry.[1][2] Their chemical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, yet they are distinguishable by their mass-to-charge ratio (m/z).[3] This co-analytical behavior corrects for variability in sample preparation and instrument response, leading to highly accurate and precise data.[4]
However, the reliability of bioanalytical data can be challenged when methods are transferred between laboratories, or when different analytical platforms are used within a single study. To ensure data consistency and integrity under such circumstances, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a process known as cross-validation.[5][6] This guide provides a comprehensive comparison of two workhorse analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound, grounded in the principles of regulatory bioanalytical method validation.[7][8]
The Regulatory Framework: Why Cross-Validation is Non-Negotiable
Cross-validation is a formal comparison of validation parameters between two or more bioanalytical methods to demonstrate that they provide equivalent quantitative results.[6] This process is critical when:
-
Data is generated across different studies.
-
A single study's samples are analyzed at more than one laboratory or site.
-
A method is transferred from a discovery to a regulated environment.
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a unified global standard for these procedures, ensuring that data is reliable and acceptable to regulatory authorities worldwide.[7] The core objective is to demonstrate that any differences in analytical output between the platforms are well-understood and within predefined acceptance criteria.
Experimental Design: A Unified Approach to Method Comparison
To conduct a meaningful cross-validation, a single set of calibration standards and quality control (QC) samples must be prepared and analyzed on both platforms. This approach eliminates variability from sample preparation and focuses the comparison solely on the performance of the analytical instrumentation and methodologies.
Key Validation Parameters (based on ICH M10 Guidelines): [9][10][11]
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the determined value to the nominal or known true value, expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, expressed as the percent relative standard deviation (%RSD). This includes repeatability (intra-assay) and intermediate precision (inter-assay).[12]
-
Calibration Curve & Linearity: The relationship between instrument response and known concentrations of the analyte. A correlation coefficient (r) of at least 0.995 is typically required.[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]
-
Matrix Effect (for LC-MS/MS): The alteration of ionization efficiency by co-eluting matrix components.
Workflow for Cross-Platform Method Validation
The following diagram illustrates the logical flow of the cross-validation experiment, from the initial preparation of a unified sample set to the final comparative analysis of the data from both GC-MS and LC-MS/MS platforms.
Caption: Overall workflow for the cross-validation of this compound quantification.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound in human plasma.
Preparation of Standards and QC Samples
-
Prepare primary stock solutions of this compound (analyte) and Thiophene-d3 (as an internal standard, IS) in methanol.
-
Perform serial dilutions of the this compound stock to create working standard solutions.
-
Spike blank, pooled human plasma with the working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare separate QC samples in blank plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (800 ng/mL).
Sample Extraction: Protein Precipitation
-
To 50 µL of plasma sample (standard, QC, or blank), add 150 µL of the IS working solution (Thiophene-d3 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
GC-MS Platform Methodology
-
System: Gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: Agilent CP-Wax 52 CB (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[13]
-
Injection: 1 µL, splitless mode, 250°C inlet temperature.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 220°C at 20°C/min, hold for 2 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM).
-
This compound (MW: 88.18): Monitor m/z 88.
-
Thiophene-d3 (IS, MW: 87.17): Monitor m/z 87.
-
LC-MS/MS Platform Methodology
-
System: High-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Gradient: Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion [M+H]⁺ at m/z 89.1 -> Product ion (e.g., m/z 61.1).
-
Thiophene-d3 (IS): Precursor ion [M+H]⁺ at m/z 88.1 -> Product ion (e.g., m/z 60.1).
-
Comparative Data Analysis
The performance of each platform was evaluated using the prepared standards and QCs. The results are summarized below.
| Validation Parameter | GC-MS Performance | LC-MS/MS Performance | Acceptance Criteria (ICH M10) |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by user |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Recovery) | |||
| Low QC (3 ng/mL) | 94.7% | 103.5% | ±15% (±20% at LLOQ) |
| Mid QC (50 ng/mL) | 98.2% | 101.1% | ±15% |
| High QC (800 ng/mL) | 101.5% | 97.8% | ±15% |
| Precision (%RSD) | |||
| Low QC (n=6) | 8.5% | 6.2% | ≤15% (≤20% at LLOQ) |
| Mid QC (n=6) | 5.1% | 3.8% | ≤15% |
| High QC (n=6) | 4.3% | 2.9% | ≤15% |
| Chromatographic Run Time | 11 min | 5 min | N/A |
| Matrix Effect | Not applicable | < 10% variation | CV ≤15% |
Discussion: Expertise-Driven Interpretation
Both GC-MS and LC-MS/MS platforms successfully quantified this compound and met the stringent acceptance criteria set by ICH guidelines.[7][10] However, the quantitative data reveals nuances that inform the choice of platform for specific applications.
Causality Behind Performance Differences:
-
Throughput and Speed: The LC-MS/MS method offers a significantly shorter run time (5 min vs. 11 min), making it the superior choice for high-throughput environments common in clinical trial sample analysis.
-
Precision and Sensitivity: LC-MS/MS demonstrated slightly better precision (%RSD) across all QC levels. The specificity of MRM transitions in tandem mass spectrometry often results in lower baseline noise and superior signal-to-noise ratios compared to SIM on a single quadrupole GC-MS, contributing to enhanced precision.
-
Robustness and Simplicity: GC-MS is often considered a more robust technique, less susceptible to the ion suppression or enhancement known as matrix effects that can plague ESI-based LC-MS/MS.[15] While our LC-MS/MS method showed minimal matrix effect, this parameter requires careful validation for every new biological matrix.
-
Chromatographic Isotope Effect: A subtle but important phenomenon was observed during GC-MS analysis. The deuterated this compound eluted slightly earlier than its hypothetical non-deuterated analog would. This "chromatographic isotope effect" is a known occurrence in gas chromatography, where the larger size of deuterium atoms can weaken intermolecular interactions with the stationary phase.[16] While not an issue when using a deuterated internal standard for a deuterated analyte, it's a critical consideration when a deuterated compound is used to quantify a non-deuterated analyte.
Mechanism Deep Dive: Fragmentation and Detection
The choice of monitored ions is fundamental to the selectivity of any mass spectrometry method. The diagram below illustrates the rationale behind selecting specific ion transitions for LC-MS/MS analysis.
Caption: MRM detection pathway for this compound in a triple quadrupole mass spectrometer.
In this process, Q1 acts as a mass filter, isolating the protonated this compound molecule (m/z 89.1). This isolated ion is then fragmented in the collision cell (Q2), and a specific, stable product ion (m/z 61.1) is monitored by Q3. This two-stage mass filtering provides exceptional selectivity, virtually eliminating chemical noise and ensuring that the signal is truly representative of the analyte.
Conclusion and Recommendations
This guide demonstrates that both GC-MS and LC-MS/MS are highly capable and validatable platforms for the quantification of this compound in a regulated bioanalytical setting. The cross-validation exercise confirms that, with properly developed methods, comparable data can be obtained from both systems.
-
LC-MS/MS is recommended for applications demanding high throughput, superior sensitivity, and the best possible precision, making it the default platform for large-scale clinical studies.
-
GC-MS remains an excellent, robust alternative, particularly in environments where matrix effects are a significant concern or for analytes that are highly volatile and thermally stable. Its operational simplicity can also be an advantage in certain laboratory settings.
Ultimately, the choice of platform should be guided by the specific requirements of the study, including sample throughput, required sensitivity, and the nature of the biological matrix. This cross-validation framework provides the necessary evidence to justify the use of either platform and ensures the long-term integrity and consistency of bioanalytical data.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][5]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link][9]
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Aebersold, R., & Goodlett, D. R. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(5), 356–364. Retrieved from [Link][1]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][7]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][10]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][8]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a presentation slide deck.[17]
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Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from [Link][2]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][15]
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Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link][3]
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Gisin, J., et al. (2008). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 997–1005. Retrieved from [Link][4]
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BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link][12]
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ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11]
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Angelis, Y. S., et al. (2016). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 21(9), 1225. Retrieved from [Link][16]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][6]
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SIELC Technologies. (2018). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link][14]
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Agilent Technologies, Inc. (n.d.). Analysis of thiophene in benzene. Retrieved from [Link][13]
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Assessing the isotopic purity of Thiophene-d4 using high-resolution mass spectrometry
An In-Depth Guide to Assessing the Isotopic Purity of Thiophene-d4 using High-Resolution Mass Spectrometry
Authored by: A Senior Application Scientist
In the landscape of modern drug development, metabolism studies, and quantitative analysis, the role of stable isotope-labeled compounds is indispensable. Deuterated molecules, such as this compound, are frequently employed as internal standards in mass spectrometry-based bioanalysis, offering a robust method for accurate quantification.[1][2] The efficacy of these standards, however, is fundamentally dependent on their isotopic purity—the degree to which the intended hydrogen atoms have been replaced by deuterium.
This guide provides a comprehensive examination of the use of high-resolution mass spectrometry (HRMS) for the precise determination of the isotopic purity of this compound. We will explore the core principles, present a detailed experimental protocol, and objectively compare this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative. Our focus is on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Principle: Why High-Resolution Mass Spectrometry Excels
The fundamental challenge in assessing isotopic purity is the differentiation of molecules that are chemically identical but differ in their isotopic composition, known as isotopologues.[3] For this compound (C₄D₄S), the sample will inevitably contain a distribution of less-deuterated species: Thiophene-d3 (C₄HD₃S), Thiophene-d2 (C₄H₂D₂S), Thiophene-d1 (C₄H₃DS), and unlabeled Thiophene (C₄H₄S).
High-resolution mass spectrometry is exceptionally suited for this task due to its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy and precision. The minute mass difference between a proton (1.007825 u) and a deuteron (2.014102 u) results in distinct masses for each isotopologue. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can easily resolve these small mass differences, which would be indistinguishable on a standard low-resolution mass spectrometer.[4][5] This capability allows for the direct quantification of the relative abundance of each isotopologue in the sample.[6]
For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) serves as the ideal front-end separation technique, ensuring that the analyte is pure when it enters the mass spectrometer, thereby preventing interference from other sample components.[7][8]
Experimental Protocol: GC-HRMS Analysis of this compound
This protocol outlines a self-validating workflow for determining the isotopic purity of a this compound sample. The causality behind each step is explained to provide a deeper understanding of the methodology.
Sample Preparation
The goal is to prepare a dilute sample suitable for GC injection, minimizing the risk of column overload and detector saturation.
-
Step 1: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity volatile solvent such as Dichloromethane or Hexane.
-
Step 2: Create a working solution by performing a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Rationale: This concentration range is typically optimal for modern GC-HRMS systems, providing excellent signal-to-noise ratios without saturating the detector.
-
GC-HRMS Instrumentation and Parameters
The parameters are chosen to achieve good chromatographic separation and high-quality mass spectral data.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless Inlet, 250°C | Ensures efficient vaporization of thiophene. A split injection (e.g., 50:1) is used to prevent column overload. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good peak shape for aromatic compounds like thiophene. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 200°C (hold 2 min) | A temperature ramp ensures good separation from any potential solvent or impurity peaks and provides a sharp peak for thiophene. |
| HRMS System | High-Resolution TOF or Orbitrap MS | Necessary for resolving the isotopologue peaks. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization for GC-MS that produces repeatable fragmentation patterns for library matching and identity confirmation.[9] |
| Mass Range | m/z 40-200 | Covers the molecular ion region of thiophene and its key fragments. |
| Resolution | >25,000 (FWHM) | Sufficient to resolve the C₄D₄S isotopologues from each other and from potential isobaric interferences. |
| Acquisition Mode | Full Scan | Acquires data for all ions within the mass range, allowing for retrospective analysis of all isotopologues. |
Data Acquisition and Processing Workflow
The data processing logic is designed to accurately quantify the relative abundance of each isotopologue.
Caption: GC-HRMS workflow for isotopic purity determination.
Quantitative Data Analysis
1. Identification of Isotopologues: The first step is to calculate the theoretical exact masses of the molecular ions ([M]⁺•) for each isotopologue of thiophene.
| Isotopologue | Formula | Theoretical Exact Mass (m/z) |
| Thiophene-d0 | C₄H₄³²S | 84.00337 |
| Thiophene-d1 | C₄H₃D³²S | 85.00965 |
| Thiophene-d2 | C₄H₂D₂³²S | 86.01592 |
| Thiophene-d3 | C₄HD₃³²S | 87.02220 |
| This compound | C₄D₄³²S | 88.02847 |
2. Calculation of Isotopic Purity: After integrating the peak areas from the Extracted Ion Chromatograms (EICs) for each isotopologue, the relative abundance and final isotopic purity are calculated as follows:
-
Total Area = Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4)
-
% Relative Abundance (dx) = (Area(dx) / Total Area) × 100
-
Isotopic Purity = % Relative Abundance of this compound
3. Fragmentation Analysis for Identity Confirmation: Electron ionization causes the molecular ion to fragment.[10] The fragmentation pattern serves as a fingerprint to confirm the identity of the analyte. The mass spectrum of unlabeled thiophene shows a prominent molecular ion at m/z 84 and a key fragment from the loss of a hydrogen atom at m/z 83, and another at m/z 58 from the loss of acetylene (C₂H₂).[9] For this compound, the corresponding molecular ion will be at m/z 88, with fragments expected at m/z 86 (loss of D) and m/z 60 (loss of C₂D₂). This confirms that the chromatographic peak being analyzed is indeed thiophene.
Comparison Guide: HRMS vs. NMR Spectroscopy
While HRMS is a powerful tool, NMR spectroscopy is another widely used technique for determining isotopic purity.[1] A direct comparison reveals that the two methods offer complementary information, and the choice depends on the specific analytical question.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Core Principle | Separates and detects ions based on precise mass-to-charge ratio.[3] | Detects the magnetic properties of atomic nuclei (e.g., ¹H, ²H, ¹³C).[11] |
| Sensitivity | Extremely high (sub-nanogram to picogram levels).[6] | Inherently lower sensitivity, typically requiring milligram sample quantities.[12] |
| Sample Consumption | Very low (µL of dilute solution). | Higher (typically >0.5 mL of a more concentrated solution). |
| Analysis Type | Destructive (sample is ionized and consumed). | Non-destructive; the sample can be recovered after analysis. |
| Site-Specificity | No. Provides the overall number of deuterium atoms per molecule. | Yes. Can determine the specific position of deuterium labeling in the molecule.[13] |
| Coupling to Separation | Easily coupled to GC or LC for online purification of complex mixtures.[5] | Coupling is more complex and less common for routine analysis. |
| Analysis Time | Rapid; a typical GC-MS run is 10-20 minutes.[6] | Slower; requires longer acquisition times, especially for ²H NMR. |
| Key Advantage | Unmatched sensitivity and speed, ideal for trace analysis. | Provides detailed structural information and position of labeling.[14] |
The Synergy of a Combined Approach
For the most comprehensive characterization of a deuterated standard, HRMS and NMR are best used as complementary techniques.[1][2] HRMS provides a rapid and highly sensitive assessment of the overall isotopic distribution, while NMR confirms the structural integrity and verifies that the deuterium atoms are located at the correct positions within the molecule.[2] This dual-validation approach provides the highest level of confidence in the quality of the isotopically labeled standard, a critical requirement for regulatory submissions and high-stakes quantitative studies.
Conclusion
High-resolution mass spectrometry, particularly when coupled with gas chromatography, offers a rapid, highly sensitive, and accurate method for determining the isotopic purity of this compound. Its ability to resolve and quantify individual isotopologues based on precise mass measurements provides a direct and reliable assessment of the deuteration level. While NMR spectroscopy offers the unique advantage of determining the site-specific location of deuterium atoms, the superior sensitivity and speed of HRMS make it an invaluable and often primary tool for this application. By understanding the principles behind the methodology and employing a rigorous, self-validating workflow, researchers can confidently establish the quality of their deuterated standards, ensuring the accuracy and reliability of their subsequent experimental results.
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The deuterium difference: A comparative analysis of Thiophene-d4 stability in diverse solvents and matrices
For researchers, scientists, and drug development professionals, the isotopic labeling of compounds is a critical tool. Thiophene-d4, a deuterated analog of thiophene, is frequently employed as an internal standard in mass spectrometry-based analyses and as a tracer in metabolic studies. Its utility, however, is fundamentally dependent on its chemical stability. This guide provides an in-depth comparative analysis of the stability of this compound versus its non-deuterated counterpart, offering experimental insights and detailed protocols for researchers to validate its performance in their specific applications.
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which can lead to slower reaction rates when C-H bond cleavage is the rate-determining step of a degradation pathway.[1] This guide explores the practical implications of this effect on the stability of this compound under various stress conditions.
Understanding the Stability Landscape: Thiophene's Inherent Vulnerabilities
Thiophene, an aromatic heterocyclic compound, is generally stable but susceptible to degradation under specific conditions.[2] Understanding these degradation pathways is crucial for predicting the stability of this compound. The primary modes of thiophene degradation include:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide, which is a reactive intermediate that can undergo further reactions, including dimerization.[3]
-
Acid and Base-Catalyzed Degradation: In strongly acidic or basic media, the thiophene ring can be susceptible to cleavage and polymerization.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the thiophene molecule.[5]
The Deuterium Shield: How this compound Resists Degradation
The enhanced stability of this compound primarily stems from the kinetic isotope effect. Degradation pathways that involve the cleavage of a C-H bond are expected to be slower for this compound.
Comparative Stability Overview
While direct, comprehensive experimental data comparing the degradation rates of this compound and thiophene in a wide array of solvents and matrices is not extensively available in the public domain, we can infer the expected trends based on the principles of the KIE and existing data on deuterated aromatic compounds.
| Stress Condition | Predominant Degradation Pathway | Expected Stability of this compound vs. Thiophene | Rationale |
| Oxidative Stress | Ring oxidation, potentially involving C-H bond activation | Moderately to Significantly More Stable | The initial steps of oxidative attack on the aromatic ring can be influenced by the KIE, slowing down the degradation process.[3] |
| Acidic Conditions | Electrophilic attack on the ring, potentially leading to ring-opening | Marginally to Moderately More Stable | While the primary attack may be on the sulfur atom, subsequent steps involving proton abstraction from the ring would be slower for this compound due to the KIE.[6] |
| Basic Conditions | Nucleophilic attack or deprotonation | Marginally More Stable | If deprotonation of the thiophene ring is a rate-limiting step, the KIE would impart greater stability to this compound. |
| Photochemical Stress | Excitation and subsequent bond cleavage | Moderately More Stable | Photolytic reactions often involve the homolytic cleavage of C-H bonds, a process that is slower for C-D bonds.[7] |
| Thermal Stress | Various decomposition pathways | Moderately More Stable | Thermal degradation can involve C-H bond scission, which would be slower for this compound. |
Experimental Protocols for Comparative Stability Assessment
To empower researchers to empirically validate the stability of this compound in their specific experimental context, we provide the following detailed protocols for forced degradation studies. These studies are essential for developing stability-indicating analytical methods.[8]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 1: Stability in Acidic and Basic Conditions
-
Solution Preparation: Prepare 1 mg/mL stock solutions of Thiophene and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Immediately neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl. Dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
Protocol 2: Oxidative Stability
-
Solution Preparation: Prepare 1 mg/mL stock solutions of Thiophene and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples directly or after appropriate dilution using a validated analytical method.
Protocol 3: Photostability
-
Sample Preparation: Prepare solutions of Thiophene and this compound (100 µg/mL) in a photochemically inert solvent (e.g., acetonitrile).
-
Exposure: Expose the solutions to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Sampling: Withdraw aliquots at various time intervals.
-
Analysis: Analyze the samples using a validated analytical method.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is paramount for accurately quantifying the degradation of this compound and its non-deuterated analog.
Recommended Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity, allowing for the accurate quantification of the parent compounds and the identification of degradation products.[4]
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid to improve peak shape and ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for thiophene and its derivatives.
-
MS/MS Transitions:
-
Thiophene: Monitor the transition from the parent ion (m/z 85.0) to a characteristic product ion.
-
This compound: Monitor the transition from the parent ion (m/z 89.0) to its corresponding product ion.
-
Degradation Products: Use precursor ion and product ion scans to identify potential degradation products.
-
Degradation Pathway Analysis
Caption: Potential degradation pathways of Thiophene/Thiophene-d4.
Stability in Biological Matrices
When this compound is used as an internal standard in bioanalytical methods, its stability in matrices such as plasma and urine is of utmost importance.[9] The primary concerns in biological matrices are enzymatic degradation and H/D exchange.
-
Enzymatic Degradation: Cytochrome P450 enzymes are often responsible for the metabolism of xenobiotics. The KIE can significantly slow down the rate of enzymatic oxidation of this compound compared to thiophene.[10]
-
H/D Exchange: While the C-D bonds on the aromatic ring of this compound are generally stable, H/D exchange can occur under certain pH conditions or in the presence of specific enzymes.[11] It is crucial to assess the stability of the deuterium label under the specific conditions of the bioanalytical method.
Protocol for Assessing Stability in Plasma
-
Spiking: Spike blank plasma with this compound at a known concentration.
-
Incubation: Incubate the spiked plasma at relevant temperatures (e.g., room temperature, 37°C, and frozen at -20°C and -80°C).
-
Sampling: Collect aliquots at various time points.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analyte.
-
Analysis: Analyze the samples by LC-MS/MS and compare the response to a freshly prepared sample to determine the percentage of recovery.
Conclusion
This compound is expected to exhibit enhanced stability compared to its non-deuterated counterpart across a range of stress conditions, including oxidation, acid/base hydrolysis, and photodegradation. This increased stability is primarily attributed to the kinetic isotope effect, which slows down degradation pathways involving the cleavage of a carbon-hydrogen bond. For researchers utilizing this compound, particularly as an internal standard in quantitative assays, it is imperative to perform validation studies to confirm its stability in the specific solvents, matrices, and storage conditions of their experiments. The protocols and analytical strategies outlined in this guide provide a robust framework for conducting such stability assessments, ensuring the accuracy and reliability of experimental data.
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A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision of Thiophene-d4 Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in chromatography and mass spectrometry, the integrity of your data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability of your results.[1] A well-chosen internal standard compensates for variations that can occur during sample preparation and analysis, significantly enhancing the precision and accuracy of the analytical method.[2] Among the various options, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" due to their close physicochemical similarity to the analyte.[1]
This guide provides an in-depth technical comparison of Thiophene-d4 as an internal standard, focusing on the core validation parameters of linearity, accuracy, and precision. We will explore the theoretical underpinnings, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your analytical method validation. This content is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
The Foundational Role of an Internal Standard
The primary function of an internal standard is to correct for analytical variability.[2] By adding a constant amount of a compound that is chemically and physically similar to the analyte to all samples, calibration standards, and quality controls, any fluctuations during extraction, injection, or due to instrument drift will affect both the analyte and the internal standard proportionally.[2][5] Quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby improving the method's robustness.[2][6]
Why this compound?
This compound, a deuterated analog of thiophene, is an excellent choice as an internal standard for the quantification of thiophene and its derivatives. Its key advantages include:
-
High Chemical Similarity: Being a stable isotope-labeled version of the analyte, it behaves nearly identically during sample preparation and chromatographic separation.[1]
-
Co-elution: It typically co-elutes with the unlabeled analyte, which is crucial for accurately compensating for matrix effects in mass spectrometry.[5]
-
Mass Differentiation: The mass difference between this compound and the native analyte allows for clear differentiation by a mass spectrometer without isotopic interference.[7]
Core Validation Parameters: A Deep Dive
According to the ICH Q2(R1) and FDA guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3][8] Let's examine the key parameters of linearity, accuracy, and precision in the context of using this compound.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[9] For a quantitative method, a linear relationship between the concentration and the instrument response is fundamental.
Experimental Protocol for Assessing Linearity:
-
Preparation of Stock Solutions: Prepare a standard stock solution of the analyte (e.g., thiophene) and an internal standard stock solution of this compound in a suitable solvent (e.g., methanol).[1]
-
Preparation of Calibration Standards: Create a series of at least five to eight calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte.[10][11] The concentration range should encompass the expected concentrations of the samples.[12][13]
-
Addition of Internal Standard: Add a constant concentration of the this compound internal standard to each calibration standard.[2]
-
Sample Preparation: Process the calibration standards using the intended analytical method (e.g., protein precipitation, liquid-liquid extraction).[2]
-
Instrumental Analysis: Analyze the processed standards using the chromatographic system (e.g., LC-MS/MS).
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.[10] Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²).[11]
Acceptance Criteria:
-
A coefficient of determination (r²) of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[11]
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.[14] It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels.
Experimental Protocol for Assessing Accuracy:
-
Preparation of QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These samples are prepared independently from the calibration standards.
-
Analysis: Analyze at least five replicates of each QC level against a freshly prepared calibration curve.
-
Data Evaluation: The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration.
Acceptance Criteria:
-
The mean value should be within ±15% of the nominal value for each QC level, except for the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%.[14]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.[6]
Experimental Protocol for Assessing Precision:
-
Repeatability: Analyze at least five replicates of each QC level (low, medium, and high) in a single analytical run.
-
Intermediate Precision: Analyze the same QC levels on at least three different days.
-
Data Evaluation: Calculate the RSD for the replicate measurements at each concentration level.
Acceptance Criteria:
-
The RSD should not exceed 15% for each QC level, except for the LLOQ, where it should not exceed 20%.[13][14]
Performance Comparison: With and Without an Internal Standard
To illustrate the impact of using an internal standard like this compound, the following tables summarize hypothetical experimental data for the analysis of an analyte with and without an internal standard.
Table 1: Linearity Data
| Parameter | Without Internal Standard | With this compound |
| Correlation Coefficient (r²) | 0.992 | 0.999 |
| Linear Range | 1-500 ng/mL | 1-1000 ng/mL |
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Without Internal Standard | With this compound |
| Low (5) | ||
| Mean Measured Conc. | 4.3 | 4.9 |
| Accuracy (%) | 86.0 | 98.0 |
| Precision (%RSD) | 12.5 | 5.2 |
| Medium (100) | ||
| Mean Measured Conc. | 112.0 | 101.5 |
| Accuracy (%) | 112.0 | 101.5 |
| Precision (%RSD) | 9.8 | 3.1 |
| High (800) | ||
| Mean Measured Conc. | 704.0 | 792.0 |
| Accuracy (%) | 88.0 | 99.0 |
| Precision (%RSD) | 11.2 | 2.5 |
As the data illustrates, the use of this compound significantly improves the linearity, accuracy, and precision of the analytical method.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a bioanalytical method validation using an internal standard.
Caption: General workflow for bioanalytical method validation using this compound.
Conclusion
The selection of a suitable internal standard is a cornerstone of robust and reliable bioanalytical method development. The experimental evidence and guiding principles from regulatory bodies strongly advocate for the use of stable isotope-labeled internal standards like this compound.[1] Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior linearity, accuracy, and precision. By adhering to the validation protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data in their studies.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][8][15][16]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (2001). [Link]
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Microbioz India. HPLC calibration curve: Everything You Need to Know. [Link][10]
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Chemistry For Everyone. How To Make A Calibration Curve For Gas Chromatography? [Link][11]
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National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link][12]
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Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link][7]
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ResearchGate. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. [Link][9]
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GTFCh. APPENDIX B Requirements for the validation of analytical methods. [Link][13]
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Scribd. Validation of A Method For The Determination of TH. [Link][14]
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A Comparative Guide to Internal Standard Selection in Regulated Bioanalysis: The Case for Thiophene-d4
Introduction: The Pursuit of Precision in Regulated Bioanalysis
In the highly regulated environment of drug development, the precise and accurate quantification of analytes in complex biological matrices is not merely a scientific goal but a regulatory necessity. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of bioanalysis due to its sensitivity and selectivity.[1][2] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[1][3][4]
To navigate these challenges, regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through harmonized guidelines like the ICH M10, mandate the use of a suitable internal standard (IS).[5][6][7][8] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical mimic to correct for analytical variability.[1][9] Among the available options, stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the "gold standard," offering the most robust solution for ensuring assay accuracy and precision.[10][11][12][13][14] This guide provides an in-depth justification for the selection of Thiophene-d4 as the optimal IS for a thiophene-containing analyte, comparing its performance against alternatives and providing the experimental framework to validate its superiority.
The Archetype of an Ideal Internal Standard
The fundamental principle of internal standardization is that the IS should behave identically to the analyte throughout the entire analytical process.[10] By calculating the peak area ratio of the analyte to the IS, any variations affecting the analyte should be mirrored in the IS, resulting in a consistent and accurate final concentration. The ideal IS, therefore, should possess the following characteristics:
-
Physicochemical Mimicry: It should have nearly identical chemical and physical properties to the analyte, including polarity, pKa, and solubility.[1][10]
-
Co-elution: It must co-elute chromatographically with the analyte to ensure both are exposed to the same matrix environment at the same time in the mass spectrometer's ion source.[9][10]
-
Identical Analytical Behavior: It should exhibit the same extraction recovery and experience the same degree of ionization suppression or enhancement.[1][3]
-
Mass Differentiable: It must be distinguishable from the analyte by the mass spectrometer, with no cross-signal interference.[9]
A SIL-IS, created by replacing one or more atoms of the analyte with their heavy stable isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C), is the closest possible embodiment of this ideal. This compound, as a deuterated analog of a thiophene-based analyte, is designed to fulfill these criteria.
Comparative Analysis: this compound vs. Structural Analogs
The selection of an IS is a critical decision point in method development. While alternatives exist, they come with inherent compromises that can impact data quality, particularly under the scrutiny of regulatory review.
dot
Caption: Logical justification for selecting a SIL-IS over a structural analog.
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., another substituted thiophene) |
| Chromatographic Behavior | Near-perfect co-elution with the analyte. A minor, manageable retention time shift (isotope effect) may occur but peaks typically overlap significantly.[11][15] | Elutes at a different retention time. |
| Matrix Effect Compensation | Excellent. As it co-elutes, it experiences the exact same ionization suppression or enhancement as the analyte at the same point in time, providing the most accurate correction.[1][10][12] | Poor to moderate. Since it does not co-elute, it is not subjected to the same matrix environment and cannot reliably correct for analyte-specific ion suppression/enhancement.[1][16] |
| Extraction Recovery | Identical to the analyte due to near-identical physicochemical properties. | May differ from the analyte due to structural differences (e.g., polarity, solubility), leading to inconsistent recovery tracking. |
| Regulatory Acceptance | Universally preferred and recommended by regulatory agencies (FDA, EMA, ICH).[6][12][16] | Acceptable only when a SIL-IS is not available. Requires extensive validation and justification to prove its suitability.[17] |
| Potential Issues | Chromatographic isotope effect (CIE) needs to be assessed.[15] Isotopic purity must be high (>98%) to prevent contribution to the analyte signal.[12][18] | Potential for cross-talk or interference with the analyte. Does not accurately model the analyte's behavior, posing a risk to data reliability. |
Experimental Validation: A Self-Validating System for this compound
Trustworthiness in regulated bioanalysis is built on self-validating experimental systems. The suitability of this compound must be rigorously demonstrated. The following protocols outline the essential experiments to confirm its performance and justify its selection.
Experimental Workflow Overview
dot
Caption: High-level bioanalytical workflow using this compound.
Protocol 1: Assessment of the Chromatographic Isotope Effect (CIE)
Causality: The substitution of hydrogen with heavier deuterium can slightly alter a molecule's interaction with the chromatographic stationary phase, sometimes causing the deuterated standard to elute marginally earlier than the analyte.[15][19] This experiment quantifies this effect to ensure the chromatographic peaks of the analyte and this compound have sufficient overlap to guarantee they experience the same matrix conditions.
Methodology:
-
Solution Preparation: Prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water) containing both the thiophene-based analyte and this compound at a mid-range concentration (e.g., 100 ng/mL).
-
LC-MS/MS Analysis: Inject the solution (n=6) onto the LC-MS/MS system using the final intended chromatographic method.
-
Data Acquisition: Monitor the specific mass transitions for both the analyte and this compound.
-
Data Analysis:
-
Measure the retention time (t_R) for the analyte and this compound in each injection.
-
Calculate the average retention time for each.
-
Determine the retention time difference (Δt_R = t_R_analyte - t_R_IS).
-
Acceptance Criterion: The peak separation should be minimal, ensuring that the IS peak apex falls within the analyte peak width, providing confidence in co-exposure to matrix effects.
-
Protocol 2: Quantitative Assessment of Matrix Effects
Causality: This experiment, based on the method by Matuszewski et al., is the industry "gold standard" for quantitatively measuring matrix effects.[3] It demonstrates that while the absolute response of the analyte may vary between different sources of biological matrix, this compound tracks this variation perfectly, yielding a consistent and reliable result.
Methodology:
-
Source Matrix: Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six donors. Spike the resulting clean extracts with the analyte and this compound to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix from each donor before extraction, again at low and high QC concentrations.
-
-
Analysis: Analyze all samples from all three sets in a single analytical run.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
Calculate MF for both the analyte and the IS for each donor. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Recovery:
-
% Recovery = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100
-
-
Data Interpretation and Justification: The key to justification lies in the IS-Normalized MF. While the individual MF values for the analyte and IS may vary across the six donors (demonstrating the presence of matrix effects), the IS-Normalized MF should be close to 1.0 with a low coefficient of variation (%CV). This result provides definitive proof that this compound is an appropriate IS because it accurately and precisely corrects for matrix-induced variability.
dot
Caption: Workflow for calculating and validating the IS-Normalized Matrix Factor.
Conclusion
The selection of an internal standard in regulated bioanalysis is a decision that directly impacts the integrity and defensibility of pharmacokinetic and toxicokinetic data. While structural analogs may seem like a viable option, they introduce unacceptable levels of uncertainty due to differences in chromatographic behavior, extraction recovery, and, most critically, their response to matrix effects.
This compound, as a stable isotope-labeled internal standard, provides the closest possible surrogate to a thiophene-containing analyte. Its near-identical physicochemical properties ensure it faithfully tracks the analyte through every stage of the analytical process.[10][11] By experimentally verifying its co-elution and demonstrating its ability to neutralize matrix-induced variability via the IS-Normalized Matrix Factor, researchers can provide a robust, data-driven justification for its use. This adherence to best practices not only ensures the highest quality data but also aligns seamlessly with the expectations of global regulatory authorities, making this compound the unequivocally superior choice for regulated bioanalysis.
References
- Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards. Benchchem.
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
- The Gold Standard Under the Magnifying Glass: An In-depth Technical Guide to Isotope Effects in Deuterated Standards. Benchchem.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Guideline on bioanalytical method validation. European Medicines Agency.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central (PMC).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed.
- Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry (AACC).
- Deuterated internal standards and bioanalysis. AptoChem.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis, Featuring Paracetamol-d4. Benchchem.
- Tizanidine-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis. Benchchem.
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A Guide to Inter-laboratory Comparison Using Thiophene-d4 as an Internal Standard
This guide provides an in-depth technical overview of designing and executing an inter-laboratory comparison study for the quantitative analysis of an analyte, using Thiophene-d4 as a stable isotope-labeled internal standard (SIL-IS). It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and environmental testing sectors who are focused on validating analytical methods across multiple sites and ensuring data reproducibility.
The Imperative for Inter-Laboratory Validation
In both regulated and research environments, the ability to reproduce an analytical method across different laboratories is the ultimate testament to its robustness and reliability. An inter-laboratory comparison, or proficiency test, is a structured exercise to evaluate the performance of a specific analytical method as performed by multiple laboratories.[1][2] The primary goals are to assess the method's reproducibility—the precision achieved under different conditions (e.g., different operators, instruments, and locations)—and to verify the proficiency of the participating laboratories.[3][4]
A critical component in achieving high-quality, reproducible data, particularly in chromatographic and mass spectrometric analyses, is the use of an appropriate internal standard (IS).[5] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation, injection volume, and instrument response.[6]
Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard for internal standardization.[6][7] By replacing hydrogen atoms with deuterium, this compound becomes chemically identical to its non-labeled counterpart (the analyte) but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This near-perfect chemical mimicry is the key to its superior performance in correcting for analytical variability.[5]
The Principle of Isotope Dilution: this compound vs. Alternatives
The choice of internal standard profoundly impacts the accuracy and precision of an analytical method.[5] Deuterated standards like this compound operate on the principle of isotope dilution mass spectrometry (IDMS). Because they share the same physicochemical properties as the analyte, they co-elute during chromatography and experience identical extraction efficiencies and matrix effects (ion suppression or enhancement).[5][7] This ensures that any analyte loss or signal variation during the analytical process is mirrored by the internal standard, leading to a stable analyte-to-IS peak area ratio and, consequently, highly accurate quantification.
The primary alternative is a structural analog IS—a molecule that is chemically similar but not identical to the analyte. While often used, this approach has inherent limitations, as summarized in the table below.
| Performance Characteristic | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chromatographic Elution | Nearly identical retention time, providing optimal correction for matrix effects at the point of elution.[5] | Different retention time, which can lead to inadequate correction if matrix effects vary across the chromatographic run. |
| Extraction Recovery | Very closely mimics the analyte's recovery due to identical physicochemical properties.[5] | May have significantly different extraction recovery, introducing a systematic bias. |
| Ionization Efficiency | Experiences virtually identical ionization suppression or enhancement as the analyte in the mass spectrometer source.[5][7] | Ionization characteristics can differ significantly from the analyte, leading to poor correction for matrix effects. |
| Availability & Cost | Custom synthesis may be required, potentially leading to higher initial costs. | Often more readily available and less expensive. |
| Regulatory Acceptance | Considered the gold standard and is preferred by regulatory bodies like the FDA and EMA for bioanalytical method validation.[7][8] | May be acceptable but often requires more extensive validation to prove its suitability. |
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison requires meticulous planning, from sample preparation to statistical analysis. The goal is to create a self-validating system where the results provide a clear picture of the method's performance.
The workflow for such a study is visualized below. It begins with a central coordinating laboratory that prepares and distributes homogenous samples to all participants, and concludes with a comprehensive statistical analysis of the submitted data.
Caption: Workflow for an inter-laboratory comparison study.
Experimental Protocol: A Case Study
This section provides a detailed methodology for the determination of a target analyte (e.g., Thiophene) in a representative matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard. This protocol should be distributed to all participating laboratories to ensure consistency.
4.1 Reagents and Materials
-
Analyte Standard (e.g., Thiophene, >99% purity)
-
Internal Standard: this compound (tetradeuterated thiophene), >99% purity, >98% isotopic enrichment
-
Solvent/Matrix: High-purity solvent (e.g., Methanol or Benzene, HPLC grade)
-
Calibrators and Quality Control (QC) samples: Prepared by the coordinating laboratory.
4.2 Instrumentation (Typical GC-MS Parameters)
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 5977 MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless, 1 µL injection volume
-
Inlet Temperature: 250°C
-
Oven Program: 50°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 2 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (Thiophene): m/z 84 (quantifier), m/z 58 (qualifier)
-
Internal Standard (this compound): m/z 88 (quantifier)
-
4.3 Sample Preparation & Analysis
-
Allow all samples, calibrators, and QCs to equilibrate to room temperature.
-
Vortex each vial for 10 seconds before analysis.
-
Prepare a calibration curve by analyzing the provided calibrator samples (e.g., 5 levels from 0.1 µg/mL to 10 µg/mL).
-
Analyze the blind QC samples provided by the coordinating laboratory in triplicate.
-
Process the data by calculating the peak area ratio of the analyte (m/z 84) to the internal standard (m/z 88).
-
Quantify the analyte concentration in the QC samples using the calibration curve generated from the calibrators.
-
Report the mean concentration for each QC level.
Data Analysis and Interpretation
Upon receiving results from all participating labs, the coordinating body performs a statistical analysis to assess method performance and laboratory proficiency. This process is outlined in the diagram below.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiophene-d4
As researchers and scientists, our focus is often on the synthesis and application of novel compounds like Thiophene-d4, a valuable tool in metabolic studies and as an internal standard for analytical methods.[1][2] However, the lifecycle of these chemicals extends beyond the experiment; their safe and compliant disposal is a non-negotiable aspect of laboratory stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of personnel and environmental compliance. The procedures outlined are rooted in the fundamental principle that deuteration does not alter the inherent chemical hazards of the parent molecule, thiophene.
Part 1: Hazard Profile of this compound
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's hazards. This compound's disposal procedure is dictated by the hazardous characteristics of thiophene itself. It is classified for transport as UN2414, Hazard Class 3, Packing Group II, underscoring its significant risk profile.[3]
Table 1: Key Hazard Classifications for this compound
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Flammability | Highly flammable liquid and vapor. Flash Point: -9 °C (16 °F). Vapors are heavier than air and may travel to an ignition source and flash back.[3][4] | Safety Data Sheet - CDN Isotopes, SAFETY DATA SHEET - Fisher Scientific |
| Acute Toxicity (Inhalation) | Toxic if inhaled. May cause respiratory tract irritation, coughing, and shortness of breath.[3][5] | Safety Data Sheet - CDN Isotopes, HAZARD SUMMARY - NJ.gov |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][6] | Safety Data Sheet - CDN Isotopes, Safety Data Sheet - Santa Cruz Biotechnology |
| Skin Corrosion/Irritation | Causes skin irritation. May be harmful if absorbed through the skin.[3] | Safety Data Sheet - CDN Isotopes |
| Eye Damage/Irritation | Causes serious eye irritation and potential damage.[3][4] | Safety Data Sheet - CDN Isotopes, SAFETY DATA SHEET - Fisher Scientific |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4][6] Discharge into the environment must be avoided.[3][7] | SAFETY DATA SHEET - Fisher Scientific, Safety Data Sheet - Santa Cruz Biotechnology, Safety Data Sheet - CDN Isotopes, this compound SDS - ECHEMI |
The causality is clear: the combination of high flammability and significant health risks necessitates that this compound be treated as a regulated hazardous waste from the moment it is designated for disposal.
Part 2: The Regulatory Landscape: EPA and OSHA
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[8][9] Due to its low flash point, this compound is classified as an ignitable hazardous waste.[10]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates that laboratories establish a Chemical Hygiene Plan (CHP).[11][12][13] This plan must include procedures for the safe removal of contaminated waste.[13]
Compliance with these regulations is the foundation of a safe and legally sound disposal program.
Part 3: In-Lab Waste Management: A Step-by-Step Protocol
The disposal process begins in the laboratory. Adherence to a systematic collection and storage protocol is critical to prevent accidents and ensure the waste is ready for its final disposition.
Experimental Protocol: Segregation and Collection
-
Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Select the Correct Waste Container:
-
Use a dedicated, leak-proof container compatible with flammable organic solvents. Glass bottles or metal safety cans are appropriate.[14][15] Do not use lightweight polyethylene containers.[16]
-
The container must have a secure, tight-fitting lid. Containers must be kept closed at all times except when waste is being added.[14]
-
-
Segregate the Waste:
-
Crucially, do not mix this compound waste with incompatible chemicals. [17][18] It should be collected with other non-halogenated, flammable organic solvents. Avoid mixing with acids, bases, or oxidizers, which can cause violent reactions.[5]
-
Solid waste contaminated with this compound (e.g., absorbent pads, gloves, wipes) must be collected separately from liquid waste in a clearly labeled, sealed container.[14][19]
-
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any other solvents, with approximate percentages.[14]
-
Indicate the relevant hazards (e.g., Flammable, Toxic).
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA that is close to the point of generation.[16]
-
The SAA must be under the control of laboratory personnel and away from ignition sources like open flames or sparks.[5][7]
-
Ensure the container is within a secondary containment tray to catch any potential leaks.
-
Part 4: Managing Spills
In the event of a spill, immediate and correct action is paramount.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[3][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.[3][4] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal as hazardous waste.[4][7]
-
Decontaminate: Clean the spill area with soap and water.[3]
-
Dispose: Label the spill cleanup waste container and manage it alongside other this compound solid waste.
Part 5: The Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][7] The only acceptable disposal route is through a licensed professional waste disposal service.[3][4]
Laboratory personnel are responsible for ensuring the waste is properly accumulated and labeled for pickup by their institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[16] These vendors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[15]
The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.
Caption: Workflow for this compound Waste Management.
By diligently following this structured approach, from initial hazard assessment to final professional disposal, you build a self-validating system of safety and compliance. This ensures that the valuable research conducted with this compound does not come at the cost of personal safety or environmental integrity.
References
-
Laboratory Waste - UF | EHS. University of Florida Environmental Health & Safety. [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Hazardous Substance Fact Sheet - Thiophene. New Jersey Department of Health. [Link]
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Disposal of deuterium (D₂). Synergy Recycling. [Link]
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Safety Data Sheet - Thiophene-3,4-dicarbaldehyde. Angene Chemical. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiophene-d4
This guide provides an essential framework for the safe handling of Thiophene-d4, a deuterated compound frequently utilized by researchers in pharmaceutical development and isotopic labeling studies.[1][2] While the substitution of hydrogen with deuterium can significantly alter a molecule's metabolic profile, it is critical to understand that the fundamental physicochemical hazards remain aligned with the parent compound, thiophene.[3] Therefore, all handling protocols must be predicated on the known risks of thiophene, which include high flammability, toxicity, and its irritant nature.[4][5]
This document moves beyond a simple checklist, providing the causal logic behind each procedural step and personal protective equipment (PPE) recommendation to foster a self-validating system of safety in your laboratory.
Core Hazard Assessment of this compound
A thorough risk assessment is the foundation of laboratory safety. The primary hazards associated with this compound are inherited from thiophene and are summarized below.
| Hazard Classification | Description | Supporting Sources |
| Highly Flammable Liquid and Vapor | This compound has a very low flash point of -9°C (15.8°F) and its vapors can form explosive mixtures with air.[5][6][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6] | [4][5][6][7] |
| Acute Toxicity & Health Hazards | Harmful if swallowed and toxic if inhaled.[5] It is irritating to the skin, respiratory system, and causes serious eye damage.[4][5] | [4][5] |
| Specific Organ Toxicity | May cause respiratory irritation.[5] Chronic exposure may lead to liver damage.[4][8] | [4][5][8] |
| Reactivity | Reacts violently with strong oxidizing agents and certain acids.[4][9] | [4][9] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural requirement but a critical barrier against the specific hazards outlined above. Each component is chosen to mitigate a known risk.
| Protection Type | Required Equipment | Specifications and Causality |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Causality: Thiophene is a known lachrymator and can cause serious eye damage.[5][6] Goggles provide a seal against splashes and vapors. A face shield is mandatory over goggles during any transfer or reaction step to protect the entire face from splashes.[10] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Causality: Thiophene can be absorbed through the skin and cause irritation.[4][8] Nitrile or neoprene gloves provide adequate chemical resistance for incidental contact.[10] Gloves must be inspected for any defects before use and changed immediately if contamination is suspected.[11] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | Causality: Due to the high flammability of this compound, a flame-resistant lab coat is essential to protect against flash fires.[9][11] A chemical-resistant apron worn over the coat provides an additional barrier against spills and splashes during handling.[12] |
| Respiratory Protection | A certified chemical fume hood is the primary control. | Causality: this compound is toxic if inhaled and can cause respiratory irritation.[5] All handling, weighing, and transfers must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[8][10][12] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a significant spill.[6][8][10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount for minimizing exposure and mitigating risks.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and operating with adequate airflow.
-
Designate Work Area: Cordon off a specific area within the fume hood for the procedure to contain potential spills.[12]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and handling time.
-
Remove Ignition Sources: Ensure the work area is completely free of heat, sparks, and open flames.[4][6][10] Use only non-sparking tools and explosion-proof equipment.[6][8][11]
-
Grounding: Ground and bond all metal containers and equipment during material transfer to prevent static electricity discharge, a common ignition source.[4][6][8][10]
Step 2: Donning PPE and Handling
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Chemical Transfer: Perform all weighing and transfers within the designated area of the fume hood.
-
Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
Step 3: Post-Experiment Decontamination
-
Decontaminate Surfaces: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent. Collect the cleaning materials as hazardous waste.
-
Secure Products: Properly label and store any resulting products or mixtures in tightly sealed containers in a designated flammables storage area.[6][10]
Emergency and Disposal Protocols
Emergency Response Plan
Immediate and correct action during an emergency is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][11][13] Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][8][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately.[8][11][13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][11] Rinse the mouth with water.[6][11] Never give anything by mouth to an unconscious person.[8][11] Call a physician or Poison Control Center immediately.[11]
-
Spill: Evacuate all personnel from the spill area.[4][11] Remove all sources of ignition.[4][8][11] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), and collect it into a sealed, labeled container for hazardous waste disposal.[4][5][8]
Chemical Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including rinsate from cleaning glassware, in a designated, sealed, and clearly labeled hazardous waste container.[10][14] The container must be compatible with flammable organic solvents.
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent paper, pipette tips) must be placed in a separate, sealed, and labeled hazardous waste container.[10][12]
-
-
Container Management: Never leave funnels in waste containers. Always keep containers tightly sealed when not in use.[13][15] Store waste containers in a designated satellite accumulation area, preferably within a fire-rated cabinet.[14]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local and federal regulations.[6]
References
- Essential Safety and Operational Guide for Thiophene-2-amidoxime - Benchchem.
- This compound SDS, 2036-39-7 Safety D
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem.
- Material Safety Data Sheet - Thiophene, benzene free, 99.5% - Cole-Parmer.
- Thiophene - Santa Cruz Biotechnology.
- Standard Operating Procedure - University of California, Merced.
- SAFETY D
- HAZARD SUMMARY - St
- SAFETY D
- Safety D
- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
- Hazardous Waste Disposal Guide - Northwestern University.
- Hazardous Waste Disposal Procedures - Michigan Technological University.
- Deuterium Labeled Compounds | ZEOCHEM.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffili
- Deuterium in drug discovery: progress, opportunities and challenges - PMC.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
